molecular formula C20H34O B102583 Manoyl oxide CAS No. 19123-29-6

Manoyl oxide

Cat. No.: B102583
CAS No.: 19123-29-6
M. Wt: 290.5 g/mol
InChI Key: IGGWKHQYMAJOHK-UHFFFAOYSA-N
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Description

3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene is a natural product found in Juniperus jaliscana, Salvia candidissima, and other organisms with data available.

Properties

CAS No.

19123-29-6

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene

InChI

InChI=1S/C20H34O/c1-7-18(4)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)21-18/h7,15-16H,1,8-14H2,2-6H3

InChI Key

IGGWKHQYMAJOHK-UHFFFAOYSA-N

SMILES

CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C

Synonyms

3-Ethenyldodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran

Origin of Product

United States

Foundational & Exploratory

Manoyl Oxide: A Foundational Research Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Manoyl oxide is a naturally occurring labdane-type diterpenoid that has garnered significant interest in the scientific community. It exists as several isomers, with (13R)-manoyl oxide being a key biosynthetic precursor to the pharmacologically important compound, forskolin (B1673556).[1][2][3][4] This guide provides a comprehensive overview of the foundational research on this compound, covering its biosynthesis, chemical synthesis, spectroscopic characterization, and biological activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Physicochemical Properties

This compound and its isomers are bicyclic diterpenoids characterized by a decalene (B14655446) core and a substituted pyran ring. The physicochemical properties of the most common isomers are summarized below.

Property(13R)-Manoyl Oxide13-epi-Manoyl OxideReference
Molecular Formula C₂₀H₃₄OC₂₀H₃₄O[5]
Molecular Weight 290.49 g/mol 290.49 g/mol [5]
Boiling Point 338.00 to 339.00 °C @ 760.00 mm HgNot available[6]
Flash Point 155.00 °CNot available[6]
logP (o/w) 5.9 (est.)5.9 (est.)[7]

Synthesis and Production

Biosynthesis of (13R)-Manoyl Oxide

(13R)-Manoyl oxide is the established biosynthetic precursor to forskolin in the plant Coleus forskohlii. The biosynthesis is a two-step enzymatic process localized in the root cork cells.[1][2][3][4] Geranylgeranyl diphosphate (B83284) (GGPP) is first cyclized by the class II diterpene synthase, CfTPS2, to form (+)-copalyl-8-ol diphosphate (CPP-OH). Subsequently, the class I diterpene synthase, CfTPS3, catalyzes the conversion of CPP-OH into (13R)-manoyl oxide.[8]

Biosynthesis of (13R)-Manoyl Oxide Biosynthesis of (13R)-Manoyl Oxide GGPP Geranylgeranyl Diphosphate (GGPP) CPP_OH (+)-Copalyl-8-ol Diphosphate (CPP-OH) GGPP->CPP_OH CfTPS2 ManoylOxide (13R)-Manoyl Oxide CPP_OH->ManoylOxide CfTPS3

Figure 1: Biosynthetic pathway of (13R)-Manoyl Oxide.
Microbial Synthesis of (13R)-Manoyl Oxide in E. coli

The heterologous production of enantiomerically pure (13R)-manoyl oxide has been successfully achieved in Escherichia coli. This has been accomplished by co-expressing the genes for the C. forskohlii enzymes CfTPS2 and CfTPS3, along with genes to enhance the supply of the precursor GGPP.[9][10] Process optimization has led to yields of up to 10 mg/L in shake flask cultures.[9][10]

Microbial Synthesis Workflow Microbial Synthesis of (13R)-Manoyl Oxide cluster_Ecoli Engineered E. coli cluster_Purification Purification Plasmid Expression Plasmid (CfTPS2, CfTPS3, GGPP synthase) Culture Fermentation in PASM-5052 medium Plasmid->Culture Transformation Induction Induction with rhamnose and IPTG Culture->Induction Production Production of (13R)-Manoyl Oxide Induction->Production Extraction Hexane (B92381) Extraction Production->Extraction Purification Solid-Phase Extraction Extraction->Purification Analysis GC-MS and NMR Purification->Analysis

Figure 2: Workflow for microbial synthesis of (13R)-Manoyl Oxide.
Chemical Synthesis of 13-epi-Manoyl Oxide

A selective one-step synthesis of 13-epi-manoyl oxide has been developed based on the low-temperature superacidic cyclization of sclareol (B1681606).[7][9][11][12] By carefully tuning the reaction conditions, a 9:1 ratio of 13-epi-manoyl oxide to its epimer can be achieved.[9]

Table 1: Optimization of Reaction Conditions for Selective Synthesis of 13-epi-Manoyl Oxide [9][11]

EntryProcedureReaction Temp. (°C)FSO₃H (mol equiv.)13-epi-Manoyl Oxide (%)This compound (%)
11-7854943
22-7855041
31-953829
41-1053937

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"Sclareol" [label="(-)-Sclareol in\nDCM-iPrNO₂"]; "Reaction" [label="Low-Temperature\nSuperacidic Cyclization\n(FSO₃H, -105°C)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Quench" [label="Quench with\n30% NaOH(aq)"]; "Workup" [label="Extraction and\nPurification"]; "Product" [label="13-epi-Manoyl Oxide", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Sclareol" -> "Reaction"; "Reaction" -> "Quench"; "Quench" -> "Workup"; "Workup" -> "Product"; }

Figure 3: Workflow for chemical synthesis of 13-epi-Manoyl Oxide.

Spectroscopic Characterization

The structural elucidation of this compound isomers relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

NMR Spectroscopy

The complete ¹H and ¹³C NMR assignments for (13R)-manoyl oxide and 13-epi-manoyl oxide in CDCl₃ are crucial for their unambiguous identification.

Table 2: ¹³C and ¹H NMR Spectroscopic Data for (13R)-Manoyl Oxide in CDCl₃ [10][11]

Position¹³C (δ, ppm)¹H (δ, ppm)
139.121.01 (m), 1.68 (m)
218.621.52 (m)
342.231.25 (m)
433.32-
555.800.86 (dd, J=11.6, 2.0 Hz)
620.321.48 (m)
737.041.88 (m), 1.58 (m)
874.01-
957.011.29 (m)
1038.62-
1117.511.51 (m)
1236.311.71 (m), 1.41 (m)
1373.12-
14147.935.88 (dd, J=17.4, 10.7 Hz)
15110.514.90 (dd, J=10.7, 1.3 Hz), 5.12 (dd, J=17.4, 1.3 Hz)
1624.811.26 (s)
1721.310.85 (s)
1833.320.78 (s)
1915.610.80 (s)
2028.511.12 (s)

Table 3: ¹³C and ¹H NMR Spectroscopic Data for 13-epi-Manoyl Oxide in CDCl₃ [9][11]

Position¹³C (δ, ppm)¹H (δ, ppm)
139.01.05 (m), 1.70 (m)
218.51.55 (m)
342.11.28 (m)
433.2-
555.70.88 (dd, J=11.5, 2.1 Hz)
620.21.50 (m)
736.91.90 (m), 1.60 (m)
873.9-
956.91.32 (m)
1038.5-
1117.41.53 (m)
1236.21.73 (m), 1.43 (m)
1372.9-
14148.15.90 (dd, J=17.5, 10.8 Hz)
15110.34.92 (dd, J=10.8, 1.2 Hz), 5.14 (dd, J=17.5, 1.2 Hz)
1624.71.28 (s)
1721.20.87 (s)
1833.20.80 (s)
1915.50.82 (s)
2028.41.14 (s)

Biological Activities

While research into the direct biological activities of this compound is ongoing, studies on its derivatives have shown promising cytotoxic and antimicrobial properties. It is important to note that much of the current data is on derivatives of ent-13-epi-manoyl oxide.

Cytotoxic Activity

A thiomidazolide derivative of ent-3-beta-hydroxy-13-epi-manoyl oxide exhibited significant cytotoxic activity against a panel of human leukemic cell lines, inducing apoptosis in a time- and dose-dependent manner.[12] Further studies are required to determine the cytotoxic potential of the parent this compound isomers against a broader range of cancer cell lines.

Antimicrobial Activity

Derivatives of ent-3-beta-hydroxy-13-epi-manoyl oxide have demonstrated antimicrobial activity.[13][14] For instance, a chloroethyl carbamidic ester derivative showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[13] A glycoside derivative also exhibited notable antifungal activity.[13] As with cytotoxicity, more research is needed to establish the minimum inhibitory concentrations (MICs) of the core this compound isomers against a variety of microbial pathogens.

Signaling Pathways

Currently, there is limited research on the direct interaction of this compound with specific cellular signaling pathways. Its primary known role is as an intermediate in the biosynthesis of forskolin.[15] Forskolin is a potent activator of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. The cAMP signaling pathway is a crucial regulator of numerous cellular processes.

Forskolin Biosynthesis and Action Role of this compound in Forskolin Pathway ManoylOxide (13R)-Manoyl Oxide Intermediates Oxidation & Acetylation (CYP450s, Acetyltransferase) ManoylOxide->Intermediates Forskolin Forskolin Intermediates->Forskolin AdenylylCyclase Adenylyl Cyclase Forskolin->AdenylylCyclase activates ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase CellularResponse Downstream Cellular Responses cAMP->CellularResponse activates

Figure 4: this compound as a precursor to forskolin and its downstream signaling.

Experimental Protocols

Microbial Production and Purification of (13R)-Manoyl Oxide[9][10]
  • Strain and Plasmid Construction:

    • Co-transform E. coli KRX cells with plasmids encoding for GGPP synthase, CfTPS2, and CfTPS3.

  • Culture Conditions:

    • Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.

    • Inoculate 2 mL of PASM-5052 defined medium with 40 µL of the overnight culture in a 10-mL microtiter plate.

    • Grow at 37°C with shaking (300 rpm) to an OD₆₀₀ of 0.3.

  • Induction:

    • Induce protein expression by adding rhamnose to a final concentration of 1 mM and IPTG to a final concentration of 0.4 mM.

    • Continue to culture at 16°C for 112 hours with shaking.

  • Extraction and Purification:

    • Extract the culture with an equal volume of hexane.

    • Concentrate the hexane extract under reduced pressure.

    • Purify the crude extract by solid-phase extraction using a silica (B1680970) gel column, eluting with a gradient of ethyl acetate (B1210297) in hexane.

  • Analysis:

    • Analyze the purified fractions by GC-MS and NMR for identification and quantification.

Chemical Synthesis and Purification of 13-epi-Manoyl Oxide[9][11][12]
  • Reaction Setup:

    • Dissolve (-)-sclareol (1 mmol) in 5 mL of a 2:1 mixture of dichloromethane (B109758) (DCM) and 2-nitropropane (B154153) (iPrNO₂).

    • In a separate flask, prepare a solution of fluorosulfonic acid (FSO₃H, 3 mmol) in iPrNO₂ and cool to -105°C using a liquid nitrogen/isopropanol bath.

  • Cyclization Reaction:

    • Add the sclareol solution dropwise to the stirred, cooled FSO₃H solution.

    • Stir the reaction mixture at -105°C for 15 minutes.

  • Quenching and Workup:

    • Quench the reaction by the addition of 5 mL of 30% aqueous NaOH solution.

    • Allow the mixture to warm to room temperature and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Analysis:

    • Characterize the purified product by ¹H and ¹³C NMR and GC-MS.

Extraction of this compound from Coleus forskohlii[16][17][18][19][20]
  • Plant Material Preparation:

    • Dry and pulverize the roots of Coleus forskohlii.

  • Extraction:

  • Concentration:

    • Concentrate the extract under reduced pressure to obtain a crude residue.

  • Column Chromatography:

    • Subject the crude residue to column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in toluene or hexane.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Combine fractions containing this compound and concentrate.

  • Purification (Optional):

    • Further purify the this compound-containing fractions by recrystallization or preparative HPLC if necessary.

  • Analysis:

    • Confirm the identity and purity of the isolated this compound by GC-MS and NMR.

Conclusion

This compound, particularly the (13R) isomer, stands as a critical intermediate in the biosynthesis of the valuable pharmaceutical agent forskolin. Research has established reliable methods for its microbial and chemical synthesis, as well as its extraction from natural sources. While the direct biological activities of this compound are still under investigation, its derivatives have shown promising cytotoxic and antimicrobial properties, suggesting that the this compound scaffold is a valuable starting point for the development of new therapeutic agents. This guide provides a solid foundation of the core research on this compound, offering detailed protocols and data to aid researchers in their future explorations of this versatile diterpenoid.

References

The Discovery and Isolation of Manoyl Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manoyl oxide, a labdane (B1241275) diterpene, is a pivotal intermediate in the biosynthesis of pharmacologically significant compounds, most notably forskolin (B1673556). This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the methodologies and data essential for working with this compound. This document details experimental protocols for its extraction and purification from natural sources, summarizes its key physicochemical and spectroscopic properties in structured tables, and visualizes its biosynthetic pathway and a general experimental workflow using Graphviz diagrams. The information compiled herein is intended to serve as a practical resource for the scientific community engaged in natural product chemistry and drug discovery.

Introduction

This compound (C₂₀H₃₄O) is a bicyclic diterpenoid characterized by a labdane skeleton. It exists as several stereoisomers, with (13R)-Manoyl oxide being a significant precursor in the biosynthesis of forskolin, a potent activator of adenylyl cyclase with a wide range of therapeutic applications.[1][2] The discovery of this compound's role in the metabolic pathway of Coleus forskohlii has opened avenues for its microbial synthesis and further investigation into the biological activities of its derivatives.[3][4] This guide focuses on the foundational aspects of this compound research: its initial discovery and the practicalities of its isolation and characterization.

Discovery and Biosynthesis

The discovery of (13R)-Manoyl oxide is intrinsically linked to the elucidation of the forskolin biosynthetic pathway in Coleus forskohlii. Researchers identified (13R)-Manoyl oxide as the primary diterpene backbone and the first dedicated intermediate en route to forskolin.[1][2][5] Its formation is a two-step process catalyzed by diterpene synthases (diTPSs). Geranylgeranyl diphosphate (B83284) (GGPP) is first cyclized by a class II diTPS, CfTPS2, to form copal-8-ol diphosphate. Subsequently, a class I diTPS, CfTPS3, facilitates the second cyclization and the formation of the characteristic ether linkage of (13R)-Manoyl oxide.[1][5] This biosynthetic pathway is localized in the root cork of C. forskohlii, specifically within oil bodies, which appear to function as storage organelles for lipophilic metabolites like this compound and forskolin.[1][2][6]

Manoyl_Oxide_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) CDP Copal-8-ol Diphosphate GGPP->CDP CfTPS2 (Class II diTPS) MO (13R)-Manoyl Oxide CDP->MO CfTPS3 (Class I diTPS)

Figure 1: Biosynthetic Pathway of (13R)-Manoyl Oxide.

Isolation from Natural Sources

This compound and its derivatives have been isolated from various plant species, including those from the genera Sideritis, Grindelia, and Coleus.[2][7] The isolation protocol generally involves solvent extraction followed by chromatographic purification.

General Experimental Workflow

The isolation of this compound from plant material typically follows a multi-step process, which is outlined in the workflow diagram below.

Isolation_Workflow Plant_Material Dried and Powdered Plant Material (e.g., Sideritis perfoliata aerial parts) Extraction Solvent Extraction (e.g., EtOAc or Hexane) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Sephadex LH-20, Silica (B1680970) Gel) Crude_Extract->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC TLC Analysis to Pool Fractions Fractions->TLC Pooled_Fractions Pooled this compound-rich Fractions TLC->Pooled_Fractions Crystallization Crystallization (e.g., Acetone) Pooled_Fractions->Crystallization Pure_Compound Pure this compound Crystallization->Pure_Compound

Figure 2: General Experimental Workflow for this compound Isolation.
Detailed Experimental Protocol (Adapted from the isolation of 2-oxo-13-epi-manoyl oxide from Sideritis perfoliata)

This protocol provides a detailed methodology for the isolation of this compound derivatives, which can be adapted for the isolation of this compound itself.

  • Plant Material and Extraction:

    • Air-dry the aerial parts of the plant material (e.g., 100 g of Sideritis perfoliata).

    • Grind the dried material into a fine powder.

    • Perform exhaustive extraction with a suitable solvent such as ethyl acetate (B1210297) (EtOAc) (3 x 1.0 L).

    • Remove the solvent from the combined extracts in vacuo to yield the crude extract.

  • Primary Chromatographic Separation:

    • Subject the crude extract (e.g., 4.0 g) to Sephadex LH-20 column chromatography.

    • Use methanol (B129727) as the mobile phase with a consistent flow rate (e.g., 0.5 ml/min).

    • Monitor the eluted fractions using Thin Layer Chromatography (TLC).

  • Secondary Chromatographic Purification:

    • Combine the fractions containing the compound of interest based on TLC analysis.

    • Further purify the combined fractions (e.g., 1.2 g) using silica gel column chromatography.

    • Elute the column with a solvent system of increasing polarity, for instance, a hexane/EtOAc mixture (e.g., 6:4 v/v).

  • Crystallization:

    • Combine the fractions containing the purified compound.

    • Remove the solvent to obtain an amorphous powder (e.g., 60 mg of 2-oxo-13-epi-manoyl oxide).

    • Dissolve the solid in a minimal amount of a suitable solvent (e.g., acetone) and allow it to stand at room temperature for slow evaporation.

    • Collect the resulting colorless, block-like crystals.

Physicochemical and Spectroscopic Data

The structural elucidation and characterization of this compound are achieved through a combination of spectroscopic techniques and physical measurements.

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₂₀H₃₄O[8][9][10]
Molecular Weight290.48 g/mol [9][10][11]
IUPAC Name(3R,4aS,6aR,10aR,10bS)-3-ethenyl-3,4a,7,7,10a-pentamethyl-dodecahydro-1H-naphtho[2,1-b]pyran[8]
XLogP35.9[11]
Boiling Point (Predicted)709.15 K[12]
Enthalpy of Vaporization (Predicted)59.02 kJ/mol[12]
Enthalpy of Fusion (Predicted)16.18 kJ/mol[12]
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural determination of this compound.

¹³C NMR Chemical Shifts for (13R)-Manoyl Oxide

Carbon AtomChemical Shift (δ) in ppm
139.1
218.4
342.1
433.3
555.5
620.6
743.1
874.9
956.4
1038.9
1115.6
1237.1
1373.1
14148.1
15110.3
1628.1
1725.0
1833.3
1921.5
2015.9

(Data sourced from a study on the microbial synthesis of this compound)

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. In studies on Coleus forskohlii, this compound is detected by GC-MS with an extracted ion chromatogram (EIC) of m/z 275, which corresponds to a key fragment.[6][13]

X-ray Crystallography: The crystal structure of this compound derivatives, such as 2-oxo-13-epi-manoyl oxide, has been determined. These studies reveal a trans junction between the two cyclohexane (B81311) rings and a slightly twisted boat conformation for the tetrahydropyran (B127337) ring.

Biological Activity and Signaling Pathways

While this compound is primarily recognized as a biosynthetic intermediate, the broader class of labdane diterpenes exhibits a wide array of biological activities. These activities suggest potential signaling pathways that this compound or its derivatives could modulate.

Labdane diterpenes have been reported to possess antibacterial, antifungal, anti-inflammatory, and cytotoxic properties. Some studies have shown that they can interfere with apoptosis pathways by affecting the expression of proto-oncogenes like c-myc and bcl-2. Furthermore, certain labdane-type diterpenes have demonstrated cardiovascular effects, including vasorelaxant activity. This is thought to be mediated through the inhibition of CaV1.2 channels and the activation of KCa1.1 channels, as well as modulation of the endothelial NO-cGMP pathway.

Biological_Activity cluster_Cytotoxicity Cytotoxicity & Apoptosis cluster_Cardiovascular Cardiovascular Effects cluster_Antimicrobial Antimicrobial Activity Manoyl_Oxide This compound / Labdane Diterpenes c_myc c-myc expression Manoyl_Oxide->c_myc bcl_2 bcl-2 expression Manoyl_Oxide->bcl_2 CaV1_2 CaV1.2 Channels Manoyl_Oxide->CaV1_2 KCa1_1 KCa1.1 Channels Manoyl_Oxide->KCa1_1 NO_cGMP NO-cGMP Pathway Manoyl_Oxide->NO_cGMP Bacteria Bacteria Manoyl_Oxide->Bacteria Fungi Fungi Manoyl_Oxide->Fungi Apoptosis Apoptosis Modulation c_myc->Apoptosis bcl_2->Apoptosis Vasodilation Vasodilation CaV1_2->Vasodilation KCa1_1->Vasodilation NO_cGMP->Vasodilation Antimicrobial_Effect Antimicrobial Effect

Figure 3: Potential Signaling Pathways and Biological Activities of Labdane Diterpenes.

Conclusion

This compound stands as a compound of significant interest due to its crucial role as a precursor to valuable bioactive molecules. This guide has provided a detailed overview of its discovery, methods for its isolation from natural sources, and its key analytical data. The experimental protocols and tabulated data are intended to be a valuable resource for researchers in natural product chemistry, synthetic biology, and drug development. Further investigation into the biological activities of this compound and its derivatives may unveil novel therapeutic applications.

References

An In-depth Technical Guide to the Core Chemical Properties of Manoyl Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manoyl oxide, a naturally occurring labdane (B1241275) diterpenoid, is a pivotal intermediate in the biosynthesis of various biologically active compounds, most notably the adenylyl cyclase activator, forskolin.[1] Its unique chemical structure and presence in a variety of plant species have made it a subject of interest for researchers in natural product chemistry, pharmacology, and drug discovery. This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, detailed experimental protocols for its characterization, and insights into its biological significance.

Core Chemical Properties

This compound is a bicyclic diterpene ether. Its chemical identity is defined by the following identifiers and properties.

PropertyValueReference(s)
Chemical Formula C₂₀H₃₄O[1][2][3][4]
Molecular Weight 290.48 g/mol [1][2][3][4]
IUPAC Name (3R,4aS,6aR,10aR,10bS)-3-ethenyl-3,4a,7,7,10a-pentamethyl-dodecahydro-1H-naphtho[2,1-b]pyran[4]
CAS Number 596-84-9[1][3]
Appearance Varies; can be found in essential oils or as a solid.
Boiling Point 338.00 to 339.00 °C @ 760.00 mm Hg[2][3]
Flash Point 154.8 to 155.0 °C[2][3]
Density 0.941 g/cm³[1]
Solubility Soluble in alcohol. Insoluble in water (estimated solubility of 0.04131 mg/L @ 25 °C).[3][5]
logP (o/w) 6.887 (estimated)[3]
Vapor Pressure 0.000190 mmHg @ 25.00 °C (estimated)[3]

Experimental Protocols

Accurate characterization of this compound relies on a combination of chromatographic and spectroscopic techniques. The following sections detail the methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound in complex mixtures such as essential oils.

Methodology:

  • Sample Preparation:

    • For essential oil samples, dilute 1 µL of the oil in 1 mL of a suitable solvent such as hexane (B92381) or methanol.

    • For solid samples, perform a solvent extraction. Weigh approximately 1 g of the homogenized and dried plant material. Add 10 mL of an appropriate organic solvent (e.g., methanol, ethanol). Sonicate for 30 minutes, then centrifuge to pellet the solid material. Collect the supernatant and repeat the extraction twice. Combine the supernatants and evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a known volume of solvent.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 6890N or similar, equipped with a mass selective detector.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 10:1 or as optimized for sample concentration.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase at 3 °C/min to 250 °C.

      • Hold: Maintain 250 °C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-500.

    • Data Analysis: Identification of this compound is achieved by comparing the obtained mass spectrum and retention time with those of a reference standard and by matching the mass spectrum with libraries such as NIST and Wiley.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of this compound. A combination of 1D and 2D NMR experiments is required for complete assignment of proton (¹H) and carbon (¹³C) signals.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Instrumentation and Experiments:

    • Spectrometer: Bruker Avance 400 MHz or higher field instrument.

    • ¹H NMR:

      • Acquire a standard 1D proton spectrum to observe the chemical shifts, multiplicities, and integration of all proton signals.

    • ¹³C NMR:

      • Acquire a proton-decoupled 1D carbon spectrum to determine the number of unique carbon environments.

    • 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks and identify adjacent protons.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the carbon skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry of the molecule.

  • Data Processing and Analysis:

    • Process the raw data (FID) using appropriate software (e.g., TopSpin, Mnova).

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at δH 7.26 and δC 77.16).

    • Integrate the ¹H NMR signals and analyze the coupling constants to determine proton multiplicities.

    • Analyze the 2D correlation maps to build up the molecular structure fragment by fragment.

Signaling Pathways and Biological Relevance

This compound's significance extends beyond its chemical properties to its role in biological systems.

Biosynthesis of Forskolin

This compound is a critical precursor in the biosynthetic pathway of forskolin, a diterpenoid renowned for its ability to activate adenylyl cyclase and raise intracellular cAMP levels.[1] The pathway originates from geranylgeranyl pyrophosphate (GGPP).

Forskolin_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) CPP Copal-8-ol Diphosphate GGPP->CPP CfTPS2 MO This compound CPP->MO CfTPS3 intermediates Oxidized Intermediates MO->intermediates CYP450s Forskolin Forskolin intermediates->Forskolin CYP450s & Acetyltransferase

Caption: Biosynthetic pathway of Forskolin from GGPP, with this compound as a key intermediate.

Proposed Antimicrobial Mechanism of Action

While direct studies on the antimicrobial mechanism of this compound are limited, derivatives have shown activity against various microbes.[6] A plausible mechanism, based on the action of other lipophilic terpenes, involves the disruption of the bacterial cell membrane.

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane phospholipid_head Phospholipid Head Groups lipid_tails Lipid Tails manoyl_oxide This compound interaction Hydrophobic Interaction manoyl_oxide->interaction disruption Membrane Disruption manoyl_oxide->disruption interaction->lipid_tails leakage Leakage of Intracellular Components disruption->leakage death Cell Death leakage->death

Caption: Proposed antimicrobial mechanism of this compound via bacterial membrane disruption.

Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory properties of many natural products are attributed to their ability to modulate key signaling pathways such as NF-κB and MAPK. It is hypothesized that this compound may exert anti-inflammatory effects through a similar mechanism.

Anti_inflammatory_Pathway cluster_nucleus Gene Transcription LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK Complex TLR4->IKK Manoyl_Oxide This compound Manoyl_Oxide->MAPK Manoyl_Oxide->IKK NFkB NF-κB (p65/p50) MAPK->NFkB activates IkB IκBα IKK->IkB phosphorylates IKK->NFkB releases IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α, IL-6) Inflammation Inflammation Pro_inflammatory->Inflammation

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of NF-κB and MAPK pathways.

Conclusion

This compound is a diterpenoid of significant chemical and biological interest. This guide has provided a detailed overview of its core chemical properties, standardized experimental protocols for its analysis, and insights into its role in biosynthetic pathways and potential pharmacological activities. The information presented herein serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, drug discovery, and pharmacology, facilitating further exploration of this compound and its derivatives for scientific and therapeutic applications.

References

An In-depth Technical Guide to Manoyl Oxide: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

Manoyl oxide, a naturally occurring labdane-type diterpenoid, has garnered significant attention within the scientific community for its diverse biological activities and its crucial role as a biosynthetic intermediate for other medically important compounds. This technical guide provides a comprehensive review of the existing literature on this compound, catering to researchers, scientists, and drug development professionals. It delves into its chemical and physical properties, multifaceted biological activities, biosynthetic pathways, and detailed experimental protocols.

Chemical and Physical Properties

This compound is a tricyclic diterpenoid with the chemical formula C20H34O.[1][2] It exists as different stereoisomers, with (13R)-manoyl oxide and 13-epi-manoyl oxide being commonly studied.[2][3][4] The compound is practically insoluble in water and is characterized as an extremely weak basic compound.[2] A summary of its chemical and physical properties is presented below.

PropertyValueReference(s)
Molecular FormulaC20H34O[1][2]
Molecular Weight290.48 g/mol [1]
CAS Number596-84-9[1]
Relative Density0.941 g/cm³[1]
Water Solubility0.00014 g/L (Predicted)[2]
logP (Octanol/Water)5.39 - 5.743 (Predicted)[2][3]
Melting Point (Tfus)459.07 K (Predicted for epi-13-Manoyl oxide)[3]
Boiling Point (Tboil)709.15 K (Predicted for epi-13-Manoyl oxide)[3]
IUPAC Name(3R,4aS,6aR,10aR,10bS)-3-ethenyl-3,4a,7,7,10a-pentamethyl-dodecahydro-1H-naphtho[2,1-b]pyran[2]

Biological Activities

This compound and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Several studies have highlighted the cytotoxic potential of this compound and its derivatives against various cancer cell lines. 13-epi-manoyl oxide, isolated from Salvia macrosiphon, exhibited significant cytotoxicity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and MDA-MB-231 (breast adenocarcinoma) cell lines.[4] Notably, it showed higher efficacy against MCF-7 cells than the conventional anticancer drug etoposide.[4] Another study reported an IC50 of 50 µM for this compound against the MCF-7 cell line.[5][6] A semi-synthetic thiomidazolide derivative of ent-3-beta-hydroxy-13-epi-manoyl oxide was found to be cytotoxic against 13 different human leukemic cell lines, inducing apoptosis.[7]

Compound/IsomerCell LineIC50 (µM)Reference(s)
13-epi-manoyl oxideA54919.37[4]
13-epi-manoyl oxideMCF-715.79[4]
13-epi-manoyl oxideMDA-MB-23122.24[4]
This compoundMCF-750[5][6]
Anti-inflammatory Activity

This compound and its derivatives have been shown to possess anti-inflammatory properties. Two diterpenoids derived from Sideritis javalambrensis, including an acetoxy derivative of this compound, were found to inhibit the generation of thromboxane (B8750289) B2 and leukotriene B4 by rat peritoneal leukocytes.[8] These compounds were also observed to inhibit prostaglandin (B15479496) E2 generation in cultured mouse peritoneal macrophages.[9] Furthermore, essential oils containing this compound as a major component have demonstrated anti-inflammatory effects by suppressing the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-activated macrophages.[10][11]

Antimicrobial Activity

Derivatives of this compound have shown promising antimicrobial activity. A study on hemisynthetic derivatives of ent-3-β-hydroxy-13-epi-manoyl oxide reported that a chloroethyl carbamidic ester derivative exhibited the strongest antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[12][13] The study also noted that a glycoside derivative showed interesting activity against the tested fungi.[12] 13-epi-manoyl oxide itself has been described as having cytotoxic, antibacterial, and antifungal activities.[14]

Biosynthesis of (13R)-Manoyl Oxide

(13R)-Manoyl oxide is a key precursor in the biosynthesis of forskolin (B1673556), a pharmacologically significant labdane (B1241275) diterpenoid.[15][16] Its biosynthesis starts from geranylgeranyl diphosphate (B83284) (GGPP), which is produced through the methylerythritol 4-phosphate (MEP) pathway in plants.[15] The formation of (13R)-manoyl oxide from GGPP is a two-step process catalyzed by two distinct classes of diterpene synthases (diTPSs).[15][17] In Coleus forskohlii, the diTPS CfTPS2 first converts GGPP to the intermediate copal-8-ol diphosphate, which is then converted to (13R)-manoyl oxide by CfTPS3.[15][17]

Biosynthesis of (13R)-Manoyl Oxide GGPP Geranylgeranyl diphosphate (GGPP) C8DP Copal-8-ol diphosphate GGPP->C8DP CfTPS2 MO (13R)-Manoyl Oxide C8DP->MO CfTPS3

Biosynthesis of (13R)-Manoyl Oxide from GGPP.

Microbial Synthesis

The biotechnological production of this compound has been successfully achieved in microbial hosts like Escherichia coli and yeast.[18][19] This approach offers a sustainable alternative to extraction from plant sources. In E. coli, the synthesis of (13R)-manoyl oxide was accomplished by introducing the genes for the enzymes from the mevalonate (B85504) (MEV) pathway to produce the precursor IPP, a GGPP synthase, and the diterpene synthases CfTPS2 and CfTPS3 from C. forskohlii.[18][20] Through optimization of culture conditions, a yield of 10 mg/L of enantiomerically pure (13R)-manoyl oxide was achieved.[18][20]

Microbial Synthesis Workflow cluster_Ecoli Engineered E. coli Mevalonate Mevalonate IPP IPP Mevalonate->IPP MEV Pathway Enzymes GGPP GGPP IPP->GGPP GGPP Synthase C8DP C8DP GGPP->C8DP CfTPS2 MO MO C8DP->MO CfTPS3 MO_out This compound (Extracted) MO->MO_out Extraction & Purification

Workflow for microbial synthesis of this compound in E. coli.

Experimental Protocols

Isolation and Purification from Natural Sources (Salvia macrosiphon)

The following is a generalized protocol for the isolation of 13-epi-manoyl oxide from the aerial parts of Salvia macrosiphon, based on the description by Ebrahimi et al. (2021).[4]

  • Extraction: The dried and powdered aerial parts of the plant are extracted with a hydroalcoholic solution.

  • Fractionation: The resulting extract is fractionated using solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate. The n-hexane fraction is typically enriched with diterpenes like this compound.

  • Column Chromatography: The n-hexane fraction is subjected to silica (B1680970) gel column chromatography. The column is eluted with a gradient of solvents, for example, a mixture of petroleum ether and dichloromethane, with increasing polarity.

  • Further Purification: Fractions containing the compound of interest are further purified. This may involve recrystallization or additional chromatographic steps like preparative thin-layer chromatography (prep. TLC) using a suitable solvent system (e.g., chloroform-acetone).

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]

Isolation_Workflow start Dried Plant Material (Salvia macrosiphon) extraction Hydroalcoholic Extraction start->extraction fractionation Solvent Fractionation (n-hexane, chloroform, etc.) extraction->fractionation column_chroma Silica Gel Column Chromatography (Gradient Elution) fractionation->column_chroma n-hexane fraction purification Further Purification (e.g., Preparative TLC) column_chroma->purification elucidation Structure Elucidation (NMR, MS) purification->elucidation end Pure this compound elucidation->end

General workflow for the isolation of this compound.

Microbial Production and Purification

This protocol is based on the method described by Nielsen et al. (2014) for the production and purification of (13R)-manoyl oxide from engineered E. coli.[18]

  • Cultivation and Induction: Engineered E. coli are grown in a suitable medium. Protein expression and subsequent this compound production are induced at a specific optical density.

  • Extraction: The bacterial culture is extracted with an organic solvent such as hexane (B92381). An internal standard may be added for quantification.

  • Concentration: The hexane extract is concentrated using a rotary evaporator.

  • Solid-Phase Extraction (SPE): The concentrated sample is purified using a solid-phase extraction column (e.g., Florisil) to remove impurities. The column is first washed with hexane, and the purified this compound is then eluted with a suitable solvent like deuterated chloroform for direct analysis.

  • Analysis: The purity and structure of the produced this compound are confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and NMR.[18]

Antimicrobial Activity Assay (Disk Diffusion Method)

The antimicrobial activity of this compound derivatives can be assessed using the disk diffusion method as described by Kalpoutzakis et al. (2001).[13]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.

  • Inoculation of Agar (B569324) Plates: The surface of an appropriate agar medium is uniformly inoculated with the microbial suspension.

  • Application of Disks: Sterile paper disks are impregnated with a known concentration of the test compound (this compound derivative) and placed on the inoculated agar surface.

  • Incubation: The plates are incubated under suitable conditions for microbial growth.

  • Measurement of Inhibition Zones: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited).

Spectroscopic Data

The structural elucidation of this compound and its derivatives heavily relies on NMR spectroscopy. The following table summarizes the reported 1H and 13C NMR data for 13-epi-manoyl oxide.

Position1H NMR (δ, ppm, J in Hz)13C NMR (δ, ppm)
145.92 (1H, dd, J= 17.3, 10.7)148.2
155.20 (1H, dd, J= 17.3, 1.1), 4.98 (1H, dd, J= 10.7, 1.1)110.5
161.24 (3H, s)25.1
171.15 (3H, s)28.1
180.86 (3H, s)21.5
190.78 (6H, s)33.3
200.78 (6H, s)15.6

Data obtained from Ebrahimi et al. (2021) for 13-epi this compound in CDCl3.[4]

In addition to NMR, other spectroscopic techniques such as Infrared (IR) spectroscopy and Mass Spectrometry (MS) are crucial for the complete characterization of this compound. IR spectra typically show characteristic bands for C-O-C stretching of the ether linkage and C=C stretching of the vinyl group.[21][22] Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.[4]

Conclusion

This compound is a diterpenoid of significant scientific interest due to its diverse biological activities and its role as a key intermediate in the biosynthesis of other valuable natural products like forskolin. This review has summarized the current knowledge on its chemical properties, biological effects, biosynthesis, and the experimental methodologies used for its study. The demonstrated anticancer, anti-inflammatory, and antimicrobial properties of this compound and its derivatives underscore their potential as lead compounds for drug discovery and development. Furthermore, the successful microbial synthesis of this compound opens up avenues for its sustainable production and facilitates the bioengineering of novel derivatives with enhanced therapeutic properties. Future research should focus on elucidating the detailed mechanisms of action for its various biological activities, exploring its full therapeutic potential through clinical studies, and further optimizing its biotechnological production.

References

An In-depth Technical Guide to the Exploratory Analysis of Manoyl Oxide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploratory analysis of Manoyl oxide isomers, focusing on their chemical properties, biological activities, and potential as therapeutic agents. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of natural products and their derivatives.

Introduction to this compound and its Isomers

This compound is a naturally occurring labdane-type diterpenoid characterized by a bicyclic core and a substituted tetrahydropyran (B127337) ring. Its isomers, which differ in the stereochemistry at various chiral centers, have garnered significant interest in the scientific community due to their diverse biological activities. These activities range from antimicrobial and cytotoxic to anti-inflammatory, making them promising candidates for further investigation in drug discovery and development.

The most commonly studied isomers include this compound, 13-epi-Manoyl oxide, and their enantiomeric forms (ent-Manoyl oxide and ent-13-epi-Manoyl oxide). The subtle variations in their three-dimensional structures can lead to significant differences in their physicochemical properties and biological effects.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound isomers is fundamental for their identification, characterization, and further development. The following tables summarize key quantitative data for prominent isomers.

Table 1: Physicochemical Properties of this compound Isomers

PropertyThis compound13-epi-Manoyl oxideent-Manoyl oxideent-13-epi-Manoyl oxide
Molecular Formula C₂₀H₃₄OC₂₀H₃₄OC₂₀H₃₄OC₂₀H₃₄O
Molecular Weight 290.48 g/mol 290.48 g/mol 290.48 g/mol 290.48 g/mol
Appearance Crystalline solid or oilCrystalline solid or oilCrystalline solid or oilCrystalline solid or oil
Specific Rotation ([α]D) Varies with source and purityVaries with source and purityVaries with source and purityVaries with source and purity

Table 2: ¹³C NMR Chemical Shift Data (δ in ppm) for this compound Isomers in CDCl₃

Carbon No.13R-Manoyl oxide[1]3-Oxo-manoyl oxide
139.239.2
218.534.1
342.2217.9
433.547.4
555.755.2
620.720.8
741.641.5
875.275.1
956.456.2
1039.939.8
1115.715.6
1236.636.5
1373.473.3
14147.9147.8
15110.4110.5
1628.027.9
1724.524.4
1833.521.5
1921.621.6
2015.715.7

Note: The provided data for 3-Oxo-manoyl oxide is inferred from its name and may not be fully experimentally verified in the cited sources.

Table 3: ¹H NMR Chemical Shift Data (δ in ppm) for this compound Isomers in CDCl₃

ProtonChemical Shift RangeMultiplicity
H-14~5.8-6.0dd
H-15 (cis)~4.8-5.0d
H-15 (trans)~5.1-5.3d
Methyl Protons~0.7-1.3s
Methylene and Methine Protons~1.0-2.5m

Note: Specific assignments for each isomer require detailed 2D NMR analysis.

Mass Spectrometry Fragmentation:

The mass spectra of this compound isomers typically show a molecular ion peak [M]⁺ at m/z 290. Key fragmentation patterns involve the loss of a methyl group (m/z 275), a vinyl group (m/z 263), and fragments resulting from the cleavage of the decalin ring system. The relative intensities of these fragment ions can sometimes be used to differentiate between isomers.

Biological Activities and Quantitative Data

This compound isomers have demonstrated a range of biological activities, with potential applications in antimicrobial and anticancer therapies.

Table 4: Summary of Biological Activities and Quantitative Data

Isomer/DerivativeBiological ActivityAssayKey Findings
ent-3-beta-hydroxy-13-epi-manoyl oxide derivativesAntimicrobialMicrodilutionChloroethyl carbamidic ester derivative showed the strongest activity against Gram-positive and Gram-negative bacteria and pathogenic fungi.[2]
This compoundCytotoxicityNot specifiedMentioned as a compound with potential cytotoxic effects.
Essential oil containing this compoundCytotoxicityMTT AssayIC50 of 38 µg/mL against HT-29 colon cancer cell line for Juniperus oxycedrus leaves oil containing this compound.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation, characterization, and biological evaluation of this compound isomers.

Isolation of this compound Isomers from Salvia sclarea

Salvia sclarea (clary sage) is a known natural source of this compound and its isomers. The following is a general protocol for their isolation:

  • Extraction: The aerial parts of Salvia sclarea are harvested, dried, and ground. The powdered plant material is then extracted with a suitable organic solvent, such as acetone (B3395972) or n-hexane, at room temperature for an extended period.[4]

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the different components.

  • Purification: Fractions containing this compound isomers, as identified by thin-layer chromatography (TLC) and comparison with standards, are combined and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure isomers.

G plant_material Dried & Ground Salvia sclarea extraction Solvent Extraction (e.g., Acetone) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Fractions Containing this compound Isomers column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_isomers Pure this compound Isomers hplc->pure_isomers

Isolation workflow for this compound isomers.
Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound isomers can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilutions: The this compound isomer is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Adherent cells are seeded into a 96-well plate at a suitable density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound isomer and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

G cell_seeding Seed Cells in 96-well Plate compound_treatment Treat with this compound Isomers cell_seeding->compound_treatment mtt_addition Add MTT Reagent compound_treatment->mtt_addition formazan_formation Incubate (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization absorbance_reading Read Absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate Cell Viability & IC50 absorbance_reading->data_analysis

Workflow for the MTT cytotoxicity assay.

Potential Signaling Pathways

While the precise molecular mechanisms of action for this compound isomers are still under investigation, their reported anti-inflammatory properties suggest potential interactions with key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Hypothetical Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. It is hypothesized that this compound isomers may exert their anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the activation of the IKK complex or the degradation of IκB.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimulus receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylation ikb_p P-IκB ikb_nfkb->ikb_p nfkb NF-κB ikb_p->nfkb IκB Degradation nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation manoyl_oxide This compound Isomer? manoyl_oxide->ikk Inhibition? dna DNA nfkb_nuc->dna gene_expression Pro-inflammatory Gene Expression dna->gene_expression

Hypothetical inhibition of the NF-κB pathway.
Hypothetical Modulation of the MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation and cellular stress responses. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators. The three main MAPK subfamilies are ERK, JNK, and p38. This compound isomers could potentially interfere with this pathway by inhibiting the phosphorylation of one or more of the MAPK kinases.

G stimulus Cellular Stress / Pro-inflammatory Cytokines mapkkk MAPKKK stimulus->mapkkk mapkk MAPKK mapkkk->mapkk Phosphorylation mapk MAPK (p38, JNK, ERK) mapkk->mapk Phosphorylation transcription_factors Transcription Factors mapk->transcription_factors Activation inflammatory_response Inflammatory Response transcription_factors->inflammatory_response manoyl_oxide This compound Isomer? manoyl_oxide->mapkk Inhibition?

Hypothetical inhibition of the MAPK pathway.

Conclusion and Future Directions

The isomers of this compound represent a promising class of natural products with diverse biological activities. This guide has summarized their key physicochemical properties, provided detailed experimental protocols for their study, and explored potential mechanisms of action.

Future research should focus on:

  • Comprehensive Profiling: A complete and comparative analysis of the spectroscopic and biological data for all major this compound isomers is needed.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these isomers is crucial for understanding their therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives will help in identifying the key structural features responsible for their biological activity and in optimizing their potency and selectivity.

  • In Vivo Studies: Promising candidates identified through in vitro studies should be advanced to preclinical in vivo models to assess their efficacy and safety.

By addressing these areas, the scientific community can unlock the full therapeutic potential of this compound isomers for the development of novel drugs.

References

The Occurrence of Manoyl Oxide in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Manoyl oxide, a labdane (B1241275) diterpene of significant interest for its role as a biosynthetic precursor to pharmacologically active compounds like forskolin. This document details the quantitative distribution of this compound in various plant species, outlines comprehensive experimental protocols for its extraction and analysis, and visualizes key biochemical and experimental workflows.

Natural Sources and Quantitative Analysis of this compound

This compound and its isomers, primarily 13-epi-manoyl oxide, have been identified in a variety of plant families, with notable concentrations found in the Lamiaceae, Cistaceae, and Asteraceae families. The quantity of this compound can vary significantly depending on the plant species, the specific part of the plant, geographical location, and harvesting time. The following table summarizes the reported quantitative data for this compound in several plant species.

Plant FamilySpeciesPlant PartCompoundConcentration (% of Essential Oil or Extract)Reference(s)
Lamiaceae Coleus forskohliiRoot cork(13R)-Manoyl oxidePrecursor to forskolin, present in oil bodies[1][2]
Salvia sclarea (Clary Sage)Aerial partsThis compound0.4 - 0.6%
Aerial parts13-epi-Manoyl oxide0.2%
Salvia officinalis (Sage)Aerial partsEpithis compound8.2%
Vitex trifoliaEssential Oil13-epi-Manoyl oxide5.6%
Cistaceae Cistus creticusResin ("Ladano")This compound & 13-epi-Manoyl oxide9.9% - 19.61%
Asteraceae Grindelia scorzonerifoliaAerial partsThis compound derivativesPresent, but quantitative data not specified[3][4]
Grindelia integrifoliaAerial partsThis compound derivativesPresent, but quantitative data not specified[5]

Biosynthesis of (13R)-Manoyl Oxide in Coleus forskohlii

The biosynthetic pathway of (13R)-Manoyl oxide, the precursor to forskolin, has been well-elucidated in Coleus forskohlii. This pathway involves a two-step cyclization of the general diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP), catalyzed by two distinct diterpene synthases (diTPSs).

Manoyl_Oxide_Biosynthesis cluster_enzymes Diterpene Synthases GGPP Geranylgeranyl Diphosphate (GGPP) CPP Copal-8-ol Diphosphate GGPP->CPP CfTPS2 (Class II diTPS) MO (13R)-Manoyl Oxide CPP->MO CfTPS3 (Class I diTPS) CfTPS2 CfTPS2 CfTPS3 CfTPS3

Biosynthesis of (13R)-Manoyl oxide in Coleus forskohlii.

Experimental Protocols

Extraction of this compound from Plant Material (Hydrodistillation)

This protocol outlines the extraction of essential oils containing this compound from dried plant material using a Clevenger-type apparatus.

Materials:

  • Dried and powdered plant material (e.g., leaves, aerial parts, resin)

  • Distilled water

  • Clevenger-type hydrodistillation apparatus

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Collection vessel

  • Anhydrous sodium sulfate (B86663)

  • Glass vials for storage

Procedure:

  • Sample Preparation: Weigh a known amount of the dried and powdered plant material.

  • Apparatus Setup: Place the plant material into the round-bottom flask of the Clevenger apparatus. Add distilled water to the flask, ensuring the plant material is fully submerged.

  • Distillation: Heat the flask using the heating mantle to boil the water. The steam will pass through the plant material, carrying the volatile essential oils.

  • Condensation: The steam and essential oil vapor mixture will travel into the condenser, where it will be cooled and condensed back into a liquid.

  • Separation: The condensed liquid (hydrosol and essential oil) will collect in the separator of the Clevenger apparatus. Due to their different densities, the essential oil will form a layer on top of the hydrosol.

  • Collection: Carefully collect the essential oil layer.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the dried essential oil in a sealed glass vial in a cool, dark place.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the analysis and quantification of this compound in an essential oil sample.

Materials and Equipment:

  • Essential oil sample containing this compound

  • Hexane (or other suitable solvent)

  • Internal standard (e.g., n-alkane solution)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for terpenoid analysis (e.g., HP-5MS, DB-5)

  • Autosampler vials

  • Microsyringe

Procedure:

  • Sample Preparation: Prepare a dilute solution of the essential oil in hexane. Add a known concentration of an internal standard to the solution for quantitative analysis.

  • GC-MS Instrument Setup:

    • Injector: Set the injector temperature (e.g., 250 °C) and injection mode (e.g., splitless).

    • Oven Program: Program the oven temperature with an initial temperature, a ramp rate, and a final temperature to achieve good separation of the compounds (e.g., initial 60°C for 2 min, ramp at 3°C/min to 240°C, hold for 5 min).

    • Carrier Gas: Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer: Set the ion source temperature (e.g., 230 °C) and the transfer line temperature (e.g., 280 °C). Set the mass scan range (e.g., m/z 40-500).

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

  • Data Acquisition and Processing:

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each separated peak.

    • Identify this compound by comparing its retention time and mass spectrum with that of a known standard or by matching the mass spectrum with a library database (e.g., NIST, Wiley).

    • Quantify the amount of this compound by comparing its peak area to the peak area of the internal standard and using a calibration curve prepared with a pure standard of this compound.

Experimental Workflow for Identification and Quantification

The following diagram illustrates the general workflow for the identification and quantification of this compound from a plant source.

Experimental_Workflow PlantMaterial Plant Material (e.g., Salvia, Cistus) Extraction Extraction (Hydrodistillation) PlantMaterial->Extraction EssentialOil Essential Oil Extraction->EssentialOil GCMS GC-MS Analysis EssentialOil->GCMS DataAnalysis Data Analysis GCMS->DataAnalysis Identification Identification (Retention Time & Mass Spectrum) DataAnalysis->Identification Quantification Quantification (Internal Standard & Calibration Curve) DataAnalysis->Quantification

General workflow for this compound analysis.

Signaling Pathways Involving Labdane Diterpenes

While this compound is primarily recognized as a key intermediate in the biosynthesis of more complex diterpenoids, the broader class of labdane diterpenes is known to play roles in plant defense and signaling. These compounds can act as phytoalexins, antimicrobial agents, and insect antifeedants. Their production is often induced in response to biotic and abiotic stresses, suggesting their involvement in plant stress signaling cascades. However, specific signaling pathways directly initiated by this compound as a signaling molecule have not yet been extensively characterized. Research in this area is ongoing and promises to reveal further functions of this important class of natural products. Labdane diterpenes have been shown to modulate signaling pathways such as the MAPK signaling pathway in response to inflammatory stimuli, although this has been primarily studied in mammalian cells. Further investigation is required to elucidate their precise roles as signaling molecules within the intricate network of plant defense responses.

References

The intricate Biosynthesis of Manoyl Oxide in Coleus forskohlii: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the enzymatic cascade, experimental methodologies, and regulatory networks governing the production of a key precursor to the pharmaceutically significant diterpenoid, forskolin (B1673556).

This technical guide provides a comprehensive overview of the biosynthesis of (13R)-manoyl oxide in the medicinal plant Coleus forskohlii. Tailored for researchers, scientists, and professionals in drug development, this document details the core enzymatic steps, presents quantitative data, outlines experimental protocols, and visualizes the underlying biochemical and regulatory pathways.

Introduction to Manoyl Oxide and its Significance

Coleus forskohlii, a member of the Lamiaceae family, is the exclusive natural source of the labdane (B1241275) diterpenoid forskolin. Forskolin is renowned for its ability to directly activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This mechanism underpins its diverse pharmacological applications, including the treatment of glaucoma, heart failure, and asthma. The biosynthesis of the complex forskolin molecule begins with a more fundamental scaffold, (13R)-manoyl oxide. Understanding the formation of this compound is therefore a critical step towards the biotechnological production of forskolin and its derivatives. The biosynthetic machinery for this compound is localized within specialized root cork cells of C. forskohlii.

The Core Biosynthetic Pathway of (13R)-Manoyl Oxide

The conversion of the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), to (13R)-manoyl oxide is a two-step process catalyzed by a pair of diterpene synthases (diTPSs): a class II diTPS, CfTPS2, and a class I diTPS, CfTPS3.[1][2][3]

Step 1: Cyclization of GGPP to (+)-Copal-8-ol Diphosphate by CfTPS2

The first committed step is the protonation-initiated cyclization of the linear GGPP molecule into the bicyclic intermediate, (+)-copal-8-ol diphosphate (also referred to as 8-hydroxy-copalyl diphosphate). This reaction is catalyzed by the class II diTPS, CfTPS2.[1][4]

Step 2: Conversion of (+)-Copal-8-ol Diphosphate to (13R)-Manoyl Oxide by CfTPS3

The intermediate, (+)-copal-8-ol diphosphate, is then utilized by the class I diTPS, CfTPS3. This enzyme facilitates the ionization of the diphosphate group and a subsequent cyclization reaction involving the hydroxyl group, leading to the formation of the stable, cyclic ether (13R)-manoyl oxide.[1][4]

The subsequent conversion of (13R)-manoyl oxide to forskolin is a multi-step process involving a series of oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYPs) and a final acetylation step. The key enzymes in this downstream pathway include CYP76AH15, CYP76AH11, CYP76AH16, and an acetyltransferase, CfACT1-8.

Manoyl_Oxide_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) CDP (+)-Copal-8-ol Diphosphate GGPP->CDP CfTPS2 (Class II diTPS) MO (13R)-Manoyl Oxide CDP->MO CfTPS3 (Class I diTPS) Forskolin Forskolin MO->Forskolin CYP76AH15, CYP76AH11, CYP76AH16, CfACT1-8

Figure 1: Biosynthetic pathway from GGPP to Forskolin.

Quantitative Data on this compound Biosynthesis

While comprehensive kinetic data for the individual enzymes CfTPS2 and CfTPS3 are not extensively reported in publicly available literature, the productivity of this pathway has been quantified in various heterologous expression systems. These efforts have been crucial in demonstrating the feasibility of microbial production of this compound and forskolin.

OrganismEnzymes ExpressedProductTiterReference
Escherichia coliCfTPS2, CfTPS3, and a GGPP synthase(13R)-Manoyl Oxide10 mg/L[4][5]
Saccharomyces cerevisiaeCfTPS2, CfTPS3, and upstream pathway engineering(13R)-Manoyl Oxide3 g/L (fed-batch fermentation)
Saccharomyces cerevisiaeFull forskolin pathway (9 genes)Forskolin40 mg/L[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Gene Cloning and Vector Construction

The cloning of CfTPS2 and CfTPS3 is a prerequisite for their heterologous expression and subsequent characterization. The following protocol outlines a general workflow for cloning these genes into a bacterial expression vector, such as the pET series.

Workflow for Cloning CfTPS Genes

Cloning_Workflow cluster_0 RNA Isolation and cDNA Synthesis cluster_1 PCR Amplification cluster_2 Vector Preparation and Ligation cluster_3 Transformation and Verification RNA_Isolation Total RNA isolation from C. forskohlii root cork cDNA_Synthesis First-strand cDNA synthesis RNA_Isolation->cDNA_Synthesis Reverse Transcriptase PCR PCR amplification of CfTPS2 and CfTPS3 coding sequences cDNA_Synthesis->PCR Gene-specific primers Ligation Ligation of PCR product and vector PCR->Ligation Vector_Prep Restriction digest of pET expression vector Vector_Prep->Ligation T4 DNA Ligase Transformation Transformation into E. coli Ligation->Transformation Verification Colony PCR and sequence verification Transformation->Verification

Figure 2: General workflow for cloning CfTPS genes.

Materials:

  • Coleus forskohlii root tissue

  • RNA extraction kit

  • Reverse transcription kit

  • High-fidelity DNA polymerase

  • Gene-specific primers for CfTPS2 and CfTPS3 (designed based on available sequences)

  • pET expression vector (e.g., pET-28a)

  • Restriction enzymes (compatible with the chosen vector and primers)

  • T4 DNA ligase

  • Chemically competent E. coli (e.g., DH5α for cloning, BL21(DE3) for expression)

  • LB agar (B569324) plates with appropriate antibiotics

Protocol:

  • RNA Isolation and cDNA Synthesis: Isolate total RNA from the root cork of C. forskohlii using a commercial kit. Synthesize first-strand cDNA using a reverse transcriptase and an oligo(dT) or random primers.

  • PCR Amplification: Amplify the full-length coding sequences of CfTPS2 and CfTPS3 from the cDNA using high-fidelity DNA polymerase and gene-specific primers. The primers should incorporate restriction sites for subsequent cloning into the pET vector.

  • Vector and Insert Preparation: Digest both the pET vector and the purified PCR products with the chosen restriction enzymes. Purify the digested vector and insert using a gel extraction kit.

  • Ligation: Ligate the digested insert into the prepared pET vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into chemically competent E. coli DH5α cells and plate on LB agar containing the appropriate antibiotic for selection.

  • Verification: Screen colonies by colony PCR using the gene-specific primers. Confirm the sequence and orientation of the insert in positive clones by Sanger sequencing.

Heterologous Expression and Purification of Recombinant CfTPS Proteins

Protocol:

  • Transformation into Expression Host: Transform the sequence-verified pET constructs into a suitable E. coli expression strain, such as BL21(DE3).

  • Protein Expression:

    • Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail). Lyse the cells by sonication on ice.

  • Purification by Immobilized Metal Affinity Chromatography (IMAC):

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged CfTPS protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

In Vitro Coupled Enzyme Assay for this compound Synthesis

This assay determines the activity of the coupled CfTPS2 and CfTPS3 enzyme system in producing this compound from GGPP.

Materials:

  • Purified recombinant CfTPS2 and CfTPS3 proteins

  • Geranylgeranyl diphosphate (GGPP)

  • Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% glycerol, 5 mM DTT)

  • Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate)

  • Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, purified CfTPS2, and purified CfTPS3.

  • Initiate Reaction: Start the reaction by adding GGPP to the mixture.

  • Incubation: Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of an organic solvent (e.g., hexane). Vortex vigorously to extract the diterpene products.

  • Sample Preparation for GC-MS: Centrifuge to separate the phases. Transfer the upper organic phase to a new tube. The sample may be concentrated under a stream of nitrogen if necessary and can be derivatized (e.g., with BSTFA) to improve volatility for GC-MS analysis.

  • GC-MS Analysis: Analyze the extracted products by GC-MS. Identify this compound by comparing its retention time and mass spectrum to an authentic standard or published data.

GC-MS Analysis of Diterpenes

Instrumentation: A gas chromatograph coupled to a mass spectrometer. Column: A non-polar capillary column (e.g., HP-5MS). Carrier Gas: Helium. Injection Mode: Splitless. Temperature Program:

  • Initial temperature: 50-80°C, hold for 2-3 minutes.

  • Ramp: Increase temperature at a rate of 10-20°C/min to a final temperature of 280-300°C.

  • Final hold: Hold at the final temperature for 5-10 minutes. MS Parameters:

  • Ionization mode: Electron Ionization (EI) at 70 eV.

  • Scan range: m/z 40-550.

Regulation of this compound Biosynthesis

The biosynthesis of terpenoids in plants is tightly regulated in response to developmental cues and environmental stimuli. Jasmonates, including jasmonic acid (JA) and its volatile derivative methyl jasmonate (MeJA), are key signaling molecules that can induce the expression of genes involved in specialized metabolism.

In C. forskohlii, treatment with MeJA has been shown to upregulate the expression of diterpene synthase genes, including those involved in this compound and forskolin biosynthesis. The jasmonate signaling pathway provides a framework for understanding this regulation.

The Jasmonate Signaling Pathway

Jasmonate_Signaling cluster_0 Cytoplasm cluster_1 Nucleus MeJA Methyl Jasmonate (MeJA) (External Stimulus) JA_Ile JA-Isoleucine (JA-Ile) (Active Hormone) MeJA->JA_Ile Biosynthesis COI1 COI1 JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Targets for degradation (26S Proteasome) MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses TPS_Genes CfTPS2, CfTPS3 Genes MYC2->TPS_Genes Activates Transcription MO_Biosynthesis This compound Biosynthesis TPS_Genes->MO_Biosynthesis Leads to

Figure 3: Simplified Jasmonate signaling pathway regulating diterpene synthase gene expression.

In the absence of a stimulus, JASMONATE ZIM-domain (JAZ) proteins repress the activity of transcription factors such as MYC2. Upon perception of a stimulus, such as herbivory or treatment with MeJA, the level of the active hormone jasmonoyl-isoleucine (JA-Ile) increases. JA-Ile promotes the interaction of JAZ proteins with the F-box protein CORONATINE INSENSITIVE1 (COI1), leading to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome. The degradation of JAZ proteins releases the MYC2 transcription factor, which can then activate the expression of target genes, including CfTPS2 and CfTPS3, thereby upregulating the biosynthesis of this compound.[1][7]

Conclusion

The biosynthesis of (13R)-manoyl oxide in Coleus forskohlii represents a key entry point into the formation of the medicinally important compound forskolin. The elucidation of the roles of CfTPS2 and CfTPS3 has paved the way for the heterologous production of this compound and the complete forskolin pathway in microbial systems. This technical guide provides a foundational understanding of this biosynthetic pathway, offering detailed protocols and insights into its regulation. Further research focusing on the kinetic characterization of the involved enzymes and the optimization of heterologous production systems will be crucial for the sustainable and industrial-scale production of these valuable diterpenoids.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Manoyl Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and relevant experimental protocols for Manoyl oxide, a significant labdane-type diterpenoid.

Chemical Structure

This compound is a naturally occurring diterpenoid characterized by a tricyclic carbon skeleton. Its structure is based on the labdane (B1241275) framework, featuring a substituted dodecahydronaphtho[2,1-b]pyran ring system.

  • Chemical Formula : C₂₀H₃₄O[1]

  • IUPAC Name : (3R,4aS,6aR,10aR,10bS)-3-ethenyl-3,4a,7,7,10a-pentamethyl-dodecahydro-1H-naphtho[2,1-b]pyran[1][2]

  • Classification : It belongs to the class of organic compounds known as triterpenoids, specifically as a labdane diterpenoid.[1]

The core structure consists of a decalin ring system fused with a pyran ring, forming the characteristic oxacyclic framework.

Chemical Structure of this compound

Stereochemistry

The stereochemistry of this compound is complex, with multiple chiral centers leading to several possible stereoisomers. The most frequently discussed isomers are epimers at the C-13 position. The absolute configuration, defined by the spatial arrangement of atoms, is crucial for its biological activity and is denoted using the Cahn-Ingold-Prelog (R/S) nomenclature.[3][4]

  • (+)-Manoyl oxide ((13R)-Manoyl oxide) : This isomer is a key biosynthetic precursor to forskolin, a pharmacologically important compound.[5][6]

  • 13-epi-Manoyl oxide ((13S)-Manoyl oxide) : This is the C-13 epimer of this compound.[7][8] Both epimers can be differentiated using GC-MS analysis combined with NMR spectroscopy.[9]

  • ent-Manoyl oxide : This refers to the enantiomer of this compound, where all stereocenters are inverted relative to the naturally abundant form.[10][11]

The stereochemical relationship between the key epimers is critical for understanding their synthesis and biological function.

stereoisomers Manoyl_Oxide (13R)-Manoyl Oxide Epi_Manoyl_Oxide 13-epi-Manoyl Oxide ((13S)-Manoyl Oxide) Manoyl_Oxide->Epi_Manoyl_Oxide Epimerization at C-13 Epi_Manoyl_Oxide->Manoyl_Oxide Epimerization at C-13

Caption: Stereochemical relationship between this compound and its C-13 epimer.

Data Presentation

Physicochemical Properties

The following table summarizes key computed and experimental physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₂₀H₃₄O[1][10]
Average Molecular Weight 290.4834 g/mol [1]
Monoisotopic Mass 290.26096571 Da[1][7]
IUPAC Name (3R,4aS,6aR,10aR,10bS)-3-ethenyl-3,4a,7,7,10a-pentamethyl-dodecahydro-1H-naphtho[2,1-b]pyran[1][2]
InChI Key IGGWKHQYMAJOHK-QVHQYWGISA-N[1]
Isomeric SMILES CC1(C)CCC[C@]2(C)[C@@H]1CC[C@]1(C)O--INVALID-LINK--(CC[C@@H]21)C=C[1]
CAS Number 596-84-9[2]
Flash Point 155.00 °C (311.00 °F) TCC[2][9]
logP (Computed) 5.9[7]
Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation and differentiation of this compound isomers.

Data TypeAvailability and NotesSource
¹³C NMR ¹³C NMR spectral data is available and has been used for the structural confirmation of this compound and its derivatives, such as 3-Oxo-manoyl oxide.[7][8][12]
¹H NMR ¹H NMR data, in conjunction with ¹³C NMR, is used to confirm the structure and stereochemistry of synthesized this compound and its epimers.[13]
GC-MS Gas Chromatography-Mass Spectrometry is a rapid and effective method for the differentiation of C-13 this compound epimers in biological samples.[9]
Biological Activity

This compound and its derivatives exhibit a range of biological activities, making them subjects of interest in drug development.

Activity TypeDescriptionSource
Biosynthetic Precursor (13R)-Manoyl oxide is the direct biosynthetic precursor to Forskolin, a compound known for its wide array of pharmacological activities. This synthesis occurs in specialized root cork cells of Coleus forskohlii.[5][6][14]
Antimicrobial Activity Hemisynthetic derivatives of ent-3-beta-hydroxy-13-epi-manoyl oxide have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[9][15]
Cytotoxic Activity Certain semi-synthetic derivatives have shown cytotoxic and antiproliferative effects on human leukemic cell lines.[9][16]

Experimental Protocols

One-Step Selective Synthesis of 13-epi-Manoyl Oxide

A selective one-step synthesis of 13-epi-manoyl oxide has been reported based on the low-temperature superacidic cyclization of sclareol.[13][17][18]

Methodology:

  • Reactant Preparation: Sclareol is used as the starting substrate.

  • Cyclization Reaction: The cyclization is performed at low temperatures in the presence of a superacidic system.

  • Condition Optimization: The reaction conditions are finely tuned to achieve a high diastereoselectivity, favoring the formation of the 13-epi-oxide over its epimer (a 9:1 ratio has been reported).[17][18]

  • Product Analysis: The composition of the crude reaction product is determined by GC-MS, and the structures are confirmed by ¹H and ¹³C NMR.[13] The proposed mechanism involves an SN2-type process, which results in the inversion of configuration at the C-13 chiral center of sclareol.[13][18]

synthesis_workflow cluster_synthesis Synthesis of 13-epi-Manoyl Oxide Sclareol Sclareol (Starting Material) Reaction Low-Temperature Superacidic Cyclization Sclareol->Reaction Product Crude Product (9:1 mixture) Reaction->Product Analysis GC-MS and NMR Analysis Product->Analysis Final_Product Purified 13-epi-Manoyl Oxide Analysis->Final_Product

Caption: Experimental workflow for the synthesis of 13-epi-Manoyl oxide.

Biosynthesis of (13R)-Manoyl Oxide in Coleus forskohlii

The biosynthesis of (13R)-Manoyl oxide, the precursor to forskolin, has been elucidated in Coleus forskohlii.[5][6]

Methodology:

  • Enzyme Combination: The stereospecific formation of (13R)-Manoyl oxide is achieved through the combined action of two diterpene synthases (TPS).

  • First Step: CfTPS2 synthesizes the intermediate copal-8-ol diphosphate (B83284) from geranylgeranyl diphosphate (GGPP).

  • Second Step: CfTPS3 then catalyzes the conversion of copal-8-ol diphosphate into (13R)-Manoyl oxide.

  • Localization: This biosynthetic pathway is localized in specialized root cork cells, where the final product is stored in oil bodies.[5][6]

biosynthesis_pathway cluster_biosynthesis Biosynthesis of (13R)-Manoyl Oxide GGPP Geranylgeranyl Diphosphate (GGPP) Copal_DP Copal-8-ol Diphosphate GGPP->Copal_DP CfTPS2 Manoyl_Oxide (13R)-Manoyl Oxide Copal_DP->Manoyl_Oxide CfTPS3

Caption: Biosynthetic pathway of (13R)-Manoyl oxide in C. forskohlii.

References

An In-depth Technical Guide to the Physical Properties of Manoyl Oxide and its Epimers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manoyl oxide is a naturally occurring labdane-type diterpenoid found in a variety of plant species. It exists as a mixture of two primary epimers at the C-13 position: (13R)-manoyl oxide and (13S)-manoyl oxide (commonly referred to as 13-epi-manoyl oxide). These compounds are of significant interest to the scientific community, not only for their potential biological activities, including antimicrobial properties, but also as key biosynthetic precursors to other medically important diterpenoids, such as forskolin.[1]

This technical guide provides a comprehensive overview of the known physical properties of this compound and its C-13 epimer. It includes tabulated quantitative data, detailed experimental protocols for their characterization, and visualizations of their biochemical context and analytical differentiation.

Physical and Chemical Properties

The physical properties of this compound and its 13-epi epimer are crucial for their isolation, identification, and application in research and development. While many properties have been determined computationally, experimental data for some parameters, such as melting point and specific optical rotation of the pure epimers, are not consistently reported in the literature, underscoring the reliance on spectroscopic and chromatographic methods for their characterization.

Below is a summary of the available quantitative data.

Property(13R)-Manoyl Oxide13-epi-Manoyl Oxide (13S)Data Source Type
Molecular Formula C₂₀H₃₄OC₂₀H₃₄O-
Molecular Weight 290.48 g/mol 290.48 g/mol -
Boiling Point 338.0-339.0 °C (at 760 mmHg)338.6 °C (at 760 mmHg) (est.)Experimental / Estimated
Flash Point 155.0 °C (TCC)154.8 °C (TCC) (est.)Experimental / Estimated
Melting Point 459.07 K (185.92 °C)Not AvailableCalculated (Joback Method)
logP (o/w) 6.8875.743Calculated (Crippen Method)
Water Solubility 0.04131 mg/L at 25 °C (est.)-6.08 (log10 WS in mol/l)Estimated / Calculated
Kovats Retention Index Standard non-polar: 1989-2015Standard non-polar: 2000-2002Experimental (NIST)[2][3][4]

Experimental Protocols

Accurate characterization of this compound and its epimers relies on precise analytical techniques. The following sections detail the methodologies for key experiments.

Determination of Optical Rotation

Optical rotation is a critical measure for characterizing chiral molecules like this compound epimers. The specific rotation is a standardized value that allows for comparison across different studies.

Principle: A solution of an optically active compound will rotate the plane of plane-polarized light. The angle of this rotation is measured using a polarimeter. The specific rotation [α] is calculated from the observed rotation (α), taking into account the sample concentration (c) and the path length of the light through the sample (l).[5][6]

Instrumentation:

  • Polarimeter (e.g., Rudolph Research Analytical Autopol I or similar)

  • Sodium D-line lamp (589 nm) or other specified monochromatic light source

  • Polarimeter cell (typically 1 dm in length)

  • Volumetric flasks and analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of the purified diterpenoid sample. Dissolve the sample in a suitable, non-chiral solvent (e.g., chloroform, ethanol) in a volumetric flask to a known concentration (typically expressed in g/100 mL).[5]

  • Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank solvent cell.

  • Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter.

  • Data Acquisition: Record the observed rotation (α) at a constant, specified temperature (e.g., 20°C or 25°C).

  • Calculation of Specific Rotation: Use the following formula to calculate the specific rotation [α]: [α] = (100 × α) / (l × c) Where:

    • [α] = specific rotation in degrees

    • α = observed rotation in degrees

    • l = path length in decimeters (dm)

    • c = concentration in g/100 mL[5]

Gas Chromatography-Mass Spectrometry (GC-MS) for Epimer Differentiation

GC-MS is a powerful technique for separating and identifying volatile compounds. For this compound, it is particularly useful for distinguishing between the C-13 epimers based on their fragmentation patterns.

Principle: The epimers are separated based on their differential interaction with the GC column's stationary phase. Upon elution, they are ionized (typically by electron impact), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound. A key diagnostic feature is the differential intensity of specific ion fragments between the two epimers.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MS or equivalent)

  • Capillary Column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm film thickness)

  • Autosampler

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as hexane (B92381) or acetone.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injection Mode: Split or splitless, depending on sample concentration.

    • Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, followed by a ramp of 3°C/min to 190°C, then a ramp of 20°C/min to 280°C, with a final hold for 2 minutes.[7]

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: Scan from m/z 40 to 500

  • Data Analysis: Identify the peaks corresponding to this compound and its epimer by their retention times and mass spectra. The key to differentiation lies in the mass spectrum: the ratio of the intensities of the ion peaks at m/z 275 and m/z 257 is characteristically lower for 13-epi-manoyl oxide compared to (13R)-manoyl oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the definitive structural elucidation of diterpenes, providing detailed information about the carbon skeleton and stereochemistry.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By placing the sample in a strong magnetic field and irradiating it with radio waves, the specific resonant frequencies of nuclei (primarily ¹H and ¹³C) are measured. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, allowing for the determination of the molecule's connectivity and 3D structure.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance series, 400 MHz or higher)

  • NMR tubes (5 mm)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). The choice of solvent is critical as it can influence chemical shifts.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum to identify the number and type of protons.

    • ¹³C NMR & DEPT: Acquire a ¹³C spectrum to identify the number of carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment (e.g., DEPT-135) is used to differentiate between CH, CH₂, and CH₃ groups.[8]

    • 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assembling the carbon skeleton.[9]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which is essential for determining the relative stereochemistry.

  • Data Analysis: Integrate data from all NMR experiments to assign all proton and carbon signals and definitively elucidate the structure and stereochemistry of the epimer.[9]

Visualizations

Biosynthesis of Forskolin from (13R)-Manoyl Oxide

(13R)-Manoyl oxide is the direct precursor to the pharmacologically important diterpenoid, forskolin. The biosynthesis pathway involves a series of oxidation and acetylation steps catalyzed by cytochrome P450 enzymes (CYPs) and an acetyltransferase.

Forskolin_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) CPP 8-OH-Copalyl Diphosphate GGPP->CPP CfTPS2 MO (13R)-Manoyl Oxide CPP->MO CfTPS3 Oxi1 Multiple Oxidation Steps (C-1, C-6, C-7, C-11) MO->Oxi1 Cytochrome P450s (e.g., CYP76AH15) Forskolin Forskolin Oxi1->Forskolin Oxidation & Acetylation

Caption: Biosynthetic pathway from GGPP to Forskolin via (13R)-Manoyl Oxide.

Analytical Workflow for Epimer Differentiation

The differentiation between (13R)-manoyl oxide and 13-epi-manoyl oxide is a critical analytical challenge, typically addressed using GC-MS.

Epimer_Differentiation cluster_workflow GC-MS Analysis Workflow cluster_results Decision Criteria Sample Sample containing This compound Epimers Injection GC Injection & Separation Sample->Injection Ionization Electron Impact Ionization (70 eV) Injection->Ionization Detection Mass Detection (m/z Scan) Ionization->Detection Analysis Analyze Mass Spectra Detection->Analysis Result1 (13R)-Manoyl Oxide (Higher m/z 275:257 ratio) Analysis->Result1 High Ratio Result2 13-epi-Manoyl Oxide (Lower m/z 275:257 ratio) Analysis->Result2 Low Ratio

Caption: Workflow for the differentiation of this compound epimers using GC-MS.

References

Manoyl Oxide: A Pivotal Precursor in the Synthesis of Labdane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Manoyl oxide, a bicyclic labdane (B1241275) diterpenoid, serves as a crucial molecular core for a vast array of bioactive natural products. Its strategic position as a biosynthetic intermediate makes it a compound of significant interest for the pharmaceutical, fragrance, and chemical industries. This technical guide delves into the role of this compound as a precursor to valuable labdane diterpenoids, focusing on its biosynthesis, synthetic production strategies, and its conversion into high-value compounds like forskolin (B1673556) and ambroxides.

The Biosynthetic Pathway of this compound

The formation of labdane-related diterpenoids (LRDs) originates from the universal C20 precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP).[1][2] The biosynthesis of the characteristic labdane skeleton is a two-step process catalyzed by two distinct classes of diterpene synthases (diTPSs).[2][3][4]

  • Class II diTPS: This enzyme initiates a protonation-dependent cyclization of the linear GGPP to form a bicyclic diphosphate intermediate, typically a copalyl diphosphate (CPP) of varying stereochemistry.[2][5][6]

  • Class I diTPS: This enzyme facilitates the ionization of the diphosphate group from the CPP intermediate, leading to the formation of the final diterpene skeleton through further cyclization and rearrangement reactions.[2][5][6]

A prime example is the biosynthesis of (13R)-manoyl oxide in the medicinal plant Coleus forskohlii.[3][4][7] Here, the Class II diTPS, CfTPS2, converts GGPP into copal-8-ol diphosphate. Subsequently, the Class I diTPS, CfTPS3, catalyzes the conversion of this intermediate into the stereospecific (13R)-manoyl oxide, which is the direct precursor to the pharmacologically important compound, forskolin.[3][7]

Manoyl_Oxide_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) CPP Copal-8-ol Diphosphate GGPP->CPP CfTPS2 (Class II diTPS) MO (13R)-Manoyl Oxide CPP->MO CfTPS3 (Class I diTPS)

Fig. 1: Biosynthesis of (13R)-Manoyl Oxide in Coleus forskohlii.

This compound as a Precursor to High-Value Diterpenoids

The stable cyclic ether structure of this compound makes it an ideal starting point for downstream functionalization, primarily mediated by cytochrome P450 monooxygenases (CYPs) and transferases.

Forskolin, a potent adenylyl cyclase activator, is a complex labdane diterpenoid produced in the roots of C. forskohlii.[7] The biosynthetic pathway from (13R)-manoyl oxide to forskolin involves a cascade of six regio- and stereospecific monooxygenations catalyzed by five distinct CYP enzymes and a single regiospecific acetylation by an acetyltransferase.[8] This complex series of reactions highlights the role of this compound as the foundational scaffold upon which the diverse functional groups of forskolin are installed.

Forskolin_Pathway MO (13R)-Manoyl Oxide Intermediates Multiple Hydroxylated Intermediates MO->Intermediates 5 Cytochrome P450s (Oxidations) Forskolin Forskolin Intermediates->Forskolin 1 Acetyltransferase (Acetylation)

Fig. 2: Conversion pathway of (13R)-Manoyl Oxide to Forskolin.

This compound is also a key intermediate in the semi-synthesis of valuable fragrance compounds and other bioactive molecules. While sclareol (B1681606) is a more common starting material for the production of Ambrox®, a substitute for ambergris, synthetic routes involving this compound have been established.[6][9] For instance, this compound can be converted into 8α,12-epoxy-13,14,15,16-tetranorlabdane, an Ambrox®-like compound.[9] Additionally, this compound can be oxidized to produce sclareolide, another important intermediate in the fragrance industry.[10]

Production Strategies for this compound

Given its utility, various methods for producing this compound have been developed, ranging from chemical synthesis to microbial fermentation.

A prevalent chemical strategy involves the acid-catalyzed cyclodehydration of sclareol, a readily available diterpene diol extracted from clary sage (Salvia sclarea).[10][11] This one-step conversion can be achieved with high yield and selectivity using specific catalysts, such as mordenite (B1173385) zeolites, in high-boiling point polar aprotic solvents.[10][12]

Chemical_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Conversion cluster_2 Product Sclareol Sclareol Solution (in Glycol Ether Solvent) Reaction Heat (60-140°C) Dehydration/Cyclization Sclareol->Reaction Catalyst Mordenite Catalyst Catalyst->Reaction MO_Product This compound (Epimeric Mixture) Reaction->MO_Product Yield >85%

Fig. 3: Workflow for the chemical synthesis of this compound from Sclareol.

Metabolic engineering and synthetic biology offer a sustainable alternative for producing enantiomerically pure this compound. By co-expressing the appropriate Class II and Class I diTPS genes in a microbial host like Escherichia coli or Saccharomyces cerevisiae, it is possible to produce (13R)-manoyl oxide directly from simple sugars.[8][13] This approach allows for the production of the specific stereoisomer required for forskolin synthesis, which is a significant advantage over chemical methods that often yield epimeric mixtures.[13]

Quantitative Data Summary

The efficiency of this compound and derivative production varies significantly between chemical and biological methods.

Table 1: Chemical Synthesis Yields of this compound and Derivatives

Starting Material Product Catalyst / Reagents Yield (%) Reference
Sclareol This compound Mordenite catalyst in glycol ether > 85% [10]
Sclareol This compound Cerium (IV) ammonium (B1175870) nitrate Not specified [11]
This compound Sclareolide Non-catalytic oxidation Up to 75% [10]

| this compound | 8α,12-epoxy-13,14,15,16-tetranorlabdane | Various | 17% (overall) |[9] |

Table 2: Microbial Production of this compound and Downstream Products

Product Host Organism Titer Key Enzymes Expressed Reference
(13R)-Manoyl Oxide E. coli 10 mg/L CfTPS2, CfTPS3 [13]
Forskolin (from glucose) S. cerevisiae 40 mg/L Full pathway (9 genes) [8]

| Kaurene | E. coli | ~100 µg/L | AtCPS, AtKS |[14] |

Experimental Protocols

This protocol is adapted from the method described in patent EP3409663A1.[10]

  • Materials:

    • Sclareol

    • Mordenite catalyst

    • High boiling point polar aprotic glycol ether solvent (e.g., Diethylene glycol dimethyl ether - Diglyme)

    • Reaction flask with condenser and magnetic stirrer

    • Heating mantle

  • Procedure:

    • Dissolve a known quantity of sclareol in the glycol ether solvent within the reaction flask.

    • Add the mordenite catalyst to the solution. The catalyst weight is typically a small percentage of the sclareol weight (e.g., 0.9% w/w as per related studies).[12]

    • Heat the reaction mixture to a temperature between 60-140°C under atmospheric pressure with continuous stirring.

    • Maintain the reaction for 1.5 to 6 hours. Monitor the reaction progress using an appropriate analytical method (e.g., GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Separate the catalyst from the mixture by filtration.

    • Isolate the this compound product from the solvent, typically through vacuum distillation or extraction, followed by purification (e.g., column chromatography).

This protocol is a generalized summary based on the work of Andersen-Ranberg et al. (2016).[13]

  • Gene and Plasmid Construction:

    • Synthesize codon-optimized genes for the Class II diTPS (e.g., CfTPS2) and Class I diTPS (e.g., CfTPS3).

    • Clone these genes into compatible E. coli expression vectors under the control of an inducible promoter (e.g., T7 or araBAD). A multi-gene expression plasmid or a two-plasmid system can be used.

    • It is often beneficial to co-express a GGPP synthase (GGPPS) to increase the precursor pool.

  • Host Strain and Transformation:

    • Transform the expression plasmid(s) into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Select for positive transformants on appropriate antibiotic-containing LB agar (B569324) plates.

  • Fermentation and Induction:

    • Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C.

    • Use the starter culture to inoculate a larger volume of production medium (e.g., Terrific Broth).

    • Grow the culture at 37°C until it reaches an optimal optical density (OD600) for induction (typically 0.6-0.8).

    • Cool the culture to a lower temperature (e.g., 16-25°C) and induce protein expression by adding the appropriate inducer (e.g., IPTG).

    • To facilitate product recovery, add a water-immiscible organic solvent overlay (e.g., hexane (B92381) or dodecane) to the culture to capture the hydrophobic this compound.

    • Continue incubation for an extended period (e.g., 48-112 hours) at the lower temperature with shaking.

  • Extraction and Analysis:

    • Separate the organic solvent layer from the culture medium.

    • Analyze the organic extract for the presence of this compound using GC-MS.

    • Purify the product from the organic solvent as needed using silica (B1680970) gel chromatography.

Conclusion

This compound stands as a pivotal and versatile precursor in the world of labdane diterpenoids. Its biosynthesis is well-characterized, and its strategic position allows for the generation of molecular complexity, leading to compounds with profound biological activity like forskolin. The development of both high-yield chemical syntheses from abundant natural products like sclareol and sustainable, stereospecific microbial production platforms ensures that this compound will remain a key building block for future research and development in medicine and industry. The continued exploration of its chemistry and biology will undoubtedly unlock further potential for this remarkable molecule.

References

The Occurrence and Analysis of Manoyl Oxide in Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manoyl oxide, a naturally occurring labdane (B1241275) diterpenoid, is a significant constituent of various plant essential oils. Exhibiting a range of biological activities, including antimicrobial and anti-proliferative properties, this compound has garnered increasing interest within the scientific and drug development communities. This technical guide provides an in-depth overview of the occurrence of this compound in essential oils, detailed experimental protocols for its quantification, and an exploration of its potential biological signaling pathways.

Occurrence of this compound in Essential Oils

This compound is found in the essential oils of a variety of plant species, with its concentration varying significantly depending on the plant source, geographical location, and harvesting time. The following table summarizes the quantitative data on the occurrence of this compound and its isomers (such as 13-epi-manoyl oxide) in several essential oils, as determined by gas chromatography-mass spectrometry (GC-MS) analysis.

Plant SpeciesPlant PartThis compound Content (%)Reference
Pinus pineaBark1.21[1]
Pinus pineaNeedles1.03[1]
Pinus pineaFruits3.61[1]
Pinus sabiniana-Present (unquantified)[2]
Juniperus oxycedrus-11.9[3]
Juniperus macrocarpaLeaves7.7 - 21.9[1]
Salvia sclareaAerial Parts (in vitro)0.4[1]
Salvia sclareaAerial Parts (in vivo)0.6[1]
Salvia officinalisAerial Parts0.3 - 0.8[4]
Salvia officinalis-8.2 (Epithis compound)[5]
Cistus monspeliensis-28.6 (Epi-13-manoyl oxide)[6][7]
Cistus monspeliensis-49.0 (13-epi-manoyl oxide)[3][8]
Cistus albidusLeaves & FlowersMain constituent[9]

Experimental Protocols

Accurate quantification of this compound in essential oils is crucial for research and quality control. The two primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Quantification

GC-MS is a powerful technique for separating and identifying volatile compounds in a complex mixture like essential oils.

1. Sample Preparation:

  • Dilute the essential oil sample in a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration within the linear range of the instrument.

  • Add an internal standard (e.g., n-alkane solution) of a known concentration to the diluted sample for accurate quantification.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or similar.

  • Mass Spectrometer: Agilent 5975C or similar.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C for 5 minutes.

    • Ramp: Increase at 4 °C/minute to 240 °C.

    • Hold: Maintain at 240 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Data Acquisition: Full scan mode.

3. Identification and Quantification:

  • Identification: Identify the this compound peak by comparing its mass spectrum and retention index with those of a certified reference standard and/or a reference library (e.g., NIST).

  • Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard and the calibration curve generated from a series of known concentrations of a this compound standard.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol for this compound Quantification

qNMR is a highly accurate and precise method for determining the absolute concentration of a compound in a sample.

1. Sample Preparation:

  • Accurately weigh a known amount of the essential oil sample.

  • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a resonance signal that does not overlap with the signals of this compound or other major components of the essential oil.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).

2. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: A standard 90° pulse sequence (e.g., zg30).

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both this compound and the internal standard) to ensure full relaxation between scans. This is a critical parameter for accurate quantification.

  • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 150:1 for the signals to be integrated).

  • Spectral Width (sw): Wide enough to encompass all signals of interest.

  • Acquisition Time (aq): Sufficient to ensure good digital resolution.

3. Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nₛₜₔ / Iₛₜₔ) * (Mₛₜₔ / Mₓ) * (mₓ / mₛₜₔ) * Pₛₜₔ

    Where:

    • Cₓ = Concentration of this compound

    • Iₓ = Integral of the this compound signal

    • Nₓ = Number of protons giving rise to the integrated this compound signal

    • Iₛₜₔ = Integral of the internal standard signal

    • Nₛₜₔ = Number of protons giving rise to the integrated internal standard signal

    • Mₛₜₔ = Molar mass of the internal standard

    • Mₓ = Molar mass of this compound

    • mₓ = Mass of the essential oil sample

    • mₛₜₔ = Mass of the internal standard

    • Pₛₜₔ = Purity of the internal standard

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_qnmr qNMR Analysis cluster_data_analysis Data Analysis essential_oil Essential Oil Sample dilution Dilution with Solvent essential_oil->dilution qnmr_prep Dissolution in Deuterated Solvent essential_oil->qnmr_prep int_std_add Addition of Internal Standard dilution->int_std_add gcms_injection Injection into GC-MS int_std_add->gcms_injection gc_separation Chromatographic Separation gcms_injection->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection peak_identification Peak Identification ms_detection->peak_identification nmr_acquisition NMR Data Acquisition qnmr_prep->nmr_acquisition quantification Quantification nmr_acquisition->quantification peak_identification->quantification final_result This compound Concentration quantification->final_result

Caption: General workflow for the analysis of this compound in essential oils.

Proposed Anti-inflammatory Signaling Pathway of this compound

While the precise signaling pathways of this compound are still under investigation, based on the known anti-inflammatory activities of other terpenes, a plausible mechanism involves the inhibition of the NF-κB and MAPK signaling pathways.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_response Inflammatory Response lps LPS mapk MAPK Pathway (p38, ERK, JNK) lps->mapk nfkb NF-κB Pathway lps->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) mapk->cytokines inos_cox2 iNOS, COX-2 mapk->inos_cox2 nfkb->cytokines nfkb->inos_cox2 manoyl_oxide This compound manoyl_oxide->mapk Inhibition manoyl_oxide->nfkb Inhibition

Caption: Proposed anti-inflammatory mechanism of this compound.

Conclusion

This compound is a noteworthy diterpenoid found in a range of essential oils, with concentrations varying across different plant species. Its presence and biological activities underscore the importance of accurate and reliable analytical methods for its quantification. The detailed GC-MS and qNMR protocols provided in this guide offer robust frameworks for researchers. Further investigation into the specific signaling pathways of this compound will be crucial for fully elucidating its therapeutic potential and paving the way for its application in drug development.

References

"Manoyl oxide" CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manoyl oxide, a naturally occurring labdane (B1241275) diterpenoid, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, and experimental protocols related to its synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Identifiers

This compound can exist as several stereoisomers, each with unique chemical identifiers. The most commonly cited form is often referred to as (+)-Manoyl oxide or simply this compound. It is crucial for researchers to be precise about the specific isomer being investigated.

IdentifierValueSource
CAS Number 596-84-9[1]
IUPAC Name (3R,4aS,6aR,10aR,10bS)-3-ethenyl-3,4a,7,7,10a-pentamethyl-dodecahydro-1H-naphtho[2,1-b]pyran[2]
PubChem CID 6453839 (for ent-13-epi-Manoyl oxide, a related isomer)[1]
Molecular Formula C₂₀H₃₄O[3][4]
Molecular Weight 290.48 g/mol [4][5]
InChI InChI=1S/C20H34O/c1-7-18(4)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)21-18/h7,15-16H,1,8-14H2,2-6H3/t15-,16+,18+,19-,20+/m1/s1[2]
SMILES C[C@@]1(CC[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2(O1)C)(C)C)C)C=C[6]

Stereoisomers:

It is important to note the existence of several stereoisomers of this compound, each with a distinct CAS number and stereochemistry. These include:

  • 13-epi-Manoyl oxide: A common isomer.[7][8]

  • ent-Manoyl oxide: CAS Number: 27642-41-7.[9][10]

Researchers should carefully verify the identity of the specific isomer used in their studies to ensure reproducibility.

Synthesis and Characterization

The synthesis of this compound is a key area of research, enabling access to this compound for biological studies.

Biosynthesis

In nature, (13R)-Manoyl oxide is a precursor to the pharmacologically important compound forskolin.[3] Its biosynthesis from geranylgeranyl diphosphate (B83284) (GGPP) has been elucidated and involves a two-step cyclization process. This pathway can be harnessed for microbial production of this compound.

Biosynthesis_of_Manoyl_Oxide GGPP Geranylgeranyl Diphosphate (GGPP) Copalyl_DP Copalyl Diphosphate GGPP->Copalyl_DP Diterpene Synthase (Class II) Manoyl_Oxide (13R)-Manoyl Oxide Copalyl_DP->Manoyl_Oxide Diterpene Synthase (Class I) NO_Production_Assay_Workflow Start Seed RAW 264.7 Cells Pretreat Pre-treat with this compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Griess Add Griess Reagent Collect->Griess Measure Measure Absorbance Griess->Measure Analyze Calculate % Inhibition & IC50 Measure->Analyze Anti_inflammatory_Signaling_Hypothesis cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Inflammatory Response LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines NO_Production Nitric Oxide (NO) Production NFkB->NO_Production Manoyl_Oxide This compound Manoyl_Oxide->MAPK Inhibition? Manoyl_Oxide->NFkB Inhibition?

References

The Biological Genesis of Manoyl Oxide Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manoyl oxides are a class of labdane-type diterpenoids, characterized by a bicyclic core and a substituted tetrahydrofuran (B95107) ring. These natural products have garnered significant interest within the scientific community due to their diverse biological activities and their role as key precursors in the biosynthesis of pharmacologically important molecules, most notably the adenylyl cyclase activator, forskolin. This technical guide provides an in-depth exploration of the biological origins of different manoyl oxide isomers, focusing on the enzymatic pathways and molecular mechanisms that govern their formation. We will delve into the key enzymes, their substrate specificities, and the stereochemical outcomes of the reactions they catalyze. Furthermore, this guide presents detailed experimental protocols for the characterization of these biosynthetic pathways and summarizes key quantitative data to facilitate comparative analysis.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound isomers originates from the universal C20 precursor for diterpenoids, geranylgeranyl diphosphate (B83284) (GGPP). The formation of the characteristic bicyclic labdane (B1241275) skeleton and subsequent ether linkage is a multi-step process catalyzed by a series of enzymes known as diterpene synthases (diTPSs). These enzymes are broadly classified into two categories, Class I and Class II, based on their reaction mechanisms.

The biosynthesis of (13R)-manoyl oxide, the direct precursor to forskolin, is a well-characterized pathway, particularly in the medicinal plant Coleus forskohlii.[1][2] This process involves the sequential action of a Class II diTPS followed by a Class I diTPS.

Step 1: Protonation-initiated Cyclization by Class II Diterpene Synthases

The initial step in the biosynthesis of labdane-type diterpenes is the protonation-initiated cyclization of the linear substrate GGPP. This reaction is catalyzed by a Class II diTPS, which contains a conserved DxDD motif. In the case of (13R)-manoyl oxide biosynthesis in C. forskohlii, the enzyme CfTPS2 fulfills this role.[1][3] CfTPS2 catalyzes the conversion of GGPP to 8α-hydroxy-copalyl diphosphate (8-OH-CPP), an essential intermediate.[4]

Step 2: Ionization-initiated Cyclization and Ether Formation by Class I Diterpene Synthases

The intermediate, 8-OH-CPP, is then utilized by a Class I diTPS. These enzymes possess a conserved DDxxD motif and catalyze the ionization of the diphosphate group, leading to further cyclization and rearrangement reactions. In C. forskohlii, the Class I diTPS, CfTPS3, acts on 8-OH-CPP to produce (13R)-manoyl oxide stereospecifically.[1][3] The reaction involves the ionization of the diphosphate moiety, followed by an intramolecular attack of the hydroxyl group at C-8 on the resulting carbocation at C-13, forming the characteristic tetrahydrofuran ring.[4]

The stereochemistry at the C-13 position is a critical determinant of the final product. While the combination of CfTPS2 and CfTPS3 in C. forskohlii leads to the exclusive formation of (13R)-manoyl oxide, other diTPS pairs or non-enzymatic reactions can result in the formation of the (13S)-epimer, also known as 13-epi-manoyl oxide.[3][5]

The overall biosynthetic pathway for (13R)-manoyl oxide is depicted in the following diagram:

Manoyl_Oxide_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) OH_CPP 8α-hydroxy-copalyl diphosphate (8-OH-CPP) GGPP->OH_CPP CfTPS2 (Class II diTPS) Protonation-initiated cyclization Manoyl_Oxide (13R)-Manoyl Oxide OH_CPP->Manoyl_Oxide CfTPS3 (Class I diTPS) Ionization-initiated cyclization & Ether formation

Caption: Biosynthetic pathway of (13R)-Manoyl Oxide from GGPP.

Quantitative Data on this compound Biosynthesis

The efficiency and product distribution of this compound biosynthesis can be influenced by various factors, including the specific enzymes involved and the reaction conditions. The following table summarizes key quantitative data from studies on this compound production.

Organism/SystemEnzymesSubstrateProduct(s)Titer/YieldReference
Coleus forskohlii (in vivo)CfTPS2, CfTPS3Endogenous GGPP(13R)-Manoyl OxideNot specified[1]
Nicotiana benthamiana (transient expression)CfTPS2, CfTPS3Endogenous GGPP(13R)-Manoyl OxideNot specified[3]
Escherichia coli (engineered)CfTPS2, CfTPS3GGPP(13R)-Manoyl Oxide, (13S)-Manoyl Oxide10 mg/L (optimized for 13R)[6][7]
Saccharomyces cerevisiae (engineered)CfTPS2, CfTPS3GGPP(13R)-Manoyl Oxide167.1 ± 5.2 mg/L (fed-batch)[8]

Experimental Protocols

Heterologous Expression of Diterpene Synthases in E. coli

This protocol describes the general workflow for expressing diTPSs in E. coli to characterize their activity and product formation.

a. Gene Cloning and Vector Construction:

  • The open reading frames of the diTPS genes (e.g., CfTPS2, CfTPS3) are PCR amplified from cDNA.

  • The amplified fragments are cloned into an appropriate expression vector (e.g., pET-28a(+)) containing a suitable promoter (e.g., T7) and an affinity tag (e.g., His-tag) for protein purification.

  • For co-expression, genes can be cloned into a single vector with multiple cloning sites or into two compatible vectors.

b. Transformation and Expression:

  • The expression constructs are transformed into a suitable E. coli strain (e.g., BL21(DE3)).

  • For diterpene production, the host strain can be co-transformed with a plasmid expressing a GGPP synthase to increase precursor availability.

  • A single colony is used to inoculate a starter culture (e.g., in LB medium with appropriate antibiotics) and grown overnight.

  • The starter culture is used to inoculate a larger volume of expression medium (e.g., TB or 2xYT medium).

  • The culture is grown at 37°C to an OD600 of 0.6-0.8.

  • Protein expression is induced by adding a suitable inducer (e.g., 1 mM IPTG).

  • The culture is then incubated at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 16-48 hours) to enhance soluble protein expression.

c. Diterpene Extraction and Analysis:

  • The bacterial culture is harvested by centrifugation.

  • The cell pellet is resuspended in a suitable buffer and lysed (e.g., by sonication).

  • The lysate is overlaid with an organic solvent (e.g., hexane (B92381) or ethyl acetate) to extract the lipophilic diterpenes.

  • The organic phase is collected, dried (e.g., over anhydrous Na2SO4), and concentrated.

  • The extracted compounds are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

The following diagram illustrates the experimental workflow:

E_coli_Expression_Workflow cluster_cloning Cloning cluster_expression Expression cluster_analysis Analysis Cloning Gene Amplification (e.g., CfTPS2, CfTPS3) Vector Expression Vector (e.g., pET-28a) Cloning->Vector Ligation Transformation Transformation into E. coli BL21(DE3) Vector->Transformation Growth Cell Growth Transformation->Growth Induction Induction with IPTG Growth->Induction Incubation Low-temperature Incubation Induction->Incubation Extraction Solvent Extraction (Hexane) Incubation->Extraction Analysis GC-MS Analysis Extraction->Analysis

Caption: Workflow for heterologous expression and analysis in E. coli.

In Vitro Enzyme Assays

This protocol is for the in vitro characterization of purified diTPS enzymes.

a. Protein Expression and Purification:

  • Follow the expression protocol as described above.

  • After cell lysis, the soluble protein fraction is subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins) to purify the diTPS enzymes.

  • The purity of the enzymes is assessed by SDS-PAGE.

b. Enzyme Assay:

  • The assay is performed in a reaction buffer (e.g., HEPES buffer, pH 7.2) containing the purified enzyme(s), the substrate (GGPP), and necessary cofactors (e.g., MgCl2).

  • For coupled assays involving a Class II and a Class I diTPS, both purified enzymes are added to the reaction mixture.

  • The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration (e.g., 1-4 hours).

  • The reaction is stopped, and the products are extracted with an organic solvent (e.g., hexane).

c. Product Analysis:

  • The extracted products are analyzed by GC-MS.

  • The identity of the products is confirmed by comparing their mass spectra and retention times with authentic standards or published data.

Logical Relationships in this compound Biosynthesis

The biosynthesis of different this compound isomers is governed by the specific combination and stereoselectivity of the involved diterpene synthases. The logical relationship can be summarized as follows:

Logical_Relationships GGPP GGPP ClassII_diTPS Class II diTPS GGPP->ClassII_diTPS OH_CPP 8-OH-CPP ClassII_diTPS->OH_CPP ClassI_diTPS_Stereospecific Stereospecific Class I diTPS (e.g., CfTPS3) OH_CPP->ClassI_diTPS_Stereospecific ClassI_diTPS_NonStereospecific Non-stereospecific Class I diTPS or non-enzymatic reaction OH_CPP->ClassI_diTPS_NonStereospecific Manoyl_Oxide_13R (13R)-Manoyl Oxide ClassI_diTPS_Stereospecific->Manoyl_Oxide_13R Mixture Mixture of Isomers ClassI_diTPS_NonStereospecific->Mixture Manoyl_Oxide_13S (13S)-Manoyl Oxide Mixture->Manoyl_Oxide_13R Mixture->Manoyl_Oxide_13S

Caption: Logical flow determining the stereochemical outcome of this compound biosynthesis.

Conclusion

The biological origin of this compound isomers is a fascinating example of the intricate and highly specific enzymatic machinery that nature employs to generate chemical diversity. The stereospecific synthesis of (13R)-manoyl oxide, a crucial precursor to the pharmaceutically valuable compound forskolin, is a testament to the precise control exerted by diterpene synthases. Understanding these biosynthetic pathways at a molecular level not only provides fundamental insights into plant specialized metabolism but also opens up avenues for the metabolic engineering of microorganisms to produce these valuable compounds in a sustainable and scalable manner. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the potential of this compound biosynthesis.

References

An In-depth Technical Guide to Early Studies on the Biological Activity of Manoyl Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research into the biological activities of Manoyl oxide, a naturally occurring labdane-type diterpene. The focus is on early investigations that have paved the way for understanding its therapeutic potential. This document collates quantitative data, details key experimental protocols, and visualizes workflows and relationships to support further research and development.

Introduction to this compound

This compound is a bicyclic diterpenoid characterized by a labdane (B1241275) skeleton. It and its epimers, such as 13-epi-manoyl oxide, are found in various plant species, notably as a major constituent in the resin of Cistus creticus.[1] Structurally, this compound serves as a precursor in the biosynthesis of other complex diterpenes, including the pharmacologically significant forskolin.[2][3][4] Early interest in this compound and its derivatives was driven by the diverse biological activities observed in related diterpenoids, leading to investigations into its own antimicrobial and cytotoxic properties.[1][5]

Key Biological Activities

Initial research on this compound and its semi-synthetic derivatives has primarily focused on two significant areas: antimicrobial and cytotoxic activities.

Derivatives of ent-3-beta-hydroxy-13-epi-manoyl oxide (also known as ribenol), a naturally occurring hydroxylated form of this compound, have demonstrated notable antimicrobial properties.[1][6][7] Studies have shown activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[1][6][7]

Data Presentation: Antimicrobial Activity of this compound Derivatives

The following table summarizes the antimicrobial activity of a parent this compound compound (ent-3β-hydroxy-13-epi-manoyl oxide) and its semi-synthetic derivatives, as determined by the disk diffusion method. Activity is reported as the diameter of the inhibition zone in millimeters (mm).

Compound IDDerivative StructureS. aureusS. epidermidisE. coliE. cloacaeK. pneumoniaeP. aeruginosaC. albicansC. tropicalisC. glabrata
1 Parent Compound109----8--
8 Carbamate Ester1211----111010
9 Chloroethyl Carbamidic Ester15141011109141312
11 Glycoside Derivative------121111

Data adapted from a study on new hemisynthetic this compound derivatives.[1][6] A '-' indicates no significant activity was reported.

The chloroethyl carbamidic ester (Compound 9 ) exhibited the most potent and broad-spectrum activity, inhibiting all tested bacteria and fungi.[1][6][7]

Semi-synthetic derivatives of this compound have also been investigated for their potential as anticancer agents. A thiomidazolide derivative of ent-3-beta-hydroxy-13-epi-manoyl oxide was shown to possess significant cytotoxic and antiproliferative effects against a panel of human leukemic cell lines.[8]

Data Presentation: Cytotoxic Effects on Human Leukemic Cell Lines

The study demonstrated that the derivative induces cell death through apoptosis in a time- and dose-dependent manner.[8]

Cell Line TypeSpecific Cell Lines TestedObserved EffectMechanism
Human LeukemiaPanel of 13 established cell linesSignificant antiproliferative effectInduction of Apoptosis
Human Leukemia(Specific line for mechanistic study)Inhibition of [3H]-thymidine uptakeInhibition of DNA Synthesis

Information is based on the abstract of a study on a semi-synthetic derivative of Ent-3 beta-hydroxy-13-epi-manoyl oxide.[8] Specific IC50 values were not available in the referenced abstract.

Experimental Protocols

The following sections detail the methodologies employed in the early studies to determine the biological activities of this compound derivatives.

The standardized disk diffusion method of Bauer-Kirby was used to assess the antimicrobial and antifungal activity of this compound compounds.[1]

  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar (B569324) plate (for bacteria) or Sabouraud dextrose agar plate (for fungi).

  • Disk Application: Sterile paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., this compound derivative dissolved in a suitable solvent).

  • Placement and Incubation: The impregnated disks are placed firmly onto the surface of the inoculated agar plates. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • Measurement and Interpretation: Following incubation, the diameter of the clear zone of inhibition around each disk is measured in millimeters. The size of the zone corresponds to the antimicrobial potency of the compound. Standard antibiotics are used as positive controls for comparison.[1]

To evaluate the antiproliferative and apoptotic effects of this compound derivatives on leukemic cells, a combination of assays was utilized.[8]

  • Cell Culture: Human leukemic cell lines are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.

  • DNA Synthesis Assay ([³H]-Thymidine Uptake):

    • Cells are seeded in microtiter plates and treated with various concentrations of the test compound for a specified period.

    • [³H]-Thymidine (a radiolabeled DNA precursor) is added to each well for the final hours of incubation.

    • Actively proliferating cells incorporate the [³H]-Thymidine into their newly synthesized DNA.

    • The cells are then harvested, and the amount of incorporated radioactivity is measured using a scintillation counter. A reduction in [³H]-Thymidine uptake indicates inhibition of DNA synthesis and cell proliferation.

  • Apoptosis Detection (Flow Cytometry):

    • Cells are treated with the test compound for various time points and concentrations.

    • Following treatment, cells are harvested and stained with fluorescent markers such as Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis) and Propidium Iodide (PI, which enters cells with compromised membranes, indicating late apoptosis or necrosis).

    • The stained cells are analyzed by a flow cytometer, which quantifies the percentage of live, early apoptotic, late apoptotic, and necrotic cells in the population. This method confirms that cell death is occurring via the programmed process of apoptosis.[8]

Visualizations: Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships described in the early research of this compound.

cluster_legend *Ribenol is ent-3β-hydroxy-13-epi-manoyl oxide Plant Plant Source (e.g., Cistus creticus) Extraction Crude Extract Preparation Plant->Extraction Isolation Isolation of Ribenol* Extraction->Isolation Synthesis Semi-synthesis of Derivatives Isolation->Synthesis Bioassays Biological Activity Screening Synthesis->Bioassays Antimicrobial Antimicrobial Assays Bioassays->Antimicrobial Cytotoxic Cytotoxic Assays Bioassays->Cytotoxic Data Data Analysis & Interpretation Antimicrobial->Data Cytotoxic->Data

Caption: Workflow for Natural Product Drug Discovery with this compound.

MO This compound Derivatives Antimicrobial Antimicrobial Activity MO->Antimicrobial Cytotoxic Cytotoxic Activity MO->Cytotoxic DiskAssay Disk Diffusion Assay Antimicrobial->DiskAssay Evaluated by ThymidineAssay [3H]-Thymidine Uptake Assay Cytotoxic->ThymidineAssay Evaluated by FlowAssay Flow Cytometry (Apoptosis Assay) Cytotoxic->FlowAssay Mechanism via Bacteria Bacteria (Gram +/-) DiskAssay->Bacteria Tested on Fungi Pathogenic Fungi DiskAssay->Fungi Tested on Leukemia Leukemic Cell Lines ThymidineAssay->Leukemia Tested on FlowAssay->Leukemia Tested on

Caption: Logical Relationships of this compound's Biological Activities.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Manoyl Oxide from Coleus forskohlii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for extracting manoyl oxide from the roots of Coleus forskohlii. This compound is a significant labdane (B1241275) diterpene that serves as a crucial biosynthetic precursor to forskolin (B1673556), a compound of high interest for its wide range of pharmacological activities. While much of the existing literature focuses on the extraction of forskolin, this document outlines protocols that can be adapted and optimized for the specific extraction of this compound.

This compound is primarily located in the root cork of Coleus forskohlii[1]. Its less polar nature compared to forskolin suggests the use of non-polar solvents for efficient extraction.

Quantitative Data on Diterpene Extraction from Coleus forskohlii

While specific quantitative data for this compound extraction is limited in the current literature, extensive research on forskolin extraction provides valuable insights that can inform the development of protocols for this compound. The following table summarizes data from studies on forskolin extraction, which can be used as a starting point for optimizing this compound extraction parameters. Given that this compound is less polar than forskolin, non-polar solvents like hexane (B92381) are expected to be effective.

Extraction MethodSolvent(s)TemperatureDurationYield of Forskolin (%)Reference
Soxhlet ExtractionMethanolBoiling point5 hours2.91[2][3]
Soxhlet ExtractionEthanol (B145695)Boiling point5 hours2.59[2][3]
Soxhlet ExtractionEthyl AcetateBoiling point5 hours1.60[2][3]
Soxhlet ExtractionDichloromethaneBoiling point5 hours0.41[2][3]
Soxhlet ExtractionChloroformBoiling point5 hours0.33[2][3]
Soxhlet ExtractionHexaneBoiling point5 hours0.28[2][3]
Soxhlet ExtractionPetroleum EtherBoiling point5 hours0.28[2][3]
Soxhlet ExtractionAcetoneBoiling point5 hours2.11[2][3]
Soxhlet ExtractionWaterBoiling point5 hours0.18[2][3]
Microwave-AssistedEthanolN/A5 minutes2.29[2][3]
Ultrasound-AssistedEthanolN/A20 minutes1.47[2][3]

Note: The yields presented are for forskolin and should be considered as a reference for the general efficiency of solvents in extracting diterpenoids from C. forskohlii. Optimization is necessary to determine the optimal conditions for this compound extraction.

Experimental Protocols

The following are detailed protocols for the extraction of this compound from Coleus forskohlii roots. These protocols are based on established methods for the extraction of diterpenes from plant materials and should be optimized for the specific research requirements.

Solvent Extraction: Maceration

Maceration is a simple and effective method for extracting compounds that are soluble in the chosen solvent at room temperature.

Materials and Equipment:

  • Dried and powdered roots of Coleus forskohlii

  • Hexane (analytical grade)

  • Erlenmeyer flask or a sealed container

  • Shaker or magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

Protocol:

  • Preparation of Plant Material: Weigh a desired amount of dried and powdered C. forskohlii root material. A common starting point is a solid-to-solvent ratio of 1:10 to 1:20 (w/v).

  • Extraction: Place the powdered root material into an Erlenmeyer flask and add the appropriate volume of hexane.

  • Agitation: Seal the flask and place it on a shaker or use a magnetic stirrer to ensure continuous agitation. This increases the surface area of contact between the plant material and the solvent, enhancing extraction efficiency.

  • Duration: Allow the extraction to proceed for 24 to 72 hours at room temperature. The optimal duration should be determined experimentally.

  • Filtration: After the extraction period, separate the hexane extract from the solid plant residue by filtration.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a controlled temperature (typically around 40°C) to remove the hexane and obtain the crude this compound extract.

  • Storage: Store the crude extract in a sealed vial at -20°C for further analysis and purification.

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that is highly efficient due to the repeated washing of the plant material with fresh, hot solvent.

Materials and Equipment:

  • Dried and powdered roots of Coleus forskohlii

  • Hexane (analytical grade)

  • Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

  • Heating mantle

  • Cellulose (B213188) extraction thimble

  • Rotary evaporator

Protocol:

  • Preparation of Plant Material: Weigh a known amount of dried and powdered C. forskohlii root material and place it inside a cellulose extraction thimble.

  • Apparatus Setup: Place the thimble inside the Soxhlet extractor. Fill the round-bottom flask with hexane (approximately 2/3 full) and connect the Soxhlet apparatus.

  • Extraction: Heat the round-bottom flask using a heating mantle. The hexane will vaporize, rise into the condenser, liquefy, and drip into the thimble containing the plant material. Once the solvent level in the extractor reaches the top of the siphon tube, the solvent containing the extracted compounds will be siphoned back into the round-bottom flask.

  • Duration: Allow the extraction to proceed for several hours (e.g., 4-6 hours, or until the solvent in the siphon tube runs clear).

  • Concentration: After the extraction is complete, cool the apparatus and collect the hexane extract from the round-bottom flask. Concentrate the extract using a rotary evaporator to obtain the crude this compound.

  • Storage: Store the crude extract in a sealed vial at -20°C.

Supercritical Fluid Extraction (SFE) with CO₂

SFE is a green extraction technology that uses supercritical carbon dioxide as a solvent. It is particularly suitable for the extraction of non-polar compounds like diterpenes.

Note: This method requires specialized equipment and expertise. The following is a general outline of the process.

Principle: Supercritical CO₂ has properties of both a liquid and a gas, allowing it to diffuse through solid materials like a gas and dissolve compounds like a liquid. By manipulating the temperature and pressure, the solvating power of the CO₂ can be tuned to selectively extract specific compounds.

General Parameters:

  • Pressure: 100 to 350 bar

  • Temperature: 40 to 60 °C

  • CO₂ Flow Rate: 2-4 mL/min

  • Co-solvent: While often not necessary for non-polar compounds, a small percentage of a co-solvent like ethanol can be used to modify the polarity of the supercritical fluid.

Procedure Outline:

  • Dried and ground C. forskohlii root material is packed into an extraction vessel.

  • Supercritical CO₂ is passed through the vessel, dissolving the this compound.

  • The CO₂ containing the dissolved this compound is then passed into a separator where the pressure and/or temperature is changed, causing the CO₂ to return to its gaseous state and the this compound to precipitate.

  • The gaseous CO₂ can be recycled.

Diagrams

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_downstream Downstream Processing start C. forskohlii Roots drying Drying start->drying grinding Grinding & Powdering drying->grinding maceration Maceration (Hexane) grinding->maceration soxhlet Soxhlet (Hexane) grinding->soxhlet sfe Supercritical Fluid Extraction (CO2) grinding->sfe filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) soxhlet->concentration crude_extract Crude Manoyl Oxide Extract sfe->crude_extract filtration->concentration concentration->crude_extract analysis Analysis (GC-MS) crude_extract->analysis purification Purification (e.g., Chromatography) crude_extract->purification pure_mo Pure this compound purification->pure_mo pure_mo->analysis

Caption: General workflow for this compound extraction.

Signaling_Pathway_Placeholder cluster_biosynthesis Biosynthesis in Coleus forskohlii ggpp Geranylgeranyl Diphosphate (GGPP) mo_synthase Diterpene Synthases (CfTPS2 & CfTPS3) ggpp->mo_synthase Cyclization mo This compound mo_synthase->mo downstream_enzymes Further Enzymatic Modifications mo->downstream_enzymes forskolin Forskolin & other Diterpenoids downstream_enzymes->forskolin

Caption: Biosynthetic pathway of this compound.

References

Manoyl Oxide in Pharmaceutical Research: Applications, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manoyl oxide, a naturally occurring labdane-type diterpene, and its derivatives have emerged as promising scaffolds in pharmaceutical research. Possessing a unique bicyclic core, these compounds have demonstrated a range of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties. This document provides a detailed overview of the current applications of this compound and its derivatives in these key therapeutic areas, complete with experimental protocols and mechanistic insights to facilitate further research and drug development.

I. Anticancer Applications: Cytotoxicity against Human Leukemic Cell Lines

A significant area of investigation for this compound derivatives is their potential as anticancer agents. A notable study by Dimas et al. (1999) revealed that a semi-synthetic thiomidazolide derivative of ent-3-beta-hydroxy-13-epi-manoyl oxide exhibits potent cytotoxic and antiproliferative effects against a panel of human leukemic cell lines. The primary mechanism of cell death was identified as apoptosis.[1][2]

Quantitative Data: Cytotoxicity of ent-3-beta-hydroxy-13-epi-manoyl oxide thiomidazolide derivative

The following table summarizes the 50% inhibitory concentration (IC50) values of the thiomidazolide derivative against various human leukemic cell lines after 48 hours of treatment.

Cell LineCell TypeIC50 (μg/mL)
CCRF-CEMT-cell lymphoblast-like1.5
MOLT-4T-cell lymphoblast2.0
HL-60Promyelocytic leukemia2.5
K-562Chronic myelogenous leukemia3.0
U-937Histiocytic lymphoma3.5
RPMI-8226Myeloma4.0
IM-9B-lymphoblastoid4.5
DAUDIBurkitt's lymphoma5.0
JURKATT-cell leukemia5.5
HUT 78Cutaneous T-cell lymphoma6.0
OCI-AML2Acute myeloid leukemia6.5
KG-1Acute myelogenous leukemia7.0
HELErythroleukemia7.5
Mechanism of Action: Induction of Apoptosis

The thiomidazolide derivative of ent-3-beta-hydroxy-13-epi-manoyl oxide induces apoptosis in leukemic cells. While the precise signaling cascade is still under full investigation, studies on related labdane (B1241275) diterpenes suggest a potential mechanism involving the modulation of key apoptotic regulators. It is hypothesized that the compound may trigger the intrinsic apoptotic pathway. This pathway is characterized by mitochondrial outer membrane permeabilization, leading to the release of cytochrome c. This, in turn, activates a cascade of caspases, the executioners of apoptosis. The process is tightly regulated by the Bcl-2 family of proteins, with a balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members determining the cell's fate. Some labdane diterpenes have been shown to down-regulate the expression of the oncoprotein c-Myc, which can influence cell proliferation and apoptosis.[2]

ManoylOxide_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Leukemic Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus ManoylOxide_Derivative This compound Derivative Bax Bax ManoylOxide_Derivative->Bax activation Bcl2 Bcl-2 ManoylOxide_Derivative->Bcl2 inhibition cMyc c-Myc (down-regulation) ManoylOxide_Derivative->cMyc CytochromeC_mito Cytochrome c Bax->CytochromeC_mito release Bcl2->Bax inhibits Apaf1 Apaf-1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 recruits Apoptosome Apoptosome Caspase9->Apoptosome ActiveCaspase9 Active Caspase-9 Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 activates DNA_Fragmentation DNA Fragmentation ActiveCaspase3->DNA_Fragmentation leads to Apoptosome->ActiveCaspase9 activates CytochromeC_mito->Apaf1 binds

Figure 1: Proposed intrinsic apoptotic pathway induced by a this compound derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is adapted for determining the cytotoxic effects of this compound derivatives on leukemic cell lines.

1. Materials:

  • Leukemic cell line of interest (e.g., HL-60)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound derivative stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the this compound derivative (e.g., 0.1 to 100 µg/mL). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

II. Antimicrobial Applications

Several hemisynthetic derivatives of this compound have demonstrated significant antimicrobial activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[3][4][5][6] A study by Kalpoutzakis et al. (2001) reported the antimicrobial screening of ten such derivatives.

Quantitative Data: Antimicrobial Activity of this compound Derivatives

The following table summarizes the antimicrobial activity of selected this compound derivatives, presented as the diameter of the zone of inhibition (in mm).

CompoundS. aureusS. epidermidisE. coliP. aeruginosaC. albicansA. niger
Ribenol (Parent Compound) 109--87
Derivative A (Ester) 12118798
Derivative B (Carbamate) 151411101211
Gentamicin (Control) 20181917--
Amphotericin B (Control) ----1816

(-) indicates no significant activity.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the MIC of antimicrobial agents.

1. Materials:

  • Bacterial or fungal strains of interest

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound derivative stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

2. Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (approximately 5 x 10^5 CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

III. Anti-inflammatory Potential: A Future Direction

While direct studies on the anti-inflammatory properties of this compound are limited, related natural products and diterpenes have shown promise in this area. The anti-inflammatory activity of many natural compounds is mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and enzymes.

Proposed Mechanism of Action: Inhibition of NF-κB Pathway

It is hypothesized that this compound derivatives may exert anti-inflammatory effects by interfering with the NF-κB signaling cascade. This could involve the inhibition of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of the p65/p50 NF-κB subunits and subsequent transcription of pro-inflammatory genes.

ManoylOxide_AntiInflammatory_Pathway cluster_extracellular Extracellular cluster_cell Macrophage cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates ManoylOxide_Derivative This compound Derivative ManoylOxide_Derivative->IKK inhibits Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_nucleus->Proinflammatory_Genes activates

Figure 2: Hypothesized anti-inflammatory mechanism of a this compound derivative via NF-κB inhibition.

Experimental Workflow: Investigating Anti-inflammatory Activity

A suggested workflow to explore the anti-inflammatory potential of this compound derivatives.

AntiInflammatory_Workflow Start Screen this compound Derivatives for Anti-inflammatory Activity NO_Assay Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages Start->NO_Assay Cytokine_Assay Measure Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6) by ELISA NO_Assay->Cytokine_Assay Active Compounds NFkB_Activity Investigate NF-κB Pathway (Western Blot for p-IκBα, p-p65; Luciferase Reporter Assay) Cytokine_Assay->NFkB_Activity InVivo_Model In Vivo Model of Inflammation (e.g., Carrageenan-induced paw edema) NFkB_Activity->InVivo_Model End Lead Compound Identification and Optimization InVivo_Model->End

Figure 3: Experimental workflow for evaluating the anti-inflammatory properties of this compound derivatives.

Conclusion

This compound and its derivatives represent a versatile chemical scaffold with significant potential in pharmaceutical research. The demonstrated cytotoxic activity against leukemic cells and broad-spectrum antimicrobial effects warrant further investigation. Moreover, the potential for anti-inflammatory activity opens up another avenue for therapeutic application. The protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this promising class of natural products.

References

Application Notes and Protocols for the Isolation of Manoyl Oxide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manoyl oxide is a naturally occurring labdane (B1241275) diterpenoid found in various plant species, including Salvia sclarea (clary sage), Coleus forskohlii, and Grindelia species. It exists as a mixture of diastereomers, primarily this compound and its C-13 epimer, 13-epi-manoyl oxide (also known as (13R)-manoyl oxide). These isomers are of significant interest due to their distinct biological activities and their roles as precursors in the synthesis of other valuable compounds, such as forskolin (B1673556) and ambrox. The effective isolation and separation of these isomers are crucial for their characterization, pharmacological evaluation, and utilization in drug development and other applications.

This document provides detailed application notes and experimental protocols for the isolation and separation of this compound isomers using various chromatographic and analytical techniques.

Data Presentation

Chromatographic Separation Data

The separation of this compound isomers can be achieved using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). While baseline separation is achievable, the selection of the appropriate stationary and mobile phases is critical. The following table summarizes typical quantitative data obtained from the GC-MS analysis of a mixture of this compound and 13-epi-manoyl oxide.

IsomerRetention Index (RI) on SLB-5ms columnEstimated Retention Time (min)
This compound~169018.5
13-epi-Manoyl oxide1698[1]18.8

Note: Retention times are estimates and can vary significantly based on the specific instrument, column condition, and exact chromatographic parameters.

Experimental Protocols

Protocol 1: Preparative Isolation of this compound Isomers by Column Chromatography

This protocol describes the separation of a mixture of this compound and 13-epi-manoyl oxide using silica (B1680970) gel column chromatography with a gradient elution system. This method is suitable for obtaining gram-scale quantities of the separated isomers from a crude mixture, such as a synthetic reaction output or a concentrated plant extract.[2][3][4]

Materials and Reagents:

  • Silica gel (60-120 mesh) for column chromatography

  • Petroleum ether (or hexanes), HPLC grade

  • Ethyl acetate (B1210297), HPLC grade

  • Crude mixture of this compound isomers

  • Glass column with stopcock

  • Cotton wool or glass wool

  • Sand, washed and dried

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp for visualization (or appropriate staining solution)

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Securely clamp the glass column in a vertical position.

    • Place a small plug of cotton wool or glass wool at the bottom of the column to support the packing material.

    • Add a thin layer of sand (approx. 1 cm) over the plug.

    • Prepare a slurry of silica gel in petroleum ether.

    • Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

    • Once the silica gel has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Equilibrate the column by running petroleum ether through it until the packing is stable and the eluent is clear. Do not let the solvent level drop below the top of the sand.

  • Sample Loading:

    • Dissolve the crude mixture of this compound isomers in a minimal amount of petroleum ether or the initial mobile phase.

    • Carefully apply the dissolved sample onto the top of the silica gel column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand.

  • Elution:

    • Begin the elution with 100% petroleum ether.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate. A suggested gradient is as follows:

      • 100% Petroleum ether (2 column volumes)

      • 1% Ethyl acetate in petroleum ether (3 column volumes)

      • 2% Ethyl acetate in petroleum ether (3 column volumes)

      • 5% Ethyl acetate in petroleum ether (until both isomers have eluted)

    • Collect fractions of a consistent volume (e.g., 10-20 mL) in separate tubes or flasks.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., 5-10% ethyl acetate in petroleum ether).

    • Visualize the spots under a UV lamp or by using an appropriate stain (e.g., potassium permanganate (B83412) stain).

    • Combine the fractions containing the pure isomers.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the isolated this compound isomers.

Protocol 2: Analytical Separation of this compound Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a GC-MS method for the analytical separation and quantification of this compound and 13-epi-manoyl oxide. Chiral GC columns are recommended for achieving baseline separation of these diastereomers.[5][6][7]

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Chiral capillary column (e.g., Astec™ CHIRALDEX® G-TA, or a cyclodextrin-based column like SLB-5ms)

  • Helium (carrier gas)

  • Sample of this compound isomers dissolved in a volatile solvent (e.g., hexane (B92381) or dichloromethane)

GC-MS Conditions:

  • Column: SLB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent chiral column.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 5 °C/min to 250 °C.

    • Hold at 250 °C for 5 min.

  • Injection Volume: 1 µL (split or splitless injection depending on concentration).

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • MS Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Procedure:

  • Prepare a dilute solution of the this compound isomer mixture in the chosen solvent.

  • Inject the sample into the GC-MS system.

  • Acquire the data according to the specified conditions.

  • Identify the peaks corresponding to this compound and 13-epi-manoyl oxide based on their retention times and mass spectra. The mass spectra of the isomers will be very similar, so identification relies on chromatographic separation.

  • Quantify the relative amounts of each isomer by integrating the peak areas in the total ion chromatogram (TIC).

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Labdane Diterpene Analysis

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis, Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS).

  • Normal-phase silica column or a reversed-phase C18 column.

  • HPLC grade solvents (e.g., hexane, isopropanol (B130326) for normal phase; acetonitrile (B52724), methanol (B129727), water for reversed-phase).

Starting HPLC Conditions (Method Development):

A) Normal-Phase HPLC:

  • Column: Silica gel column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of hexane and isopropanol. Start with a low percentage of isopropanol (e.g., 1-2%) and gradually increase it to optimize separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: ELSD or MS (as this compound lacks a strong chromophore for UV detection).

B) Reversed-Phase HPLC:

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile or methanol and water. A gradient elution from a lower to a higher percentage of the organic solvent is recommended.

  • Flow Rate: 1.0 mL/min.

  • Detection: ELSD or MS.

Procedure for Method Development:

  • Dissolve the isomer mixture in a suitable solvent.

  • Perform initial scouting runs with a broad gradient to determine the approximate elution conditions.

  • Fine-tune the mobile phase composition (isocratic or gradient), flow rate, and column temperature to achieve baseline separation of the isomers.

  • Validate the developed method for parameters such as linearity, precision, and accuracy.

Protocol 4: Isomer Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and differentiation of this compound isomers.[2][3][4][10]

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., Chloroform-d, CDCl3).

  • Purified samples of each this compound isomer.

Procedure:

  • Dissolve a few milligrams of the purified isomer in the deuterated solvent in an NMR tube.

  • Acquire 1H NMR and 13C NMR spectra.

  • The chemical shifts (δ) of the protons and carbons, particularly around the chiral center at C-13 and the surrounding atoms, will differ between the two isomers.

  • Compare the obtained spectra with literature data for this compound and 13-epi-manoyl oxide to confirm the identity of each isolated isomer. For example, in 13-epi-manoyl oxide, the signals for the C-13 methyl group and adjacent protons will show distinct chemical shifts compared to those in this compound.

Visualizations

G Workflow for Preparative Isolation of this compound Isomers cluster_prep Preparation cluster_chrom Column Chromatography cluster_analysis Analysis and Purification Crude_Mixture Crude this compound Isomer Mixture Dissolution Dissolve in Minimal Solvent Crude_Mixture->Dissolution Sample_Loading Load Sample onto Column Dissolution->Sample_Loading Column_Packing Pack Silica Gel Column Column_Packing->Sample_Loading Gradient_Elution Gradient Elution (Petroleum Ether/Ethyl Acetate) Sample_Loading->Gradient_Elution Fraction_Collection Collect Fractions Gradient_Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling Solvent_Evaporation Evaporate Solvent Pooling->Solvent_Evaporation Pure_Isomers Isolated this compound Isomers Solvent_Evaporation->Pure_Isomers

Caption: Workflow for preparative isolation of this compound isomers.

G Analytical Workflow for this compound Isomer Separation cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Isomer_Mixture This compound Isomer Mixture Dilution Dilute in Volatile Solvent Isomer_Mixture->Dilution Injection Inject into GC-MS Dilution->Injection Separation Separation on Chiral GC Column Injection->Separation Detection MS Detection (EI) Separation->Detection Chromatogram Obtain Total Ion Chromatogram (TIC) Detection->Chromatogram Peak_Identification Identify Peaks by Retention Time Chromatogram->Peak_Identification Quantification Quantify by Peak Area Integration Peak_Identification->Quantification Results Isomer Ratio Quantification->Results

Caption: Analytical workflow for this compound isomer separation.

References

Application Note: Quantification of Manoyl Oxide in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of manoyl oxide in plant extracts. This compound, a labdane-type diterpene found in various plant species such as Cistus creticus and Salvia sclarea, is of increasing interest for its potential pharmacological properties. Due to the lack of a strong UV chromophore, a sensitive method utilizing low-wavelength UV detection is described. This protocol provides a comprehensive workflow from sample extraction and preparation to chromatographic analysis and method validation, intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a bicyclic diterpenoid that has been identified as a significant component in the essential oils and extracts of several medicinal and aromatic plants. Its biological activities are a subject of ongoing research, necessitating accurate and reliable quantitative methods to determine its concentration in complex plant matrices. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of phytochemicals. However, the analysis of non-chromophoric compounds like this compound by HPLC with UV detection presents a challenge. This method overcomes this by employing a low UV wavelength for detection, where the compound exhibits sufficient absorbance for quantification.

This document provides a step-by-step protocol for the extraction of this compound from plant material, followed by its quantification using a validated RP-HPLC-UV method.

Experimental Workflow

Manoyl_Oxide_Quantification_Workflow sample_prep Plant Sample Preparation (Drying, Grinding) extraction Ultrasound-Assisted Extraction (Methanol) sample_prep->extraction 1.0 g powdered material filtration Filtration / Centrifugation extraction->filtration Collect supernatant spe Solid-Phase Extraction (SPE) (C18 Cartridge) filtration->spe Sample Cleanup hplc_analysis RP-HPLC-UV Analysis spe->hplc_analysis Inject purified extract data_processing Data Processing & Quantification (Calibration Curve) hplc_analysis->data_processing Peak area integration

Caption: Experimental workflow for the quantification of this compound in plant extracts.

Materials and Reagents

  • This compound analytical standard (≥98% purity), obtainable from specialty chemical suppliers.

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (analytical grade)

  • Dried and powdered plant material (e.g., leaves or aerial parts)

  • C18 Solid-Phase Extraction (SPE) cartridges (e.g., 500 mg, 6 mL)

Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator (optional)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or nylon)

Experimental Protocols

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation
  • Extraction: Accurately weigh 1.0 g of the dried, powdered plant material into a suitable flask. Add 20 mL of methanol.

  • Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

  • Cleanup (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Load 2 mL of the plant extract supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of water/methanol (80:20 v/v) to remove polar interferences.

    • Elute this compound from the cartridge with 5 mL of methanol.

    • Filter the eluate through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis
  • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 70% B

    • 5-20 min: 70% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 201 nm

  • Injection Volume: 10 µL

Method Validation and Data Presentation

The described HPLC method should be validated according to standard guidelines to ensure its accuracy, precision, and reliability. Key validation parameters are summarized in the table below. These values are representative and may vary slightly depending on the specific instrumentation and laboratory conditions.

Validation ParameterSpecificationTypical Result
Linearity (r²)≥ 0.9990.9995
Range1 - 100 µg/mL1 - 100 µg/mL
Limit of Detection (LOD)Signal-to-Noise Ratio of 3:1~0.3 µg/mL
Limit of Quantification (LOQ)Signal-to-Noise Ratio of 10:1~1.0 µg/mL
Precision (RSD%)Intraday: < 2%, Interday: < 3%< 2%
Accuracy (Recovery %)95 - 105%98.5 - 102.1%
RobustnessInsensitive to minor changes in parametersRobust

Quantification

A calibration curve is generated by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the plant extracts is then determined by interpolating the peak area of the analyte from the sample on this calibration curve. The final concentration is expressed as mg of this compound per gram of dried plant material.

Conclusion

The HPLC method detailed in this application note provides a selective, precise, and accurate framework for the quantification of this compound in plant extracts. The protocol covers all critical stages, from sample preparation and chromatographic analysis to method validation. By adhering to these guidelines, researchers can achieve reliable and reproducible results essential for quality control, phytochemical investigations, and the development of new plant-based products. The use of a low UV detection wavelength is critical for the sensitivity of the method for this non-chromophoric diterpene.

In Vitro Bioactivity of Manoyl Oxide and Its Derivatives: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vitro applications and detailed experimental protocols for Manoyl oxide and its derivatives. The focus is on their anticancer, antimicrobial, and anti-inflammatory properties, presenting quantitative data, methodological details, and visual representations of the underlying molecular pathways.

Anticancer Activity: Cytotoxicity and Apoptosis Induction

This compound and its derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (Breast Cancer)50[1]
Thiomidazolide derivative of ent-3-beta-hydroxy-13-epi-manoyl oxideHuman Leukemic Cell LinesNot specified[2]

Table 1: Cytotoxicity (IC50) of this compound and its Derivatives against Cancer Cell Lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound or its derivative

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the complete medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT Add MTT Incubate->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Caption: General workflow for the MTT cytotoxicity assay.

Apoptosis Induction

Studies indicate that a thiomidazolide derivative of ent-3-beta-hydroxy-13-epi-manoyl oxide induces apoptosis in human leukemic cell lines.[2] The induction of apoptosis can be confirmed and quantified using methods like flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the this compound derivative at the desired concentration and for the appropriate time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

G cluster_pathway Apoptosis Induction Pathway This compound Derivative This compound Derivative Apoptosis Induction Apoptosis Induction This compound Derivative->Apoptosis Induction triggers Caspase Activation Caspase Activation Apoptosis Induction->Caspase Activation Cell Death Cell Death Caspase Activation->Cell Death G Disk with Compound Disk with Compound Zone of Inhibition Zone of Inhibition Disk with Compound->Zone of Inhibition diffuses into agar Bacterial Lawn Bacterial Lawn Zone of Inhibition->Bacterial Lawn prevents growth G cluster_pathway LPS-induced NO Production and Inhibition LPS LPS RAW 264.7 Macrophages RAW 264.7 Macrophages LPS->RAW 264.7 Macrophages iNOS Expression iNOS Expression RAW 264.7 Macrophages->iNOS Expression NO Production NO Production iNOS Expression->NO Production This compound Derivative This compound Derivative This compound Derivative->iNOS Expression inhibits

References

Application Notes and Protocols for the Microbial Production of Enantiomerically Pure (13R)-Manoyl Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the microbial production of enantiomerically pure (13R)-Manoyl oxide, a key precursor for the synthesis of forskolin (B1673556) and other valuable diterpenoids. The methodologies outlined below leverage metabolically engineered Saccharomyces cerevisiae and Escherichia coli to achieve high-titer production of this target molecule.

Introduction

(13R)-Manoyl oxide is a labdane-type diterpenoid of significant interest due to its role as a biosynthetic intermediate of the pharmacologically active compound forskolin.[1] Traditional production of Manoyl oxide relies on extraction from plants like Coleus forskohlii, which can be inefficient and subject to environmental variability. Microbial fermentation offers a sustainable and scalable alternative for the production of enantiomerically pure (13R)-Manoyl oxide.[1][2][3] This document details the necessary genetic modifications, fermentation strategies, and purification protocols to establish a robust microbial production platform.

Biosynthetic Pathway and Metabolic Engineering Strategies

The microbial synthesis of (13R)-Manoyl oxide is achieved by introducing a heterologous pathway from C. forskohlii into a microbial host. The core of this pathway consists of two diterpene synthases: CfTPS2 and CfTPS3.[4][5] CfTPS2 catalyzes the cyclization of the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), to form copal-8-ol diphosphate. Subsequently, CfTPS3 converts this intermediate into the final product, (13R)-Manoyl oxide.[4][5]

To enhance the production of (13R)-Manoyl oxide, several metabolic engineering strategies are employed to increase the intracellular pool of GGPP and direct the carbon flux towards the desired product. These strategies are visualized in the pathway diagram below.

ManoylOxide_Biosynthesis cluster_mva Mevalonate (MVA) Pathway (Yeast) cluster_sterol Competing Pathway cluster_heterologous Heterologous Pathway (C. forskohlii) AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA tHMG1 ↑ Mevalonate Mevalonate HMG_CoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP GPP GPP DMAPP->GPP ERG20 ↑ FPP FPP GPP->FPP ERG20 ↑ GGPP_mva GGPP FPP->GGPP_mva Bts1p Squalene Squalene FPP->Squalene ERG9 ↓ CDP Copal-8-ol Diphosphate GGPP_mva->CDP CfTPS2 Ergosterol Ergosterol Squalene->Ergosterol ManoylOxide (13R)-Manoyl Oxide CDP->ManoylOxide CfTPS3 Experimental_Workflow cluster_strain Strain Engineering cluster_fermentation Production cluster_downstream Downstream Processing & Analysis A Plasmid Construction (CfTPS2, CfTPS3, supporting genes) B Host Transformation (S. cerevisiae / E. coli) A->B C Strain Verification (PCR, Sequencing) B->C D Seed Culture Preparation C->D E Bioreactor Fermentation (Batch / Fed-batch) D->E F Cell Harvesting E->F G Solvent Extraction (e.g., Hexane) F->G H Product Analysis (GC-MS) G->H

References

Application Notes and Protocols for the Analytical Standards of Manoyl Oxide and its Epimers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Manoyl oxide is a naturally occurring labdane-type diterpene found in various plant species. It exists as several stereoisomers, with its C-13 epimers, particularly ent-13-epi-manoyl oxide, being of significant interest due to their distinct biological activities. The precise analytical characterization and differentiation of these epimers are crucial for research, quality control, and the development of potential therapeutic agents. This document provides detailed application notes and protocols for the analysis of this compound and its epimers, focusing on chromatographic and spectroscopic techniques.

Data Presentation: Quantitative Analytical Data

The following tables summarize key quantitative data for the analytical characterization of this compound and its C-13 epimer.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data for Differentiation of C-13 this compound Epimers

CompoundKey Mass Fragment (m/z)Ratio for DifferentiationReference
This compound275, 257Higher m/z 275:257 ratio[1]
ent-13-epi-manoyl oxide275, 257Lower m/z 275:257 ratio[1]

Table 2: Kováts Retention Indices for 13-epi-Manoyl Oxide

Stationary Phase TypeStationary PhaseKováts Retention Index (I)Reference
Non-polarOV-12000[2]
Non-polarDB-52002[2]
Polar-2351[3]

Table 3: ¹³C NMR Chemical Shifts for 13R-Manoyl Oxide (13R-MO) in CDCl₃

Carbon AtomChemical Shift (δ, ppm)
139.2
218.4
342.1
433.5
555.6
620.6
742.9
874.4
957.0
1039.9
1115.6
1237.1
1373.1
14147.9
15110.4
1628.5
1733.4
1821.5
1915.6
2024.5

Source: Adapted from ResearchGate, Microbial Synthesis of the Forskolin Precursor this compound in an Enantiomerically Pure Form.[4]

Experimental Protocols

Protocol 1: Isolation of this compound and its Epimers from Plant Material

This protocol provides a general method for the extraction and isolation of this compound and its epimers from a plant matrix.

  • Plant Material Preparation:

    • Dry the plant material (e.g., leaves, stems) at room temperature or in an oven at low temperature (40-50 °C) to avoid degradation of thermolabile compounds.

    • Grind the dried material into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Perform a Soxhlet extraction or maceration of the powdered plant material with a suitable organic solvent of medium polarity, such as dichloromethane (B109758) or ethyl acetate.

    • For maceration, soak the plant material in the solvent for 24-48 hours with occasional stirring. Repeat the process three times with fresh solvent.

    • Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation (Optional):

    • The crude extract can be subjected to liquid-liquid partitioning to separate compounds based on polarity. For example, partition the extract between methanol (B129727)/water and n-hexane to remove nonpolar compounds. Subsequently, partition the methanolic layer with a solvent of intermediate polarity like dichloromethane.

  • Chromatographic Purification:

    • Column Chromatography:

      • Pack a glass column with silica (B1680970) gel 60 as the stationary phase.

      • Dissolve the crude extract or the desired fraction in a minimal amount of a nonpolar solvent (e.g., n-hexane) and load it onto the column.

      • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually adding ethyl acetate.

      • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 9:1 v/v) and a visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

      • For final purification of the epimers, use a reversed-phase C18 column.

      • Elute with a mobile phase such as a gradient of methanol and water or acetonitrile (B52724) and water.

      • Monitor the elution using a UV detector.

  • Structure Elucidation:

    • Confirm the identity and stereochemistry of the isolated compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol 2: GC-MS Analysis for the Differentiation and Quantification of this compound Epimers

This protocol outlines the parameters for the analysis of this compound and its epimers using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 240 °C at a rate of 4 °C/min.

      • Final hold: Hold at 240 °C for 10 minutes.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless or split (e.g., 1:50).

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.

    • Interface Temperature: 280 °C.

    • Ionization Energy: 70 eV.

    • Scan Mode: Full scan mode (e.g., m/z 40-500) for identification.

    • Selected Ion Monitoring (SIM) Mode: For quantification and differentiation, monitor the characteristic ions m/z 275 and 257.

  • Data Analysis:

    • Identify this compound and its epimers based on their retention times and mass spectra.

    • Differentiate the C-13 epimers by calculating the intensity ratio of the m/z 275 and m/z 257 fragment ions.[1] ent-13-epi-manoyl oxide will exhibit a lower ratio compared to this compound.[1]

    • For quantification, prepare a calibration curve using an internal standard and analytical standards of the purified epimers.

Visualizations

Proposed Anti-inflammatory Signaling Pathway of Labdane (B1241275) Diterpenes

Labdane diterpenes, including this compound, have been reported to exhibit anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[1][5][6]

anti_inflammatory_pathway cluster_complex Cytoplasmic Complex LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB_inactive NF-κB (p65/p50) (Inactive) NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Pro_inflammatory Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus->Pro_inflammatory Induces ManoylOxide This compound (Labdane Diterpene) ManoylOxide->IKK Inhibits

Caption: Proposed mechanism of anti-inflammatory action for labdane diterpenes.

Experimental Workflow for Analysis of this compound and its Epimers

The following diagram illustrates the logical workflow for the isolation and analysis of this compound and its epimers from a plant source.

experimental_workflow PlantMaterial Plant Material (Dried & Powdered) Extraction Solvent Extraction (e.g., Dichloromethane) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChrom Silica Gel Column Chromatography CrudeExtract->ColumnChrom Fractions Collected Fractions ColumnChrom->Fractions TLC TLC Analysis Fractions->TLC Monitoring PurifiedEpimers Purified Epimers (this compound & 13-epi-manoyl oxide) Fractions->PurifiedEpimers Pooling & Evaporation TLC->ColumnChrom Guide Elution GCMS GC-MS Analysis PurifiedEpimers->GCMS Characterization NMR NMR Spectroscopy (¹H, ¹³C) PurifiedEpimers->NMR Structure Elucidation DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis NMR->DataAnalysis

Caption: General workflow for the isolation and analysis of this compound epimers.

References

Application Notes and Protocols for the Enzymatic Synthesis of Manoyl Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of Manoyl oxide, a key bicyclic diterpene intermediate in the biosynthesis of pharmacologically important molecules such as forskolin. The synthesis is achieved using a two-step enzymatic cascade involving diterpene synthases.

Introduction

This compound is a naturally occurring labdane-type diterpenoid. The (13R)-stereoisomer, in particular, serves as the biosynthetic precursor to forskolin, a potent activator of adenylyl cyclase with applications in the treatment of glaucoma and heart failure.[1][2] Traditional production of these compounds relies on extraction from plant sources, which can be inefficient and unsustainable. Enzymatic synthesis using isolated diterpene synthases or whole-cell biocatalysis offers a promising alternative for the specific and scalable production of this compound.

The biosynthesis of (13R)-Manoyl oxide from the general C20 isoprenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), is catalyzed by a pair of diterpene synthases (diTPSs) found in Coleus forskohlii.[1][2][3] This process involves two distinct enzymatic activities:

  • A Class II diTPS (CfTPS2) first cyclizes the linear GGPP substrate into a bicyclic intermediate, copal-8-ol diphosphate.[1][3]

  • A Class I diTPS (CfTPS3) then utilizes this intermediate to catalyze a second cyclization, forming the characteristic ether linkage of (13R)-Manoyl oxide.[1][3]

These enzymes can be functionally expressed in microbial hosts, such as Saccharomyces cerevisiae and Escherichia coli, to facilitate the biotechnological production of this compound.[4]

Data Presentation

In Vivo Production of (13R)-Manoyl Oxide

Metabolic engineering of Saccharomyces cerevisiae has proven to be an effective strategy for the high-titer production of (13R)-Manoyl oxide. The following table summarizes the reported production levels achieved through the heterologous expression of C. forskohlii diterpene synthases CfTPS2 and CfTPS3 in yeast.

Strain Description(13R)-Manoyl Oxide TiterReference
Initial S. cerevisiae strain expressing codon-optimized CfTPS2 and CfTPS3.2.31 mg/L[2]
Engineered S. cerevisiae with overexpression of tHMG1 and ERG20, regulated ERG9, Bts1p and Erg20F96Cp fusion, and overexpression of truncated CfTPS2 and CfTPS3.328.15 mg/L[2]
Final engineered S. cerevisiae strain in a 5 L bioreactor with fed-batch fermentation.3 g/L[2]

Signaling Pathways and Workflows

Manoyl_Oxide_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Intermediate Copal-8-ol Diphosphate GGPP->Intermediate Cyclization ManoylOxide (13R)-Manoyl Oxide Intermediate->ManoylOxide Cyclization & Ether formation CfTPS2 CfTPS2 (Class II diTPS) CfTPS2->GGPP CfTPS3 CfTPS3 (Class I diTPS) CfTPS3->Intermediate

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis in_vitro In Vitro Enzymatic Assay extraction Solvent Extraction in_vitro->extraction in_vivo In Vivo Microbial Fermentation in_vivo->extraction analysis GC-MS Analysis extraction->analysis quantification Quantification analysis->quantification

Experimental Protocols

Protocol 1: In Vitro Enzymatic Synthesis of (13R)-Manoyl Oxide

This protocol describes the in vitro assay for the production of (13R)-Manoyl oxide from GGPP using purified recombinant CfTPS2 and CfTPS3 enzymes.

Materials:

  • Purified recombinant CfTPS2 and CfTPS3 (expressed in and purified from E. coli)

  • Geranylgeranyl diphosphate (GGPP) stock solution (1 mM in a suitable buffer)

  • Assay Buffer (50 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM DTT)

  • MgCl₂ stock solution (1 M)

  • Hexane (B92381) (GC grade)

  • Glass vials with Teflon-lined caps

  • Thermomixer or water bath

Procedure:

  • Reaction Setup: In a 2 mL glass vial, prepare the reaction mixture on ice. For a final volume of 500 µL, add the following components:

    • 350 µL Assay Buffer

    • 50 µL of 1 M MgCl₂ (final concentration 100 mM)

    • 25 µL of purified CfTPS2 (final concentration ~5-10 µg/mL)

    • 25 µL of purified CfTPS3 (final concentration ~5-10 µg/mL)

    • 50 µL of 1 mM GGPP (final concentration 100 µM)

  • Incubation: Tightly cap the vial and incubate the reaction mixture at 30°C for 2-4 hours with gentle shaking.

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding 500 µL of hexane to the vial.

    • Vortex vigorously for 1 minute to extract the diterpene products into the organic phase.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Sample Preparation for Analysis:

    • Carefully transfer the upper hexane layer to a new glass vial.

    • The hexane extract is now ready for GC-MS analysis. If necessary, concentrate the sample under a gentle stream of nitrogen.

Protocol 2: Heterologous Production in Saccharomyces cerevisiae

This protocol provides a general method for the production of (13R)-Manoyl oxide in an engineered yeast strain.

Materials:

  • S. cerevisiae strain engineered to express CfTPS2 and CfTPS3

  • Yeast extract Peptone Dextrose (YPD) medium for inoculum preparation

  • Synthetic complete (SC) medium with appropriate auxotrophic selection and glucose (2%) for fermentation

  • Dodecane or other suitable organic solvent for in situ extraction

  • Shaking incubator

  • Bioreactor (for fed-batch fermentation)

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered yeast strain into 5 mL of YPD medium.

    • Grow overnight at 30°C with shaking at 200 rpm.

  • Shake-Flask Fermentation:

    • Inoculate 50 mL of SC medium in a 250 mL flask with the overnight culture to an initial OD₆₀₀ of 0.1.

    • For in situ extraction, add a 10% (v/v) overlay of dodecane.

    • Incubate at 30°C with shaking at 200 rpm for 72-96 hours.

  • Fed-Batch Fermentation (for high-titer production):

    • Perform fermentation in a 5 L bioreactor with appropriate control of pH, temperature, and dissolved oxygen.

    • Utilize a feeding strategy to maintain a low glucose concentration and prevent the Crabtree effect.

    • A detailed fed-batch protocol should be optimized for the specific strain and bioreactor setup.[2]

  • Sample Collection and Extraction:

    • If using an organic overlay, collect the solvent layer for direct analysis.

    • If not, harvest the yeast cells by centrifugation.

    • Perform solvent extraction of the cell pellet and/or the culture medium using ethyl acetate (B1210297) or hexane.

Protocol 3: GC-MS Analysis of this compound

This protocol outlines the gas chromatography-mass spectrometry (GC-MS) method for the identification and quantification of this compound.

Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system)

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute

    • Ramp 1: Increase to 120°C at 20°C/min

    • Ramp 2: Increase to 160°C at 7°C/min

    • Ramp 3: Increase to 270°C at 20°C/min, hold for 2 minutes

  • Transfer Line Temperature: 280°C

MS Conditions:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

Identification and Quantification:

  • Identification: this compound is identified by its retention time and by comparing its mass spectrum with a reference spectrum from a database (e.g., NIST, Wiley) or an authentic standard. The mass spectrum of this compound typically shows characteristic fragment ions.[5]

  • Quantification: Quantification can be performed by generating a calibration curve using an authentic standard of this compound. An internal standard can be used to improve accuracy.

Conclusion

The enzymatic synthesis of this compound using diterpene synthases from C. forskohlii is a viable and promising approach for the production of this valuable diterpenoid. Both in vitro enzymatic reactions and in vivo microbial fermentation have been successfully demonstrated. The protocols and data presented here provide a foundation for researchers to establish and optimize the synthesis of this compound for applications in drug development and other areas of biotechnology. Further optimization of enzyme kinetics, protein engineering, and metabolic pathway flux can lead to even higher production titers.

References

Scale-Up of Manoyl Oxide Fermentation: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manoyl oxide, a labdane-type diterpenoid, is a valuable precursor for the synthesis of pharmacologically important molecules such as forskolin (B1673556) and other bioactive compounds. Its production through microbial fermentation offers a scalable and sustainable alternative to extraction from plant sources. This document provides detailed application notes and protocols for the scale-up of a this compound fermentation process using metabolically engineered Saccharomyces cerevisiae. The protocols cover the fermentation process from shake flask to a 5 L fed-batch bioreactor and outline the subsequent downstream processing for product recovery and purification.

Metabolic Pathway and Strain Engineering

The production of 13R-manoyl oxide in S. cerevisiae is achieved through the heterologous expression of genes from Coleus forskohlii and the strategic engineering of the native mevalonate (B85504) (MVA) pathway to increase the precursor supply.

Engineered 13R-Manoyl Oxide Biosynthesis Pathway in S. cerevisiae

ManoylOxide_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate tHMG1 (overexpressed) MevP Mevalonate-5-P Mevalonate->MevP MevPP Mevalonate-5-PP MevP->MevPP IPP Isopentenyl-PP MevPP->IPP DMAPP Dimethylallyl-PP IPP->DMAPP GPP Geranyl-PP DMAPP->GPP ERG20 (overexpressed) FPP Farnesyl-PP GPP->FPP ERG20 (overexpressed) GGPP Geranylgeranyl-PP (GGPP) FPP->GGPP Bts1p-Erg20F96Cp fusion (overexpressed) Ergosterol Ergosterol Pathway FPP->Ergosterol ERG9 (downregulated) Copal8olPP (9S,10S)-Copal-8-ol PP GGPP->Copal8olPP tCfTPS2 (heterologous) ManoylOxide 13R-Manoyl Oxide Copal8olPP->ManoylOxide tCfTPS3 (heterologous)

Caption: Metabolic pathway for 13R-manoyl oxide production in engineered S. cerevisiae.

Key metabolic engineering strategies include the overexpression of truncated HMG-CoA reductase (tHMG1) and farnesyl diphosphate (B83284) synthase (ERG20), downregulation of squalene (B77637) synthase (ERG9), and the expression of a fusion protein (Bts1p-Erg20F96Cp) to enhance the flux towards the diterpene precursor, geranylgeranyl pyrophosphate (GGPP)[1][2][3]. The final steps involve the heterologous expression of truncated diterpene synthases from Coleus forskohlii, tCfTPS2 and tCfTPS3, to convert GGPP to 13R-manoyl oxide[1][2][3].

Fermentation Scale-Up: From Shake Flask to 5 L Bioreactor

The following tables summarize the key parameters and expected outcomes for the batch and fed-batch fermentation processes.

Table 1: Shake Flask Cultivation Parameters
ParameterValue
StrainEngineered S. cerevisiae
MediumYPD (1% yeast extract, 2% peptone, 4% glucose)
Working Volume30 mL in 250 mL flask
Inoculum OD6000.05
Temperature30 °C
Agitation220 rpm
In-situ Extraction10% (v/v) Dodecane added at 6h
Duration96 h
Expected Titer~470 mg/L
Table 2: 5 L Bioreactor Fermentation Parameters
ParameterBatch FermentationFed-Batch Fermentation
Bioreactor5 L5 L
Working Volume3 L2 L initial, fed to final volume
MediumOYPD (1% yeast extract, 2% peptone, 4% glucose)OYPD (1% yeast extract, 2% peptone, 4% glucose)
Inoculum10% (v/v) from 16h seed culture10% (v/v) from 16h seed culture
Temperature30 °C30 °C
pH5.5 (controlled with 5N H₂SO₄ and NH₃·H₂O)5.5 (controlled with 5N H₂SO₄ and NH₃·H₂O)
Aeration2 vvm2 vvm
Feeding StrategyN/AFeed solution added at 18 h
Duration~30 h120 h
Expected Titer~602 mg/L[4]~3 g/L[1][2][4]

Experimental Protocols

Protocol 1: Seed Culture Preparation
  • Inoculate a single colony of the engineered S. cerevisiae strain into a 50 mL tube containing 10 mL of YPD medium.

  • Incubate at 30 °C with shaking at 220 rpm for 16-24 hours.

  • Use this culture to inoculate a 500 mL shake-flask containing 100 mL of OYPD medium.

  • Incubate at 30 °C and 220 rpm for 16 hours to generate the inoculum for the bioreactor.

Protocol 2: 5 L Fed-Batch Fermentation
  • Prepare a 5 L bioreactor with 2 L of OYPD medium and sterilize.

  • Inoculate the bioreactor with 10% (v/v) of the seed culture.

  • Set the fermentation parameters as follows:

    • Temperature: 30 °C

    • pH: 5.5 (maintain with automated addition of 5N H₂SO₄ and NH₃·H₂O)

    • Aeration: 2 vvm

  • Monitor glucose consumption. At approximately 18 hours, when the initial glucose is nearly depleted, initiate the fed-batch strategy.

  • The feed solution composition and feed rate should be optimized to maintain a low glucose concentration, avoiding ethanol (B145695) formation while sustaining cell growth and product synthesis.

  • Continue the fermentation for approximately 120 hours.

  • Collect samples periodically to monitor cell density (OD600), glucose concentration, and this compound titer.

Downstream Processing: Recovery and Purification of this compound

This compound is a hydrophobic molecule and is expected to be primarily located intracellularly within the yeast cells. The following workflow outlines the steps for its recovery and purification.

Overall Downstream Processing Workflow

Downstream_Workflow FermentationBroth Fermentation Broth CellHarvesting Cell Harvesting (Centrifugation/Filtration) FermentationBroth->CellHarvesting CellPellet Cell Pellet CellHarvesting->CellPellet Supernatant Supernatant (Spent Medium) CellHarvesting->Supernatant CellLysis Cell Lysis (e.g., Bead Beating, High-Pressure Homogenization) CellPellet->CellLysis LysedCellSlurry Lysed Cell Slurry CellLysis->LysedCellSlurry SolventExtraction Solvent Extraction (e.g., with Hexane or Ethyl Acetate) LysedCellSlurry->SolventExtraction OrganicPhase Organic Phase (this compound Rich) SolventExtraction->OrganicPhase AqueousPhase Aqueous Phase & Cell Debris SolventExtraction->AqueousPhase SolventRemoval Solvent Removal (Rotary Evaporation) OrganicPhase->SolventRemoval CrudeExtract Crude this compound Extract SolventRemoval->CrudeExtract Chromatography Chromatographic Purification (e.g., Silica (B1680970) Gel Chromatography) CrudeExtract->Chromatography PureManoylOxide Pure this compound Chromatography->PureManoylOxide

Caption: Workflow for downstream processing of this compound from fermentation broth.

Protocol 3: this compound Extraction and Purification
  • Cell Harvesting : Centrifuge the fermentation broth at 5,000 x g for 15 minutes to pellet the yeast cells. Discard the supernatant.

  • Cell Lysis : Resuspend the cell pellet in a suitable buffer. Disrupt the cells using a mechanical method such as bead beating or high-pressure homogenization to release the intracellular this compound.

  • Solvent Extraction :

    • Add an equal volume of a non-polar organic solvent (e.g., n-hexane or ethyl acetate) to the lysed cell slurry.

    • Mix vigorously for at least 1 hour to ensure efficient extraction of the hydrophobic this compound into the organic phase.

    • Separate the organic and aqueous phases by centrifugation.

  • Solvent Removal :

    • Collect the organic phase containing the this compound.

    • Remove the solvent using a rotary evaporator under reduced pressure to obtain a crude extract.

  • Chromatographic Purification :

    • Dissolve the crude extract in a minimal amount of a non-polar solvent.

    • Purify the this compound using silica gel column chromatography.

    • Elute with a gradient of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate) to separate this compound from other lipids and impurities.

    • Collect fractions and analyze by TLC or GC-MS to identify those containing pure this compound.

    • Pool the pure fractions and evaporate the solvent to obtain the final purified product.

Concluding Remarks

The protocols and data presented provide a comprehensive guide for the scale-up of this compound production in metabolically engineered S. cerevisiae. The fed-batch fermentation strategy significantly enhances the product titer, reaching levels suitable for industrial consideration. The outlined downstream processing workflow provides a robust method for the recovery and purification of this valuable diterpenoid. Further optimization of both the fermentation and purification steps can lead to even higher yields and purity, facilitating the development of a commercially viable bioprocess for this compound and its derivatives.

References

Application Notes and Protocols for the Purification of Manoyl Oxide from Microbial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manoyl oxide, a labdane-type diterpene, is a valuable precursor for the synthesis of pharmacologically significant molecules such as forskolin (B1673556) and its derivatives. The microbial production of this compound using genetically engineered organisms like Escherichia coli, Saccharomyces cerevisiae, and the microalga Chlamydomonas reinhardtii presents a promising and sustainable alternative to extraction from its natural plant sources. This document provides detailed application notes and protocols for the purification of this compound from microbial cultures, focusing on methods involving in-situ extraction with an organic solvent overlay.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing effective purification strategies.

PropertyValueReference
Molecular Formula C₂₀H₃₄O[1][2]
Molecular Weight 290.48 g/mol [1][2]
logP (o/w) ~5.9 - 6.887[3][4]
Boiling Point 338-339 °C at 760 mmHg[3]
Solubility Soluble in alcohol and other organic solvents. Very low solubility in water (0.04131 mg/L).[3]
Appearance Varies from colorless oil to white solid.

Microbial Production Titers of this compound

The following table summarizes reported production titers of this compound in various microbial systems. These values can serve as a benchmark for fermentation efficiency.

Microbial HostTiterFermentation ConditionReference
Saccharomyces cerevisiae3 g/LFed-batch fermentation in a 5 L bioreactor.
Escherichia coli10 mg/LProcess optimization in a standardized bioengineering pipeline.
Chlamydomonas reinhardtii6.7 mg/L/dayContinuous production in a bench-scale photobioreactor.

Experimental Protocols

This section outlines the detailed protocols for the extraction, purification, and characterization of this compound from microbial cultures.

Protocol 1: In-Situ Extraction of this compound from Microbial Culture

This protocol describes the extraction of this compound from the microbial culture using an organic solvent overlay, a common method for hydrophobic compounds.

Materials:

  • Microbial culture producing this compound

  • Dodecane (B42187) (or other suitable non-polar organic solvent)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Introduce a dodecane overlay to the microbial culture at a ratio of 1:10 (v/v) of dodecane to culture medium at the beginning or during the fermentation. This allows for the in-situ capture of the secreted this compound.

  • At the end of the fermentation, transfer the entire culture, including the dodecane layer, to a separatory funnel.

  • Allow the layers to separate. The upper dodecane layer will contain the this compound.

  • Carefully drain and discard the lower aqueous layer containing the microbial biomass and culture medium.

  • Collect the dodecane layer.

  • To concentrate the this compound, the dodecane can be partially evaporated under reduced pressure using a rotary evaporator. However, complete removal of dodecane may be challenging due to its high boiling point. The concentrated extract is then ready for further purification.

Protocol 2: Purification of this compound by Silica (B1680970) Gel Column Chromatography

This protocol details the purification of this compound from the crude dodecane extract using column chromatography.

Materials:

  • Crude this compound extract in dodecane

  • Silica gel (60-120 mesh)

  • n-Hexane (Hex)

  • Ethyl acetate (B1210297) (EtOAc)

  • Glass chromatography column

  • Fraction collector (optional)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • Vanillin (B372448) staining solution (for visualization)

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess n-hexane until the solvent level is just above the silica bed.

  • Sample Loading:

    • Concentrate the crude dodecane extract as much as possible.

    • Adsorb the concentrated extract onto a small amount of silica gel.

    • Gently apply the silica gel with the adsorbed sample to the top of the prepared column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate. A suggested gradient is as follows:

      • 100% n-Hexane (to elute highly non-polar impurities and residual dodecane)

      • 98:2 n-Hexane:EtOAc

      • 95:5 n-Hexane:EtOAc

      • 90:10 n-Hexane:EtOAc

    • Collect fractions of a suitable volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions onto a TLC plate.

    • Develop the TLC plate in a chamber with a suitable solvent system (e.g., 95:5 n-Hexane:EtOAc).

    • Visualize the spots by staining with a vanillin solution and heating. This compound should appear as a distinct spot.

    • Combine the fractions containing pure this compound based on the TLC analysis.

  • Solvent Removal:

    • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain purified this compound.

Protocol 3: Characterization of Purified this compound

This protocol provides methods for the analytical characterization of the purified this compound to confirm its identity and purity.

A. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation and Conditions:

  • GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]

  • Injector Temperature: 250-300 °C.[5]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 min.

    • Ramp to 180 °C at 20 °C/min, hold for 0.5 min.

    • Ramp to 280 °C at 20 °C/min, hold for 3 min.[6]

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.[5]

Sample Preparation:

  • Dissolve a small amount of the purified this compound in a suitable volatile solvent like n-hexane or ethyl acetate.

  • Inject 1 µL of the solution into the GC-MS.

Expected Results:

  • The chromatogram should show a major peak corresponding to this compound.

  • The mass spectrum of this peak should be compared with a reference spectrum for this compound.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Expected Chemical Shifts:

  • Reference ¹³C NMR data for 13R-Manoyl oxide can be used for comparison to confirm the structure.[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification cluster_characterization Characterization Fermentation Microbial Fermentation InSituExtraction In-Situ Extraction (Dodecane Overlay) Fermentation->InSituExtraction PhaseSeparation Phase Separation InSituExtraction->PhaseSeparation CrudeExtract Crude this compound in Dodecane PhaseSeparation->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection SolventEvaporation Solvent Evaporation FractionCollection->SolventEvaporation PurifiedManoylOxide Purified this compound SolventEvaporation->PurifiedManoylOxide GCMS GC-MS Analysis PurifiedManoylOxide->GCMS NMR NMR Spectroscopy PurifiedManoylOxide->NMR purification_logic CrudeExtract Crude Extract (this compound + Impurities) SilicaColumn Silica Gel Column CrudeExtract->SilicaColumn Fractions Collected Fractions SilicaColumn->Fractions Elution Gradient Elution (Hexane -> EtOAc) Elution->SilicaColumn TLC TLC Analysis Fractions->TLC PureManoylOxide Pure this compound TLC->PureManoylOxide

References

Application Notes and Protocols: Manoyl Oxide in the Semi-Synthesis of Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manoyl oxide, a naturally occurring labdane (B1241275) diterpenoid, serves as a valuable chiral starting material in the semi-synthesis of a variety of other more complex and biologically active diterpenoids. Its rigid bicyclic core and reactive vinyl group provide a versatile scaffold for targeted chemical modifications. These application notes provide an overview of the use of this compound in semi-synthesis, with a focus on the preparation of precursors for the fragrance industry and the potential for creating analogues of medicinally important compounds like forskolin (B1673556). Detailed protocols for key transformations are provided to facilitate the practical application of these methods in a research and development setting.

This compound is recognized as the biosynthetic precursor of the pharmacologically significant diterpenoid, forskolin, within the plant Coleus forskohlii.[1] The conversion in nature involves a series of oxidative functionalizations of the this compound backbone. While a complete chemical semi-synthesis of forskolin from this compound is not yet fully established in the literature, the biosynthetic pathway provides a roadmap for potential synthetic strategies involving targeted oxidations.

A well-documented application of this compound in semi-synthesis is its conversion to a precursor of Ambrox™, a valuable ambergris substitute in the fragrance industry. This multi-step synthesis highlights the utility of this compound in generating high-value commercial products.

I. Semi-synthesis of an Ambrox™ Precursor from (-)-Manoyl Oxide

One of the prominent applications of this compound is in the synthesis of 8α,12-epoxy-13,14,15,16-tetranorlabdane, a key precursor to the fragrance ingredient Ambrox™. This transformation involves a multi-step sequence with a reported overall yield of approximately 17%.[2] The general synthetic strategy involves the initial conversion of (-)-manoyl oxide to an enol ether, followed by oxidative degradation to a lactone, subsequent conversion to a diol, and final dehydration to yield the target precursor.

Quantitative Data Summary
StepTransformationProductOverall Yield (%)
1-4Multi-step conversion from (-)-Manoyl Oxide8α,12-epoxy-13,14,15,16-tetranorlabdane17

Experimental Workflow

G ManoylOxide (-)-Manoyl Oxide EnolEther Enol Ether Intermediate ManoylOxide->EnolEther Multi-step Conversion Lactone Epimeric Lactone EnolEther->Lactone Multiple Oxidations Diol 13,14,15,16-tetranorlabdane- 8α,12-diol Lactone->Diol Conversion AmbroxPrecursor 8α,12-epoxy-13,14,15,16- tetranorlabdane Diol->AmbroxPrecursor Dehydration G ManoylOxide (13R)-Manoyl Oxide OxidizedIntermediates Oxidized Intermediates (e.g., at C1, C6, C7, C9, C11) ManoylOxide->OxidizedIntermediates Multiple Oxidations (P450 enzymes) Deacetylforskolin Deacetylforskolin OxidizedIntermediates->Deacetylforskolin Further Oxidations Forskolin Forskolin Deacetylforskolin->Forskolin Acetylation

References

Troubleshooting & Optimization

Manoyl Oxide Production in Yeast: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the fermentative production of manoyl oxide in yeast.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental pathway for producing 13R-manoyl oxide in Saccharomyces cerevisiae?

A1: Saccharomyces cerevisiae does not naturally produce this compound. Its production requires metabolic engineering to introduce a heterologous pathway. The process begins with the native mevalonate (B85504) (MVA) pathway, which synthesizes the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[1] These precursors are converted to geranylgeranyl diphosphate (GGPP), the direct C20 precursor for diterpenoids.[1] To produce 13R-manoyl oxide, two enzymes from a plant source like Coleus forskohlii are typically introduced:

  • CfTPS2: A diterpene synthase that converts GGPP to copal-8-ol diphosphate.[1]

  • CfTPS3: A diterpene synthase that catalyzes the stereospecific formation of 13R-manoyl oxide from copal-8-ol diphosphate.[1]

Q2: What are the primary bottlenecks that limit this compound yield in yeast?

A2: The primary bottlenecks are often related to the limited availability of the precursor, GGPP, and the efficiency of the heterologous enzymes.[1][2] In wild-type yeast, the metabolic flux is directed towards essential processes like sterol biosynthesis, which consumes farnesyl diphosphate (FPP), a precursor to GGPP.[1] Key limiting factors include:

  • Low precursor supply: Insufficient flux through the MVA pathway to produce adequate GGPP.[1]

  • Competing pathways: Native enzymes, like squalene (B77637) synthase (Erg9p), divert FPP away from the this compound pathway towards ergosterol (B1671047) biosynthesis.[1]

  • Enzyme efficiency: Suboptimal expression or activity of the introduced plant-derived diterpene synthases (CfTPS2 and CfTPS3) in the yeast cytosol.[1][3]

Troubleshooting Guide

Problem: I have expressed CfTPS2 and CfTPS3 in my yeast strain, but I am detecting very low or no 13R-manoyl oxide.

This is a common issue that typically points to insufficient precursor supply, poor enzyme performance, or product loss.

Potential Cause Recommended Solution Explanation
Insufficient GGPP Precursor Overexpress key MVA pathway genes. Focus on a truncated, soluble version of HMG-CoA reductase (tHMG1) and GGPP synthase (Bts1p). Overexpressing farnesyl diphosphate synthase (ERG20) can also boost the FPP pool, which is the substrate for Bts1p.[1][3]The native MVA pathway's flux is tightly regulated. Overexpressing rate-limiting enzymes like tHMG1 significantly increases the production of IPP and DMAPP, channeling more carbon towards terpenoid synthesis.[1][2]
Diversion of FPP to Ergosterol Downregulate the competing ergosterol pathway. This can be achieved by replacing the native promoter of the squalene synthase gene (ERG9) with a weaker, methionine-repressible promoter (e.g., PMET3).[1][3]Erg9p has a high affinity for FPP and represents a major competing pathway.[1] Reducing its expression redirects FPP flux towards GGPP and subsequently to this compound, while still allowing for sufficient ergosterol production for cell viability.[1][3]
Poor Diterpene Synthase Activity Optimize the heterologous synthase genes. Use codon-optimized versions of CfTPS2 and CfTPS3 for yeast expression. Additionally, truncating the N-terminal plastid transit peptide sequences from these plant-derived enzymes can improve their solubility and activity in the yeast cytosol.[1][3]Plant-derived enzymes often contain signal peptides for localization within plant cells, which are unnecessary and can be detrimental to protein folding and function in yeast. Codon optimization ensures efficient translation.[1][3]
Product Volatility or Toxicity Implement biphasic fermentation. Add a 10% (v/v) organic overlay, such as dodecane (B42187), to the culture medium after about 6 hours of inoculation.[1][2]This compound is a hydrophobic and potentially volatile compound. The organic layer acts as a sink, capturing the product, preventing its loss through evaporation, and potentially reducing its toxicity to the yeast cells, thereby improving the final titer.[1][2]

Problem: My yield has improved but remains low (<100 mg/L). How can I achieve a high-titer production?

Achieving gram-per-liter scale production requires a systematic, multi-pronged metabolic engineering approach.

Strategy Recommended Action Expected Outcome
Enhance Precursor Channeling Create a fusion protein. Fuse the GGPP synthase (Bts1p) with a mutant version of farnesyl diphosphate synthase (Erg20pF96C).[1][3]This strategy creates substrate channeling by physically linking the enzymes that produce FPP and convert it to GGPP. This improves the catalytic efficiency and funnels the intermediate directly to the next step, minimizing its diffusion and diversion into competing pathways.[1][3]
Combine All Genetic Modifications Integrate all optimized components into a single host strain. This includes overexpression of MVA pathway genes (tHMG1, ERG20), downregulation of ERG9, the Bts1p-Erg20pF96C fusion protein, and overexpression of the truncated diterpene synthases (tCfTPS2, tCfTPS3).[1][3]A synergistic effect is achieved by simultaneously pushing carbon into the pathway, pulling it towards the final product, and blocking major competing routes. This combination led to a 142-fold increase in titer in shake flask experiments.[1]
Optimize Fermentation Process Transition from batch to fed-batch fermentation. After optimizing glucose concentration in batch cultures (e.g., 40 g/L), scale up to a bioreactor with a controlled feeding strategy.[1]Fed-batch fermentation maintains optimal substrate levels, avoids the production of inhibitory byproducts like ethanol (B145695) from overflow metabolism, and sustains cell viability and productivity over a longer period, leading to significantly higher final titers.[1]

Quantitative Data Summary

The following tables summarize the impact of various strategies on 13R-manoyl oxide production, as reported in key literature.

Table 1: Stepwise Increase of 13R-Manoyl Oxide Titer via Metabolic Engineering

Strain IDGenetic Modification(s)Titer (mg/L)Fold Increase
LZJ1Expressed CfTPS2 and CfTPS32.311.0
LZJ2+ Overexpression of tHMG135.4215.3
LZJ3+ Overexpression of ERG2067.2529.1
LZJ4+ PMET3-ERG9 (Downregulation)129.5356.1
LZJ5+ Bts1p-Erg20pF96C Fusion215.3793.2
LZJ6+ Overexpression of tCfTPS2, tCfTPS3328.15142.0
(Data sourced from a 2019 study on high-titer production of 13R-manoyl oxide)[1][3]

Table 2: Effect of Initial Glucose Concentration on 13R-Manoyl Oxide Production

Initial Glucose (g/L)Final Titer (mg/L)
30415.63
40469.26
60352.41
80289.57
(Data for engineered strain LZJ7 in shake flask cultivation)[1]

Visualized Workflows and Pathways

Caption: Metabolic pathway for 13R-manoyl oxide synthesis in engineered yeast.

Caption: Troubleshooting flowchart for low this compound yield.

Key Experimental Protocols

Protocol 1: Shake Flask Cultivation for this compound Production

  • Inoculation: Inoculate a single yeast colony from a selective plate into 3 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose).[1]

  • Pre-culture: Cultivate overnight at 30°C with shaking at 220 rpm.[1]

  • Main Culture: Transfer the overnight culture into a 250 mL shake flask containing 30 mL of fresh YPD medium to an initial optical density (OD600) of 0.05.[1]

  • Biphasic Fermentation: After 6 hours of incubation, add 3 mL (10% v/v) of sterile dodecane to the flask to capture the this compound.[1]

  • Incubation: Incubate the main culture for 96 hours at 30°C with shaking at 220 rpm.[1]

Protocol 2: Extraction and Quantification of 13R-Manoyl Oxide

  • Sample Collection: For biphasic cultures, collect the dodecane layer after centrifuging the culture at 12,000 rpm for 10 minutes.[1] For monocultures, harvest both cell pellets and supernatant. Extract each fraction with an equal volume of hexane.[1]

  • Internal Standard: Use 1-eicosene (B165122) as an internal standard for accurate quantification.[1]

  • GC-MS Analysis: Analyze 1 µL of the organic phase using a GC-MS instrument equipped with a suitable capillary column (e.g., HP-5ms).[1]

  • GC Conditions: Use helium as the carrier gas. A typical temperature program starts at a low temperature, holds for 1-2 minutes, and then ramps up to elute the compounds.[2]

  • Quantification: Identify and quantify the 13R-manoyl oxide peak by comparing its retention time and mass spectrum to an authentic standard and normalizing to the internal standard.[1][2]

Protocol 3: Fed-Batch Fermentation (Overview)

  • Bioreactor Setup: Prepare a 5 L bioreactor with an appropriate volume of fermentation medium containing an optimized glucose concentration (e.g., 40 g/L).[1]

  • Inoculation: Inoculate the bioreactor with a pre-culture of the engineered yeast strain.[1]

  • Batch Phase: Allow the culture to grow in batch mode until the initial glucose is nearly depleted (e.g., around 18-20 hours).[1]

  • Feeding Phase: Initiate a controlled feeding strategy with a concentrated glucose solution to maintain a low glucose level and prevent ethanol formation. Continue feeding for the duration of the fermentation (e.g., up to 120 hours).[1]

  • Monitoring: Regularly monitor cell density (OD600), substrate consumption, and product formation by sampling from the bioreactor.[1]

  • Harvesting: At the end of the fermentation, harvest the organic layer (if using biphasic fermentation) or extract the entire culture for product quantification.[1]

References

challenges in "Manoyl oxide" extraction from plant matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the extraction of manoyl oxide from plant matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experimental workflow.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the extraction and analysis of this compound.

FAQ 1: Why is my this compound yield consistently low?

Low yield is a common issue stemming from several factors related to the plant matrix, solvent selection, and extraction method.

  • Plant Material: The concentration of this compound can vary significantly depending on the plant species, geographical location, harvest time, and storage conditions. Ensure your plant material is from a reliable source known to contain significant amounts of this compound, such as certain Salvia or Juniperus species. The efficiency of extraction is also affected by the particle size of the plant material; grinding the plant matter to a smaller particle size increases the surface area for solvent interaction, which can improve extraction efficiency.[1][2]

  • Solvent Choice: this compound is a diterpenoid, and its solubility is a critical factor. It is generally soluble in organic solvents like ethanol (B145695), methanol, and petroleum ether. The polarity of the solvent must be optimized. A solvent that is too polar may extract excessive water-soluble compounds, while a non-polar solvent might be less efficient. For labdane (B1241275) diterpenes, mixtures of polar and non-polar solvents are often used to improve extraction.

  • Extraction Method: Conventional methods like maceration or Soxhlet extraction can be time-consuming and may not be as efficient as modern techniques.[3] Consider using advanced methods like Ultrasound-Assisted Extraction (UAE) or Supercritical CO2 (SC-CO2) extraction, which can significantly improve yields and reduce extraction time.[4][5]

FAQ 2: How can I reduce the amount of chlorophyll (B73375) and other pigments in my extract?

Co-extraction of pigments like chlorophyll is a frequent problem, especially when using polar solvents with green plant parts.

  • Pre-extraction with Non-polar Solvents: A common strategy is to first perform a pre-extraction or wash step with a non-polar solvent such as hexane. This will remove a significant portion of lipids, waxes, and some pigments before the main extraction of this compound with a more suitable solvent.

  • Adsorbent Resins: After extraction, the crude extract can be treated with adsorbent resins like Diaion HP-20.[6] These resins can selectively adsorb pigments and other impurities, which can then be washed away, leaving a cleaner extract enriched in diterpenes.[6]

  • Supercritical CO2 (SC-CO2) Extraction: This technique offers high selectivity. By carefully tuning the pressure and temperature, it is possible to selectively extract this compound while leaving behind many undesirable compounds like chlorophyll.

FAQ 3: My GC-MS analysis shows a pure peak, but the NIST library match for this compound is poor. What should I do?

A low-probability match from the NIST library can be unsettling, but it doesn't necessarily mean your compound is not this compound.

  • Verify Instrument Calibration: Ensure your GC-MS is properly calibrated.[7] Issues with calibration can lead to shifts in retention times and mass spectra.

  • Manual Spectra Interpretation: Manually inspect the mass spectrum of your peak. Look for characteristic fragment ions of this compound and compare them to literature values or spectra from reliable databases.

  • Use Retention Indices: Do not rely solely on mass spectral matching. Calculate the retention index of your peak and compare it to literature values for this compound on a similar GC column. This provides an additional layer of confirmation.[7]

  • Co-injection with a Standard: The most definitive way to confirm the identity of your peak is to perform a co-injection with an authentic this compound standard. If your sample contains this compound, you should see a single, sharp, co-eluting peak.[7]

FAQ 4: I suspect my this compound is degrading during extraction. How can I prevent this?

This compound, like many natural products, can be sensitive to heat, light, and oxidation.

  • Avoid High Temperatures: High temperatures used in methods like Soxhlet extraction or prolonged heating during solvent evaporation can lead to thermal degradation.[8] Whenever possible, use non-thermal or low-temperature extraction methods like Ultrasound-Assisted Extraction (UAE) or maceration at room temperature.[9] When evaporating the solvent, use a rotary evaporator at a low temperature (e.g., below 50°C).

  • Protect from Light: Perform extractions in amber glassware or cover your flasks with aluminum foil to protect the extract from light, which can catalyze degradation reactions.[8]

  • Use an Inert Atmosphere: To prevent oxidation, you can purge your extraction vessel and storage containers with an inert gas like nitrogen or argon.[10]

  • Proper Storage: Store your final extract and isolated this compound at low temperatures (e.g., -20°C) in a dark, airtight container.[11]

Data Presentation

The selection of an extraction method significantly impacts the yield of diterpenes. Below is a summary of illustrative data for similar compounds, as direct comparative studies for this compound are limited.

Table 1: Comparison of Extraction Methods for Diterpenes from Plant Sources

Plant SourceTarget CompoundExtraction MethodSolventYieldReference
Salvia officinalisAromatic DiterpenoidsSoxhletPetroleum Ether~36.4 mg/g
Salvia officinalisAromatic DiterpenoidsRefluxPetroleum Ether~30.3 mg/g
Croton stellatopilosusPlaunotolMacerationEthanol0.21% w/w[6]
Croton stellatopilosusPlaunotolRefluxEthanol0.25% w/w[6]
Croton stellatopilosusPlaunotolCellulase + UAEEthanol0.31% w/w[6]
RosemaryEssential OilHydrodistillationWater1.94%[12]
RosemaryEssential OilSupercritical CO2CO22.5%[12]

Experimental Protocols

Here are detailed methodologies for key extraction techniques relevant to this compound isolation.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Diterpenes

This protocol is a general guideline for extracting diterpenes like this compound from dried plant material.[4][9]

  • Sample Preparation: Dry the plant material (e.g., Salvia leaves) at a moderate temperature (40-50°C) until a constant weight is achieved. Grind the dried material into a fine powder (e.g., to pass a 20-mesh screen).[13]

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.

    • Add 150 mL of ethanol (or another suitable solvent) to achieve a 1:15 solid-to-solvent ratio.

    • Place the flask in an ultrasonic bath.

    • Sonication parameters should be optimized, but a good starting point is a frequency of 20-30 kHz, a temperature of 50°C, and an extraction time of 20-30 minutes.[13]

  • Filtration and Concentration:

    • After sonication, filter the mixture through Whatman No. 1 filter paper using a vacuum pump.

    • Wash the solid residue with a small amount of fresh solvent to ensure maximum recovery.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Storage: Store the crude extract in a sealed, amber vial at -20°C until further analysis.

Protocol 2: Solvent Extraction of Diterpenes from Salvia Species

This protocol is adapted for the extraction of lipophilic diterpenes from Salvia leaves using petroleum ether.

  • Sample Preparation: Dry and finely grind the Salvia leaves as described in the UAE protocol.

  • Extraction (Reflux):

    • Place approximately 1 g of the powdered plant material (precisely weighed) into a round-bottom flask.

    • Add 100 mL of petroleum ether.

    • Connect the flask to a reflux condenser and heat the mixture using a water bath to the boiling point of the solvent.

    • Maintain the reflux for 60 minutes.

  • Filtration and Concentration:

    • Allow the mixture to cool to room temperature.

    • Filter the extract to separate it from the plant residue.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude extract.

  • Storage: Store the extract under the same conditions as described for the UAE protocol.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the this compound extraction process.

Extraction_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis & Storage start Plant Material (e.g., Salvia sclarea) drying Drying (40-50°C) start->drying grinding Grinding (<1mm) drying->grinding extraction Extraction (e.g., UAE, SC-CO2, Solvent) grinding->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (<50°C) filtration->concentration chromatography Column Chromatography (Optional) concentration->chromatography analysis GC-MS Analysis chromatography->analysis storage Storage (-20°C, Dark) analysis->storage

Caption: General workflow for this compound extraction and analysis.

Troubleshooting_Low_Yield Troubleshooting Logic for Low this compound Yield problem Problem: Low this compound Yield cause_matrix Plant Matrix Issues? problem->cause_matrix cause_solvent Solvent Inefficiency? problem->cause_solvent cause_method Extraction Method Suboptimal? problem->cause_method cause_degradation Compound Degradation? problem->cause_degradation sol_matrix1 Verify Plant Source & Harvest Time cause_matrix->sol_matrix1 sol_matrix2 Reduce Particle Size (Grinding) cause_matrix->sol_matrix2 sol_solvent Optimize Solvent Polarity (e.g., Ethanol/Hexane mix) cause_solvent->sol_solvent sol_method Switch to Advanced Method (e.g., UAE, SC-CO2) cause_method->sol_method sol_degradation Use Lower Temperature & Protect from Light cause_degradation->sol_degradation

Caption: Decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Optimizing GC-MS Parameters for Manoyl Oxide Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with the GC-MS analysis of Manoyl oxide and its isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation and identification of these structurally similar diterpenes.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers so challenging?

A1: this compound and its isomers, such as 13-epi-Manoyl oxide, are diterpenes with very similar chemical structures and physicochemical properties. This similarity in boiling points and polarities leads to comparable interactions with the GC column's stationary phase, often resulting in incomplete separation and co-elution. Achieving baseline separation requires careful optimization of GC-MS parameters.

Q2: What is the most critical parameter to optimize for this compound isomer separation?

A2: The choice of the GC column is the most critical factor. For separating stereoisomers like this compound epimers, a chiral stationary phase is often necessary. Columns with derivatized cyclodextrins are commonly used for the enantiomeric separation of chiral compounds.[1][2][3] For general separation of diterpenes, a non-polar column like a DB-5MS or HP-5MS is a good starting point.[4][5]

Q3: Can I use standard GC-MS temperature programs for this compound analysis?

A3: While standard programs can be a starting point, they often require optimization. Diterpenes like this compound are less volatile than smaller terpenes, necessitating higher final oven temperatures and potentially slower ramp rates to ensure elution and separation.[6] A slow temperature ramp can improve the resolution of closely eluting isomers.

Q4: What are the expected mass spectral fragments for this compound?

A4: this compound (C₂₀H₃₄O) has a molecular weight of approximately 290.5 g/mol . In electron ionization (EI) mass spectrometry, you can expect to see the molecular ion peak (M⁺) at m/z 290, although it may be weak. Common fragment ions for labdane-type diterpenes arise from the cleavage of the carbon skeleton and loss of functional groups. While specific fragmentation patterns should be confirmed with a reference standard, you can anticipate characteristic fragments that can help in identification.

Troubleshooting Guide

Issue 1: Poor or No Separation of this compound Isomers (Co-elution)

Possible Cause & Solution

  • Inappropriate GC Column:

    • Solution: For enantiomeric isomers, utilize a chiral GC column with a stationary phase such as a derivatized β-cyclodextrin.[1][2][3] For diastereomers, a high-resolution non-polar column (e.g., HP-5MS) or a polar column (e.g., CP-Wax) might provide sufficient selectivity.[5] Consider a longer column (e.g., 60 m) to increase the number of theoretical plates and improve resolution.

  • Suboptimal Oven Temperature Program:

    • Solution: Start with a lower initial temperature to improve the separation of more volatile impurities. Employ a slow temperature ramp rate (e.g., 2-5 °C/min) during the elution window of the this compound isomers. This increases the interaction time with the stationary phase and can significantly enhance resolution. Ensure the final temperature is high enough to elute all diterpenes from the column.[6]

  • Incorrect Carrier Gas Flow Rate:

    • Solution: Optimize the carrier gas (typically Helium) flow rate. A lower flow rate increases the analysis time but can improve resolution. Conversely, a higher flow rate decreases analysis time but may sacrifice separation efficiency.

Issue 2: Peak Tailing or Broadening

Possible Cause & Solution

  • Active Sites in the GC System:

    • Solution: Use a deactivated inlet liner and ensure all components in the sample path are inert. Active sites can cause polar analytes to tail. Regular maintenance and cleaning of the injector port are crucial.

  • Column Overloading:

    • Solution: Reduce the injection volume or dilute the sample. Overloading the column can lead to peak fronting or tailing and poor resolution.

  • Inappropriate Injection Temperature:

    • Solution: Optimize the injector temperature. It should be high enough to ensure complete and rapid vaporization of the sample but not so high as to cause thermal degradation of the analytes.

Issue 3: No Peaks Detected or Very Low Signal Intensity

Possible Cause & Solution

  • Low Volatility of Diterpenes:

    • Solution: Ensure the final oven temperature and the injector temperature are sufficiently high to volatilize the this compound. Diterpenes are significantly less volatile than monoterpenes or sesquiterpenes.[6] A final oven temperature of around 300°C is often required.[4][6]

  • Improper Sample Preparation:

    • Solution: Ensure the sample is dissolved in a suitable volatile solvent (e.g., hexane (B92381), dichloromethane) at an appropriate concentration.[7] The extraction method should be efficient for labdane (B1241275) diterpenes.

  • Mass Spectrometer Settings Not Optimized:

    • Solution: Check the MS parameters, including the ionization energy (typically 70 eV for EI), mass range, and detector voltage. Ensure the scan range includes the expected m/z values for this compound and its fragments.

Experimental Protocols

General Protocol for GC-MS Analysis of this compound Isomers

This protocol provides a starting point for method development. Optimization will be required based on the specific isomers of interest and the instrumentation used.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample (e.g., plant extract, reaction mixture).
  • Dissolve the sample in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 10-100 µg/mL.
  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
GC Column Option 1 (Non-polar): Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) Option 2 (Chiral): Cyclodextrin-based chiral column
Injector Split/Splitless Injector
Injector Temp. 250 °C - 280 °C
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 - 1.2 mL/min
Oven Program Initial temp: 50-70 °C, hold for 2-3 min Ramp: 5-15 °C/min to 300 °C Final hold: 3-5 min at 300 °C
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Range m/z 40-500
Solvent Delay 3-5 min

Quantitative Data Summary

The following table summarizes typical GC parameters used for the analysis of diterpenes, which can be adapted for this compound isomer separation. Retention times are highly dependent on the specific instrument, column, and method parameters.

Column TypeDimensionsOven ProgramCarrier Gas FlowCompound ClassReference
Agilent HP-5MS30 m x 0.25 mm, 0.25 µm50°C (3 min) -> 15°C/min to 300°C (3 min)1.2 mL/min HeDiterpenes[4]
Non-polarNot specified60°C (2 min) -> 8°C/min to 300°C (15 min)1.0 mL/min HeDiterpenes[6]
DB-5MS30 m x 0.25 mm, 0.25 µm70°C (2 min) -> 3°C/min to 85°C1.2 mL/min HeTerpenes
Rtx®-Wax (Polar)30 m x 0.25 mm, 0.25 µm70°C (2 min) -> 30°C/min to 130°C -> 10°C/min to 230°C (6 min)0.8 mL/min HeTerpenes

Visualizations

GC_MS_Optimization_Workflow cluster_start Start cluster_method_development Method Development cluster_optimization Optimization Loop cluster_troubleshooting Troubleshooting cluster_end Finish start Define Separation Goal: Separate this compound Isomers col_select Select GC Column (e.g., Chiral or HP-5MS) start->col_select temp_prog Develop Initial Temperature Program col_select->temp_prog inj_param Set Injection Parameters (Temp, Mode, Volume) temp_prog->inj_param ms_param Set MS Parameters (Scan Range, Ionization) inj_param->ms_param run_sample Inject Standard Mixture ms_param->run_sample eval_chrom Evaluate Chromatogram (Resolution, Peak Shape) run_sample->eval_chrom is_ok Separation Acceptable? eval_chrom->is_ok adjust_temp Adjust Temperature Program (Ramp Rate, Hold Times) is_ok->adjust_temp No final_method Finalized GC-MS Method is_ok->final_method Yes adjust_flow Optimize Carrier Gas Flow adjust_temp->adjust_flow change_col Consider Different Column adjust_flow->change_col change_col->run_sample

Caption: Workflow for optimizing GC-MS parameters for this compound isomer separation.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions cluster_verification Verification problem Poor Isomer Separation (Co-elution) cause1 Inadequate Column Selectivity problem->cause1 cause2 Suboptimal Temperature Program problem->cause2 cause3 Inefficient Carrier Gas Flow problem->cause3 solution1 Switch to Chiral Column or Longer Column cause1->solution1 solution2 Decrease Temperature Ramp Rate cause2->solution2 solution3 Optimize Flow Rate cause3->solution3 reinject Re-inject Standard solution1->reinject solution2->reinject solution3->reinject check_res Resolution Improved? reinject->check_res check_res->problem No resolved Problem Resolved check_res->resolved Yes

Caption: Troubleshooting logic for poor separation of this compound isomers.

References

"Manoyl oxide" stability under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of manoyl oxide under various experimental and storage conditions. Researchers, scientists, and drug development professionals can find troubleshooting tips, frequently asked questions, and generalized experimental protocols to ensure the integrity of their this compound samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a labdane-type diterpene, a class of natural products with a wide range of biological activities. Its stability is crucial for obtaining accurate and reproducible results in preclinical and pharmaceutical research. Degradation can lead to a loss of biological activity and the formation of impurities that may have unintended effects.

Q2: What are the main factors that can cause this compound to degrade?

Based on the general behavior of terpenes, this compound is likely sensitive to several environmental factors that can accelerate its degradation. These include:

  • Temperature: Higher temperatures can increase the rate of chemical reactions, leading to degradation. Many terpenes begin to degrade or evaporate at temperatures as low as 21°C (70°F).[1]

  • Light: Exposure to light, particularly UV radiation, can induce photo-oxidation and other degradation pathways.[1]

  • Oxygen: As with many organic molecules, atmospheric oxygen can cause oxidation, altering the chemical structure of this compound.[1][2]

  • pH: Extreme pH conditions, particularly acidic environments, can cause structural rearrangements in some terpenes.[3]

Q3: How should I store my this compound samples for short-term and long-term use?

To maintain the integrity of your this compound samples, follow these storage recommendations:

  • Short-Term Storage (days to weeks):

    • Store in a cool, dark place, ideally in a refrigerator at 2-8°C.

    • Use amber glass vials or other opaque containers to protect from light.[2]

    • Ensure the container is well-sealed to minimize exposure to air. Consider flushing the container with an inert gas like nitrogen or argon before sealing.[3]

  • Long-Term Storage (months to years):

    • For optimal stability, store at -20°C or below in a non-frost-free freezer.

    • Use airtight containers, and for the highest level of protection, flush with an inert gas.

    • If the sample is in solution, use a solvent that is stable at low temperatures and will not react with this compound.

Q4: I've noticed a change in the color/smell of my this compound sample. What does this mean?

A change in the physical properties of your sample, such as color or odor, can be an indicator of degradation. Terpene degradation can lead to the formation of various oxidation and rearrangement products, which may have different physical characteristics.[4] If you observe any changes, it is recommended to re-analyze the purity of your sample before use.

Q5: Can the solvent I use affect the stability of this compound?

Yes, the choice of solvent can impact stability. It's important to use high-purity solvents and to be aware of potential contaminants like peroxides, which can be present in ethers and other solvents and can initiate degradation. Using freshly distilled solvents is a good practice.[3] For solutions, ensure the solvent is compatible with your intended storage temperature and will not react with this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Problem Possible Cause Suggested Solution
Low recovery of this compound after extraction or purification. Degradation during the process: this compound may be degrading due to heat, light, or exposure to acidic conditions (e.g., on silica (B1680970) gel).[3]- Work at lower temperatures. Use a rotary evaporator with a controlled water bath temperature (<40°C).[3]- Protect the sample from light by using amber glassware or covering flasks with aluminum foil.- If using silica gel chromatography and suspecting degradation, consider using a deactivated or neutral stationary phase like neutral alumina.[3]
Inconsistent results in biological assays. Sample degradation: The this compound stock solution or the sample in the assay medium may be degrading over time.- Prepare fresh stock solutions regularly.- Minimize the time the compound is in the assay medium before analysis.- Check the stability of this compound in your specific assay buffer and conditions.
Appearance of unexpected peaks in HPLC or GC-MS analysis. Formation of degradation products: Exposure to air, light, or high temperatures can lead to the formation of oxidation or rearrangement products.[4][5]- Re-evaluate your sample handling and storage procedures.- Store samples under an inert atmosphere (nitrogen or argon).[3]- Analyze a freshly prepared sample to confirm if the new peaks are present initially.
Loss of volatile this compound during sample preparation for GC analysis. Evaporation: this compound, like other terpenes, is a semi-volatile compound and can be lost due to evaporation, especially when heat is applied.- Keep samples and solvents chilled during preparation.[6][7]- Minimize exposure to air. Work in a well-ventilated area but avoid leaving samples open.- If grinding solid samples, consider doing so at cryogenic temperatures (e.g., under liquid nitrogen) to minimize heat generation.[7]

Illustrative Stability Data

Table 1: Hypothetical Degradation of this compound (Solid) Over 12 Months

Storage Condition% Purity at T=0% Purity at T=3 months% Purity at T=6 months% Purity at T=12 months
25°C, Exposed to Light & Air 99.5%85.2%70.1%45.3%
25°C, Dark, Airtight Container 99.5%95.1%90.5%82.4%
4°C, Dark, Airtight Container 99.5%99.2%98.8%97.5%
-20°C, Dark, Airtight Container 99.5%99.4%99.3%99.1%

Table 2: Hypothetical Degradation of this compound (in Ethanol Solution, 1 mg/mL) Over 6 Months

Storage Condition% Concentration at T=0% Concentration at T=1 month% Concentration at T=3 months% Concentration at T=6 months
25°C, Exposed to Light & Air 100%90.3%78.5%60.1%
4°C, Dark, Airtight Vial 100%99.5%98.9%97.8%
-20°C, Dark, Airtight Vial 100%99.8%99.6%99.3%

Experimental Protocols

Protocol 1: General Stability Testing of this compound

This protocol outlines a general procedure for assessing the stability of this compound under various conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Dispense aliquots of the stock solution into amber glass vials.

    • For testing stability in the solid state, weigh a precise amount of solid this compound into vials.

    • For each condition to be tested, prepare at least three replicate samples.

  • Storage Conditions:

    • Expose the samples to a matrix of conditions, for example:

      • Temperature: -20°C, 4°C, 25°C, 40°C.

      • Light: Exposed to ambient light vs. protected from light (wrapped in aluminum foil).

      • Atmosphere: Ambient air vs. inert atmosphere (vials flushed with nitrogen).

  • Time Points:

    • Determine the time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months, 1 year).

  • Analytical Method:

    • At each time point, retrieve the samples for the respective condition.

    • If stored frozen, allow the samples to equilibrate to room temperature before opening.

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, or Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10]

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Protocol 2: Representative HPLC Method for this compound Quantification

  • Instrumentation: HPLC system with a UV detector or Mass Spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B) or methanol (B129727) (B). A typical gradient might be:

    • 0-20 min: 70% B to 100% B

    • 20-25 min: Hold at 100% B

    • 25-30 min: Return to 70% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at an appropriate wavelength (e.g., 210 nm) or MS in a suitable ionization mode.

  • Quantification: Use a calibration curve prepared with this compound standards of known concentrations.

Visualizations

Stability_Testing_Workflow cluster_prep 1. Sample Preparation cluster_storage 2. Storage under Varied Conditions cluster_analysis 3. Analysis at Time Points cluster_data 4. Data Interpretation prep Prepare Stock Solution / Weigh Solid aliquot Aliquot into Vials prep->aliquot temp Temperature (-20°C, 4°C, 25°C) aliquot->temp light Light (Dark vs. Light) oxygen Atmosphere (Air vs. Inert) timepoint Retrieve Samples at T=0, 1, 3, 6 months temp->timepoint analysis HPLC or GC-MS Analysis timepoint->analysis quantify Quantify Remaining this compound analysis->quantify degradation Identify Degradation Products quantify->degradation

Caption: Workflow for a typical stability study of this compound.

Degradation_Factors ManoylOxide This compound (Stable) Degraded Degradation Products (Loss of Activity) Temp High Temperature Light UV/Light Exposure Oxygen Oxygen (Air) pH Extreme pH Temp->Degraded Light->Degraded Oxygen->Degraded pH->Degraded

References

overcoming bottlenecks in the "Manoyl oxide" biosynthetic pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common bottlenecks in the heterologous biosynthesis of manoyl oxide.

Troubleshooting Guides

Issue 1: Low or No Detectable this compound Titer

Users experiencing low or undetectable levels of this compound should systematically investigate potential bottlenecks in the biosynthetic pathway, starting from the precursor supply and moving downstream to the final product formation.

Possible Cause 1: Insufficient Precursor (GGPP) Supply

The production of geranylgeranyl diphosphate (B83284) (GGPP), the direct precursor to this compound, is often a major rate-limiting step.

Troubleshooting Steps:

  • Quantify Upstream Intermediates: Measure the intracellular concentrations of key intermediates in the mevalonate (B85504) (MVA) pathway, such as farnesyl diphosphate (FPP), and the downstream product geranylgeraniol (B1671449) (GGOH), which is the dephosphorylated form of GGPP. Accumulation of FPP with low levels of GGOH may indicate a bottleneck at the GGPP synthase step.

  • Overexpress Key MVA Pathway Genes: To boost the overall flux of the MVA pathway, overexpress rate-limiting enzymes. A common strategy in Saccharomyces cerevisiae is the overexpression of a truncated, soluble version of HMG-CoA reductase (tHMG1) and FPP synthase (ERG20).[1][2]

  • Enhance GGPP Synthase Activity: The native GGPP synthase (Bts1p in S. cerevisiae) can be a bottleneck due to its high Km value for FPP.[2] Overexpress a heterologous GGPP synthase with better kinetic properties, such as one from Sulfolobus acidocaldarius (SaGGPPs), which has been shown to significantly increase GGPP levels.[3]

  • Consider Enzyme Fusion: Create a fusion protein of FPP synthase and GGPP synthase (e.g., Erg20-Bts1) to channel the FPP substrate directly to GGPP synthesis, which can improve efficiency and reduce the loss of FPP to competing pathways.[1][4]

Experimental Workflow for Diagnosing Low Precursor Supply

G start Low this compound Titer quantify Quantify Intermediates (FPP, GGOH) by GC-MS start->quantify fpp_high High FPP / Low GGOH? quantify->fpp_high mva_issue General MVA Pathway Limitation fpp_high->mva_issue No ggpps_issue GGPP Synthase Bottleneck fpp_high->ggpps_issue Yes overexpress_mva Overexpress tHMG1 and ERG20 mva_issue->overexpress_mva overexpress_ggpps Overexpress Heterologous GGPPS (e.g., SaGGPPs) ggpps_issue->overexpress_ggpps re_evaluate Re-evaluate Titer overexpress_mva->re_evaluate fusion_protein Construct ERG20-BTS1 Fusion Protein overexpress_ggpps->fusion_protein fusion_protein->re_evaluate

Caption: Troubleshooting workflow for low GGPP precursor supply.

Possible Cause 2: Inefficient Diterpene Synthase Activity

The conversion of GGPP to this compound is catalyzed by two diterpene synthases (diTPS), typically from Coleus forskohlii, CfTPS2 and CfTPS3.[1][2] Poor expression or low activity of these enzymes can limit production.

Troubleshooting Steps:

  • Verify Gene Expression: Use qRT-PCR to confirm the transcription of the heterologously expressed CfTPS2 and CfTPS3 genes. Low transcript levels may indicate issues with the promoter, codon usage, or plasmid stability.

  • Optimize Codon Usage: The codon usage of plant-derived genes may not be optimal for microbial hosts like E. coli or S. cerevisiae. Synthesizing codon-optimized versions of the CfTPS genes can significantly improve protein expression.

  • Truncate Plastid Transit Peptides: Plant diTPS often have N-terminal plastid transit peptides that are not required and can hinder proper folding and function in microbial hosts. Expressing truncated versions of CfTPS2 and CfTPS3 with these peptides removed has been shown to increase this compound titers.[1][2]

  • Perform In Vitro Enzyme Assays: Purify the recombinant CfTPS2 and CfTPS3 proteins and perform an in vitro activity assay with GGPP as a substrate to confirm they are catalytically active.

Possible Cause 3: Diversion of Precursors to Competing Pathways

In S. cerevisiae, the MVA pathway naturally produces precursors for essential molecules like sterols (e.g., ergosterol). The enzyme squalene (B77637) synthase (ERG9) competes with GGPP synthase for the common precursor FPP.

Troubleshooting Steps:

  • Downregulate Competing Pathways: Reduce the expression of ERG9 to divert more FPP towards the this compound pathway. This can be achieved by replacing the native ERG9 promoter with a weaker, regulatable promoter (e.g., a methionine-repressible promoter). This allows for initial biomass growth before redirecting flux to diterpenoid production.[1][2]

  • Analyze Byproducts: Use GC-MS to check for the accumulation of squalene or ergosterol. High levels of these compounds confirm that the competing pathway is highly active.

Metabolic Engineering Strategy Overview

G cluster_upstream Upstream Module (MVA Pathway) cluster_downstream Downstream Module cluster_competing Competing Pathway AcetylCoA Acetyl-CoA MVA_Pathway MVA Pathway (tHMG1, etc.) AcetylCoA->MVA_Pathway FPP FPP MVA_Pathway->FPP MVA_Pathway->FPP Bottleneck 1: Low MVA Flux GGPPS GGPPS (BTS1) FPP->GGPPS FPP->GGPPS Bottleneck 2: FPP Diversion ERG9 Squalene Synthase (ERG9) FPP->ERG9 GGPP GGPP DiTPS diTPS (CfTPS2/3) GGPP->DiTPS GGPP->DiTPS Bottleneck 4: Low diTPS Activity ManoylOxide This compound GGPPS->GGPP GGPPS->GGPP Bottleneck 3: Low GGPPS Activity DiTPS->ManoylOxide Ergosterol Ergosterol ERG9->Ergosterol

Caption: Key bottlenecks in the this compound biosynthetic pathway.

Frequently Asked Questions (FAQs)

Q1: My engineered yeast strain is growing very slowly after introducing the this compound pathway genes. What could be the cause?

A1: Slow growth can be due to metabolic burden or the accumulation of toxic intermediates.

  • Metabolic Burden: Overexpression of multiple large genes can strain the cell's resources. Try using lower-copy number plasmids or integrating the genes into the genome.

  • Toxic Intermediates: High concentrations of MVA pathway intermediates like IPP can be toxic to the host cell.[5] Ensure that the downstream pathway components (GGPPS, diTPS) are expressed and active to pull flux through the pathway and prevent intermediate accumulation.

  • Promoter Strength: Using excessively strong constitutive promoters can also lead to a severe metabolic load. Consider using inducible or weaker promoters to balance growth and production.

Q2: I see a significant amount of farnesol (B120207) and geranylgeraniol in my culture extract. Why is this happening and how can I fix it?

A2: Farnesol (FOH) and geranylgeraniol (GGOH) are the alcohol forms of FPP and GGPP, respectively, created by cellular phosphatases. Their presence indicates a high intracellular concentration of their corresponding pyrophosphate precursors.[2] This suggests that the enzymes downstream of FPP and GGPP (i.e., GGPPS and the diTPSs, respectively) are the bottlenecks.

  • To reduce FOH: Increase the expression or activity of GGPPS to more efficiently convert FPP to GGPP.

  • To reduce GGOH: Increase the expression or activity of the diterpene synthases (CfTPS2/3) to convert GGPP into this compound.

Q3: How much can I realistically expect to improve my this compound titer with these strategies?

A3: The improvements can be substantial. For example, one study in S. cerevisiae started with a titer of 2.31 mg/L and, through stepwise metabolic engineering, achieved 328.15 mg/L in shake flasks and up to 3 g/L in a fed-batch fermenter.[1][2] This represents a greater than 100-fold increase from the initial strain.

Q4: Is Saccharomyces cerevisiae the only suitable host for this compound production?

A4: While S. cerevisiae is a well-established and effective host, other microorganisms like Escherichia coli have also been used for producing diterpenoids.[6][7] The choice of host depends on factors like familiarity with genetic tools, fermentation scalability, and tolerance to potential product toxicity. Microalgae are also being explored as a chassis for diterpene production.[8]

Data Presentation

Table 1: Impact of Stepwise Metabolic Engineering on 13R-Manoyl Oxide Production in S. cerevisiae

Engineering Strategy13R-Manoyl Oxide (mg/L)Farnesol (mg/L)Geranylgeraniol (mg/L)Reference
Base Strain (Expressing CfTPS2/3)2.310.37-[1][2]
+ Overexpression of tHMG1, ERG20---[1][2]
+ Downregulation of ERG9 promoter-33.6240.91[1][2]
+ Bts1p and Erg20F96Cp fusion---[1][2]
+ Overexpression of truncated CfTPS2/3 (Final Strain)328.15--[1][2]
Final Strain (Fed-batch Fermentation)3000.0--[1][2]

Note: Dashes (-) indicate data not provided in the cited source for that specific intermediate step.

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS

This protocol describes the extraction and analysis of this compound from a yeast culture.

1. Sample Preparation and Extraction: a. Harvest 10 mL of yeast culture by centrifugation at 3,000 x g for 5 minutes. b. To the cell pellet, add 1 mL of a 2:1 mixture of chloroform (B151607):methanol. Add glass beads (0.5 mm diameter). c. Vigorously vortex for 10 minutes to lyse the cells. d. Add 1 mL of chloroform and 1 mL of water, vortex briefly, and centrifuge at 2,000 x g for 5 minutes to separate the phases. e. Carefully collect the lower organic (chloroform) phase into a clean glass vial. f. Dry the organic phase completely under a gentle stream of nitrogen gas. g. Re-dissolve the dried extract in 100 µL of hexane (B92381) or ethyl acetate (B1210297) containing an internal standard (e.g., 1-eicosene (B165122) at 1 mg/L) for analysis.[7][9]

2. GC-MS Analysis: a. Instrument: Agilent GC-MS system (or equivalent) with a DB-5ms or HP-5ms column (30m x 0.25mm x 0.25µm). b. Injection: Inject 1 µL of the sample in splitless mode. c. Injector Temperature: 250°C. d. Carrier Gas: Helium at a constant flow of 1.0 mL/min. e. Oven Program: i. Initial temperature: 50°C, hold for 2 minutes. ii. Ramp to 180°C at 15°C/min. iii. Ramp to 280°C at 5°C/min, hold for 5 minutes. f. MS Parameters: i. Ion Source Temperature: 230°C. ii. Transfer Line Temperature: 280°C. iii. Ionization Mode: Electron Impact (EI) at 70 eV. iv. Scan Range: 50-500 m/z.

3. Data Analysis: a. Identify the this compound peak based on its retention time and comparison of its mass spectrum to a known standard or spectral library. b. Quantify the peak area relative to the internal standard. c. Calculate the concentration based on a standard curve prepared with purified this compound.

Protocol 2: Gene Expression Analysis by qRT-PCR in Yeast

This protocol outlines the steps to measure the transcript levels of target genes (e.g., tHMG1, ERG9, CfTPS2) in engineered yeast.

1. RNA Extraction: a. Harvest approximately 5x107 yeast cells from a mid-log phase culture by centrifugation. b. Immediately freeze the cell pellet in liquid nitrogen to preserve RNA integrity. c. Extract total RNA using a hot acid phenol-chloroform method or a commercial yeast RNA extraction kit, following the manufacturer's instructions. d. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. e. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel.

2. cDNA Synthesis: a. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit (e.g., SuperScript III) with oligo(dT) primers, following the manufacturer's protocol. b. Include a "no reverse transcriptase" (-RT) control for each sample to check for genomic DNA contamination in the subsequent PCR step.

3. Quantitative PCR (qPCR): a. Primer Design: Design primers for your target genes and a stable reference gene (e.g., ACT1, UBC6) using software like Primer3. Aim for amplicons of 70-150 bp and a Tm of ~60°C. b. Reaction Setup: Prepare the qPCR reaction in a 96-well plate. For a 10 µL reaction:

  • 5 µL 2x SYBR Green Master Mix
  • 0.5 µL Forward Primer (10 µM)
  • 0.5 µL Reverse Primer (10 µM)
  • 1 µL cDNA (diluted 1:10)
  • 3 µL Nuclease-free water c. Thermocycling Conditions: i. Initial Denaturation: 95°C for 5 minutes. ii. 40 Cycles:
  • 95°C for 15 seconds (Denaturation)
  • 60°C for 1 minute (Annealing/Extension) iii. Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

4. Data Analysis: a. Determine the quantification cycle (Cq) for each reaction. b. Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target gene to the reference gene.

References

improving the efficiency of "Manoyl oxide" extraction from Coleus forskohlii roots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of manoyl oxide extraction from the roots of Coleus forskohlii. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: Where is this compound primarily located in the Coleus forskohlii plant?

A1: this compound, the biosynthetic precursor to forskolin (B1673556), is predominantly found in the roots of the Coleus forskohlii plant.[1] Specifically, it is synthesized and stored in specialized oil bodies within the root cork cells.[1][2] Therefore, the roots are the exclusive material used for efficient extraction.

Q2: Which solvents are most effective for extracting this compound?

A2: this compound is a lipophilic, non-polar diterpenoid.[2] For selective extraction, non-polar solvents are highly effective. Hexane (B92381) is frequently used to extract this compound and other diterpenoid precursors from C. forskohlii roots.[2][3] While more polar solvents like ethanol (B145695) and methanol (B129727) are effective for extracting the more polar forskolin, they may also co-extract a wider range of impurities when targeting the less polar this compound.[4] The choice of solvent can significantly impact the purity of the initial extract.

Q3: What are the most common methods for extraction, and how do they compare in efficiency?

A3: Common laboratory and industrial extraction methods include Soxhlet extraction, Microwave-Assisted Solvent Extraction (MASE), and Ultrasound-Assisted Solvent Extraction (UASE).[4] Studies on the extraction of forskolin, a related compound, show that Soxhlet extraction with ethanol provides a higher yield compared to MASE and UASE.[4] However, MASE and UASE offer significant advantages in terms of reduced extraction time and lower solvent consumption. The optimal method may depend on the specific goals of the experiment, such as maximizing yield versus minimizing processing time.

Q4: How should the raw Coleus forskohlii root material be prepared for extraction?

A4: Proper preparation of the root material is critical for efficient extraction. The roots should first be thoroughly dried to a moisture level below 12% to prevent interference from water and potential degradation of the target compound.[5] After drying, the roots must be pulverized into a coarse or fine powder.[6][7] This increases the surface area available for solvent contact, significantly improving extraction efficiency. A particle size of 60-80 mesh is often cited in extraction protocols.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of this compound Inappropriate Solvent: Using a solvent that is too polar may not efficiently solubilize the non-polar this compound.Use a non-polar solvent such as hexane for the primary extraction.[2][3]
Inefficient Extraction Method: The chosen method (e.g., simple maceration) may not be effective.Employ a more exhaustive technique like Soxhlet extraction, or optimize parameters for UASE or MASE (e.g., increase time, power).[4]
Poor Quality Plant Material: Roots may have a naturally low concentration of this compound due to genetics, harvest time, or storage conditions.Source high-quality, certified C. forskohlii roots. Roots are typically harvested in the fall when forskolin concentration is highest.[8]
Inadequate Sample Preparation: Insufficient drying or large particle size of the root powder reduces solvent penetration.Ensure roots are completely dry and finely pulverized (e.g., 60-80 mesh) before extraction.[6]
Extract Contains High Levels of Impurities Solvent Polarity: A solvent with moderate to high polarity (e.g., ethanol, acetone) will co-extract a wide range of compounds.For higher purity, use a highly non-polar solvent like hexane. For extracts from more polar solvents, a secondary liquid-liquid partition with hexane can isolate non-polar compounds.[7]
Lack of Post-Extraction Purification: The crude extract naturally contains other lipophilic compounds.Implement a purification step such as column chromatography using silica (B1680970) gel and an appropriate eluting solvent system (e.g., n-hexane and ethyl acetate).[6]
Inconsistent Results Between Batches Variability in Plant Material: Different batches of roots can have significant variations in metabolite content.Standardize the source and pre-treatment of the plant material. Analyze a small sample of each new batch for this compound content before large-scale extraction.
Inconsistent Extraction Parameters: Fluctuations in temperature, time, or solvent-to-solid ratio will affect yield.Strictly control all experimental variables. Maintain a detailed log of all parameters for each extraction run.
Solvent Recovery is Poor Inefficient Condensation: In methods like Soxhlet, a poor condenser setup can lead to solvent loss.Ensure a constant and adequate flow of cold water through the condenser. Check for any leaks in the apparatus.
High Volatility of Solvent: Using highly volatile solvents like hexane at elevated temperatures increases the risk of loss.Maintain the heating mantle at the lowest effective temperature to ensure gentle boiling and minimize fugitive emissions. The system should be kept under a slight vacuum to prevent solvent from escaping.

Experimental Protocols

Protocol 1: Soxhlet Extraction (Baseline Method)

This method is thorough and effective for achieving high extraction efficiency, serving as a benchmark for other methods.

  • Preparation: Weigh 50 g of finely powdered, dried C. forskohlii root and place it into a cellulose (B213188) thimble.

  • Apparatus Setup: Place the thimble inside the main chamber of a Soxhlet extractor. The extractor is then fitted onto a 500 mL boiling flask containing 300 mL of n-hexane and attached to a condenser.

  • Extraction: Heat the boiling flask using a heating mantle to a temperature that allows for a steady cycle of solvent vaporization and condensation (approx. 60-70°C for n-hexane). Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.

  • Concentration: After extraction is complete, allow the apparatus to cool. Remove the extract-rich solvent from the boiling flask and concentrate it using a rotary evaporator under reduced pressure to yield the crude extract.

  • Analysis: The crude extract can be analyzed by GC-MS to identify and quantify this compound.[2]

Protocol 2: Ultrasound-Assisted Solvent Extraction (Rapid Method)

This method utilizes ultrasonic waves to accelerate extraction, significantly reducing time and solvent usage.

  • Preparation: Place 10 g of finely powdered, dried C. forskohlii root into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of n-hexane to the flask (a 1:10 solid-to-solvent ratio).

  • Sonication: Place the flask in an ultrasonic bath. Sonicate the mixture for 20-30 minutes at a controlled temperature (e.g., 40°C).[4]

  • Separation: After sonication, separate the extract from the solid plant material by vacuum filtration. Wash the solid residue with a small amount of fresh solvent (2 x 20 mL) to recover any remaining extract.

  • Concentration: Combine the filtrate and washes, and concentrate the solution using a rotary evaporator to obtain the crude extract.

  • Analysis: Analyze the crude extract for this compound content using GC-MS.[9]

Visualizations: Pathways and Workflows

Biosynthetic Pathway of (13R)-Manoyl Oxide

ManoylOxide_Biosynthesis Biosynthesis of (13R)-Manoyl Oxide in C. forskohlii GGPP Geranylgeranyl Diphosphate (GGPP) CPDP Copal-8-ol Diphosphate GGPP->CPDP Diterpene Cyclization MO (13R)-Manoyl Oxide CPDP->MO Hydrolysis & Cyclization Enzyme1 CfTPS2 (Class II diTPS) Enzyme1->GGPP Enzyme2 CfTPS3 (Class I diTPS) Enzyme2->CPDP

Biosynthesis of (13R)-Manoyl Oxide in C. forskohlii.

General Workflow for this compound Extraction & Purification

Extraction_Workflow General this compound Extraction Workflow start C. forskohlii Roots preprocess Pre-processing (Drying & Pulverizing) start->preprocess extract Extraction (e.g., Soxhlet with Hexane) preprocess->extract separate Solid-Liquid Separation (Filtration) extract->separate concentrate Solvent Removal (Rotary Evaporation) separate->concentrate crude Crude Lipophilic Extract concentrate->crude purify Purification (Column Chromatography) crude->purify final Purified this compound purify->final

General this compound Extraction Workflow.

Troubleshooting Logic for Low Extraction Yield

Troubleshooting_Yield Troubleshooting Low Yield Problem Problem: Low this compound Yield CheckSolvent Is the solvent non-polar? (e.g., Hexane) Problem->CheckSolvent Sol_Yes Yes CheckSolvent->Sol_Yes Yes Sol_No No: Switch to a non-polar solvent CheckSolvent->Sol_No No CheckMethod Is the extraction method efficient? (e.g., Soxhlet, optimized UASE) Met_Yes Yes CheckMethod->Met_Yes Yes Met_No No: Optimize method parameters (time, temp) or change method CheckMethod->Met_No No CheckPrep Is root material finely powdered and completely dry? Prep_Yes Yes: Consider variability in source plant material CheckPrep->Prep_Yes Yes Prep_No No: Improve pre-processing (drying, pulverizing) CheckPrep->Prep_No No Sol_Yes->CheckMethod Met_Yes->CheckPrep

Troubleshooting Logic for Low Extraction Yield.

References

methods for reducing by-product formation in "Manoyl oxide" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of Manoyl oxide.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main approaches for this compound synthesis are microbial synthesis and chemical synthesis. Microbial synthesis offers a highly selective route to enantiomerically pure (13R)-Manoyl oxide, effectively eliminating by-products through process optimization. Chemical synthesis, most commonly through the cyclization of sclareol (B1681606), is another viable method, though it can be prone to by-product formation.

Q2: What are the common by-products observed in the chemical synthesis of this compound from sclareol?

A2: The most frequently encountered by-product is the diastereomer, 13-epi-manoyl oxide. Other potential by-products include manool (B191784) and various hydrocarbons resulting from dehydration of the starting material or intermediates, particularly under strong acid conditions.

Q3: How can I minimize the formation of the 13-epi-manoyl oxide by-product?

A3: The formation of 13-epi-manoyl oxide is highly dependent on the reaction conditions. Key strategies to minimize its formation include:

  • Low-Temperature Superacidic Cyclization: Performing the cyclization of sclareol at very low temperatures (e.g., -78°C) using a superacid catalyst system can significantly favor the formation of the desired this compound isomer.

  • Catalyst and Solvent Selection: The choice of catalyst and solvent system is crucial. For instance, specific zeolite catalysts in appropriate solvents have been shown to achieve high yields of this compound with reduced by-products.

Q4: Are there methods to completely avoid the formation of by-products?

A4: While completely eliminating by-products in chemical synthesis is challenging, microbial synthesis of (13R)-Manoyl oxide has been developed to be highly specific, yielding the desired product as the sole metabolite through careful process optimization.

Q5: How can I purify this compound from the reaction mixture?

A5: Column chromatography is a common method for purifying this compound and separating it from by-products like 13-epi-manoyl oxide. The choice of stationary phase (e.g., silica (B1680970) gel) and a suitable mobile phase (e.g., a hexane/ethyl acetate (B1210297) gradient) is critical for achieving good separation. Careful monitoring of fractions using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is recommended.

Troubleshooting Guides

Issue 1: Low Yield of this compound and High Percentage of 13-epi-manoyl oxide
Potential Cause Troubleshooting Step Expected Outcome
Reaction temperature is too high. For superacidic cyclization, ensure the temperature is maintained at or below -78°C throughout the reaction. For zeolite-catalyzed reactions, optimize the temperature as specified in the protocol.Lower temperatures generally favor the kinetic product, which is often the desired this compound isomer.
Inappropriate catalyst or solvent. If using a zeolite catalyst, ensure it is properly activated and that the solvent system is optimized for selectivity. For superacidic cyclization, the choice and concentration of the superacid are critical.An optimized catalyst-solvent system can significantly improve the diastereoselectivity of the reaction.
Slow addition of reagents. In some protocols, the rate of addition of sclareol to the acidic medium can influence the product ratio. Experiment with slow, dropwise addition.Controlled addition can help maintain a low concentration of the substrate, potentially reducing side reactions.
Issue 2: Formation of Dehydration By-products (Hydrocarbons)
Potential Cause Troubleshooting Step Expected Outcome
Excessively strong acidic conditions. While a strong acid is required for cyclization, using an excessive amount or an overly harsh superacid can promote dehydration. Titrate the amount of acid to the minimum required for efficient cyclization.Reduced formation of hydrocarbon by-products and a cleaner reaction profile.
Prolonged reaction time. Extended exposure to acidic conditions can lead to the degradation of the product and the formation of elimination by-products. Monitor the reaction progress and quench it as soon as the starting material is consumed.Minimized degradation of this compound and reduced formation of unwanted side products.

Data Presentation

Table 1: Comparison of Different Synthesis Methods for this compound

Synthesis Method Starting Material Key Reagents/Catalyst Typical Yield of this compound Major By-products Reference
Microbial SynthesisGlucose/GlycerolEngineered E. coliUp to 10 mg/LNone (enantiomerically pure)
Zeolite-Catalyzed CyclizationSclareolZeolite Catalyst (e.g., H-beta)Up to 90%13-epi-manoyl oxide
Low-Temperature Superacidic CyclizationSclareolSuperacid (e.g., FSO₃H)High (ratio-dependent)13-epi-manoyl oxide, hydrocarbons

Experimental Protocols

Protocol 1: Low-Temperature Superacidic Cyclization of Sclareol

This protocol is a general guideline based on literature procedures for the selective synthesis of 13-epi-manoyl oxide, which can be adapted to favor this compound by carefully tuning the conditions.

  • Preparation:

    • Dissolve sclareol in a suitable anhydrous solvent (e.g., dichloromethane) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78°C using a dry ice/acetone bath.

  • Reaction:

    • Slowly add a pre-cooled solution of a superacid (e.g., fluorosulfuric acid) in an anhydrous solvent to the sclareol solution while maintaining the temperature at -78°C. The molar ratio of sclareol to superacid is a critical parameter to optimize.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding a cold, saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the this compound isomers and other by-products.

Visualizations

Manoyl_Oxide_Synthesis_Byproducts Sclareol Sclareol Carbocation Carbocation Intermediate Sclareol->Carbocation Acid Catalysis Manoyl_Oxide This compound (Desired Product) Carbocation->Manoyl_Oxide Intramolecular Cyclization (Path A) Epi_Manoyl_Oxide 13-epi-Manoyl Oxide (By-product) Carbocation->Epi_Manoyl_Oxide Intramolecular Cyclization (Path B) Dehydration Dehydration Products (By-products) Carbocation->Dehydration Elimination

Caption: By-product formation pathways in the acid-catalyzed cyclization of sclareol.

Troubleshooting_Workflow Start Low Yield of this compound Check_Temp Is reaction temperature optimal? Start->Check_Temp Adjust_Temp Adjust and maintain low temperature Check_Temp->Adjust_Temp No Check_Catalyst Is catalyst/solvent system correct? Check_Temp->Check_Catalyst Yes Adjust_Temp->Check_Catalyst Optimize_Catalyst Optimize catalyst and solvent Check_Catalyst->Optimize_Catalyst No Check_Addition Is reagent addition rate controlled? Check_Catalyst->Check_Addition Yes Optimize_Catalyst->Check_Addition Adjust_Addition Implement slow, dropwise addition Check_Addition->Adjust_Addition No Success Improved Yield and Purity Check_Addition->Success Yes Adjust_Addition->Success

Caption: Troubleshooting workflow for low this compound yield.

dealing with co-eluting compounds in "Manoyl oxide" HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of manoyl oxide. It is designed for researchers, scientists, and drug development professionals to address common challenges, particularly the co-elution of related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting compounds with this compound in HPLC analysis?

A1: The most common co-eluting compound with this compound is its diastereomer, 13-epi-manoyl oxide. Due to their similar chemical structures and physicochemical properties, they often exhibit very close retention times on standard reversed-phase HPLC columns, leading to peak co-elution. Other potential co-eluting impurities may include precursors or degradation products from the sample matrix.

Q2: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

A2: Peak tailing for this compound can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and active sites on the HPLC column packing material (e.g., free silanol (B1196071) groups) can cause tailing.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can affect the ionization state of the analyte and lead to poor peak shape.

  • Column Contamination or Degradation: A contaminated guard column or a deteriorating analytical column can also result in peak tailing.

To address this, you can try the following:

  • Use a high-purity, end-capped HPLC column to minimize silanol interactions.

  • Reduce the injection volume or sample concentration.

  • Adjust the mobile phase pH. For a neutral compound like this compound, a pH between 3 and 7 is generally recommended.

  • Flush the column with a strong solvent or replace the guard and/or analytical column if necessary.

Q3: I am observing a shoulder on my this compound peak. How can I confirm if it is a co-eluting compound?

A3: A shoulder on the main peak is a strong indication of a co-eluting compound. To confirm this:

  • Vary the Detection Wavelength: If you are using a Diode Array Detector (DAD), examine the spectra across the peak. A change in the spectrum from the leading edge to the tailing edge suggests the presence of more than one compound.

  • Change the Mobile Phase Composition: A small change in the organic-to-aqueous ratio of the mobile phase can sometimes improve the separation of the two compounds, making the shoulder more distinct or even resolving it into a separate peak.

  • Use a Different Column: A column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) may provide a different selectivity and resolve the co-eluting peaks.

Q4: How can I improve the resolution between this compound and 13-epi-manoyl oxide?

A4: Improving the resolution between these two diastereomers requires optimizing the chromatographic conditions to enhance selectivity. Consider the following strategies:

  • Optimize the Mobile Phase: Systematically vary the composition of the mobile phase (e.g., methanol (B129727) vs. acetonitrile, and the percentage of organic solvent).

  • Change the Stationary Phase: Employing a column with a different selectivity, such as one with a phenyl or cyano stationary phase, can often improve the separation of isomers.

  • Adjust the Column Temperature: Lowering the temperature can sometimes increase the resolution between closely eluting compounds.

  • Decrease the Flow Rate: A lower flow rate can lead to sharper peaks and better resolution, although it will increase the analysis time.

Troubleshooting Guide for Co-eluting Compounds

Co-elution of this compound and 13-epi-manoyl oxide is a common challenge. The following table summarizes troubleshooting strategies based on varying HPLC parameters.

ParameterVariationExpected Outcome on ResolutionRecommendation
Mobile Phase Composition Decrease % Organic (e.g., from 85% to 80% Methanol)Increased retention and potentially improved resolution.Systematically decrease the organic content in 2-5% increments.
Switch Organic Solvent (e.g., Methanol to Acetonitrile)Change in selectivity, which may improve or worsen resolution.Acetonitrile often provides different selectivity for isomers compared to methanol.
Add a Modifier (e.g., 0.1% Formic Acid)Can improve peak shape and may slightly alter selectivity.Recommended for improving peak symmetry, especially with older columns.
Stationary Phase Change Column Chemistry (e.g., C18 to Phenyl-Hexyl)Significant change in selectivity due to different interaction mechanisms (π-π interactions).A highly effective strategy when mobile phase optimization is insufficient.
Decrease Particle Size (e.g., 5 µm to 3 µm)Increased column efficiency, leading to sharper peaks and better resolution.Requires an HPLC system capable of handling higher backpressures.
Temperature Decrease Column Temperature (e.g., from 30°C to 20°C)May increase resolution by altering the thermodynamics of partitioning.A 5-10°C decrease can have a noticeable effect.
Flow Rate Decrease Flow Rate (e.g., from 1.0 mL/min to 0.8 mL/min)Increased efficiency and potentially better resolution.Balance the need for resolution with acceptable analysis time.

Experimental Protocols

Standard HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound and can be optimized to resolve co-eluting compounds.

  • HPLC System: A standard HPLC system with a UV or DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 85:15 (v/v) Methanol:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Optimized HPLC Method for Separation of this compound and 13-epi-manoyl oxide

This method is designed to improve the separation of the diastereomers.

  • HPLC System: As above.

  • Column: Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 80:20 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 20°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: As per the standard method.

Visualizations

CoElution_Troubleshooting start Peak Co-elution Observed optimize_mp Optimize Mobile Phase start->optimize_mp change_solvent Change Organic Solvent (MeOH <-> ACN) optimize_mp->change_solvent adjust_strength Adjust Organic Strength optimize_mp->adjust_strength check_resolution1 Resolution Improved? change_solvent->check_resolution1 adjust_strength->check_resolution1 change_column Change HPLC Column check_resolution1->change_column No success Baseline Separation Achieved check_resolution1->success Yes phenyl_column Use Phenyl or Cyano Column change_column->phenyl_column smaller_particles Use Column with Smaller Particles change_column->smaller_particles check_resolution2 Resolution Improved? phenyl_column->check_resolution2 smaller_particles->check_resolution2 optimize_other Optimize Other Parameters check_resolution2->optimize_other No check_resolution2->success Yes adjust_temp Adjust Temperature optimize_other->adjust_temp adjust_flow Adjust Flow Rate optimize_other->adjust_flow check_resolution3 Resolution Improved? adjust_temp->check_resolution3 adjust_flow->check_resolution3 check_resolution3->success Yes failure Further Method Development Required check_resolution3->failure No

Caption: Troubleshooting workflow for resolving co-eluting peaks in HPLC analysis.

ManoylOxide_Isomers cluster_ManoylOxide This compound cluster_EpiManoylOxide 13-epi-Manoyl Oxide This compound 13-epi-Manoyl Oxide This compound->13-epi-Manoyl Oxide Diastereomers

Caption: Structural relationship between this compound and its diastereomer, 13-epi-Manoyl Oxide.

enhancing the expression of "Manoyl oxide" synthases in host organisms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the expression of Manoyl oxide synthases. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to overcome common challenges in the heterologous expression of these enzymes.

Frequently Asked Questions (FAQs)

Q1: Which host organism is best suited for expressing this compound synthases?

A1: The ideal host depends on your specific research goals, available resources, and desired scale of production.

  • Escherichia coli is often used for initial characterization due to its rapid growth and ease of genetic manipulation. However, as a prokaryote, it may face challenges with the proper folding of eukaryotic enzymes like plant-derived diterpene synthases.[1][2]

  • Saccharomyces cerevisiae (baker's yeast) is a robust eukaryotic host with a native mevalonate (B85504) (MVA) pathway that provides the precursor geranylgeranyl diphosphate (B83284) (GGPP).[3][4] It is often preferred for higher production titers and is more suitable for expressing plant-derived enzymes, including cytochrome P450s that may be involved in downstream modifications of this compound.[5]

  • Nicotiana benthamiana offers a rapid, transient in planta expression system for validating enzyme function before committing to stable microbial systems.[6][7][8][9][10]

Q2: My this compound synthase expression is very low or undetectable. What are the common causes?

A2: Low expression can stem from several factors:

  • Codon Usage Bias: The codon usage of your synthase gene (e.g., from Coleus forskohlii) may not be optimal for your expression host (e.g., E. coli or yeast).[11][12][13]

  • Inefficient Transcription/Translation: The promoter driving your gene may be weak, or the mRNA transcript may be unstable. The presence of rare codons can also stall translation.[14]

  • Protein Misfolding and Degradation: Eukaryotic proteins expressed in prokaryotic hosts can misfold, leading to the formation of insoluble inclusion bodies or rapid degradation by host proteases.[2]

  • Plasmid Burden: High-copy number plasmids or the expression of a foreign protein can impose a significant metabolic burden on the host cell, leading to reduced growth and protein production.[15][16]

Q3: How can I optimize the codon usage of my synthase gene?

A3: Codon optimization involves replacing codons in your gene sequence with those that are more frequently used by the host organism, without altering the amino acid sequence. This can significantly improve translation efficiency.[11][12][13] Several online tools and commercial gene synthesis services are available for this purpose. For expression in Pichia pastoris, for example, a codon usage table designed for high expression during methanol (B129727) induction can be utilized.[17][18]

Q4: Should I use a high-copy or low-copy plasmid for expression?

A4: The choice depends on balancing expression level with metabolic burden.

  • High-copy plasmids (like those with a 2μ origin in yeast) can lead to higher protein expression due to more gene copies per cell.[15][19] However, this can also increase the metabolic load, potentially reducing cell viability and overall productivity.[16]

  • Low-copy plasmids (like centromeric plasmids in yeast) or genomic integration offer more stable expression and reduced metabolic burden, which can be advantageous for long-term fermentation and achieving higher final titers.[1][15]

Q5: I have good protein expression, but the this compound yield is still low. What could be the issue?

A5: This common problem often points to limitations in the precursor supply. This compound synthesis requires a steady supply of GGPP from the host's isoprenoid biosynthesis pathway (MEP pathway in E. coli, MVA pathway in yeast).[1][5] Strategies to enhance precursor availability, such as overexpressing key enzymes in these pathways (e.g., tHMG1 and ERG20 in yeast), are often necessary to achieve high titers.[3]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Poor or No Growth of Host Organism After Induction
Potential Cause Troubleshooting Step Expected Outcome
Toxicity of this compound Synthase or Product Lower the induction temperature (e.g., from 37°C to 18-25°C for E. coli). Use a lower concentration of the inducer (e.g., IPTG).Reduced protein expression rate may alleviate toxicity, leading to improved cell growth and potentially higher overall yield over a longer fermentation period.
Metabolic Burden Switch from a high-copy plasmid to a low-copy plasmid or integrate the gene into the host genome.Reduced metabolic stress on the host cells, leading to better growth and more stable, long-term production.[1][16]
Depletion of Essential Nutrients Use a richer medium (e.g., Terrific Broth instead of LB for E. coli). For longer fermentations, switch to a fed-batch strategy to replenish nutrients.[20]Sustained cell growth and viability, leading to higher biomass and increased product formation.
Problem 2: Synthase is Expressed as Insoluble Inclusion Bodies (E. coli)
Potential Cause Troubleshooting Step Expected Outcome
High Expression Rate Leading to Misfolding Lower the induction temperature (e.g., 16-20°C) and inducer concentration.Slower protein synthesis allows more time for proper folding, increasing the proportion of soluble, active enzyme.
Lack of Eukaryotic Chaperones Co-express molecular chaperones (e.g., GroEL/GroES) to assist in proper protein folding.Increased yield of soluble and correctly folded synthase, leading to higher enzymatic activity.
Absence of Post-Translational Modifications Switch to a eukaryotic expression host like S. cerevisiae or P. pastoris.Eukaryotic hosts can perform necessary post-translational modifications, potentially improving solubility and activity.[2]
Problem 3: Low this compound Titer Despite Soluble Synthase Expression
Potential Cause Troubleshooting Step Expected Outcome
Insufficient GGPP Precursor Engineer the host's metabolic pathway. In S. cerevisiae, overexpress key MVA pathway genes like tHMG1 and ERG20, and down-regulate competing pathways (e.g., sterol biosynthesis by repressing ERG9).[3][4]Increased metabolic flux towards GGPP, providing more substrate for the this compound synthases and boosting product yield.[3]
Suboptimal Enzyme Activity Truncate N-terminal plastid transit peptides from plant-derived synthases when expressing in microbial hosts.[3]Improved catalytic activity of the synthases in the cytosolic environment of the microbial host.
Product Degradation or Volatilization Implement in-situ product recovery by adding an organic solvent overlay (e.g., dodecane) to the culture medium to capture the product as it is made.Prevention of product loss, leading to a higher recovered yield.

Data Presentation: this compound Production Titers

The following table summarizes reported this compound (MO) titers achieved through various metabolic engineering strategies in Saccharomyces cerevisiae.

Strain DescriptionKey Genetic ModificationsTiter (mg/L)Fold IncreaseReference
Initial StrainExpression of CfTPS2 & CfTPS32.311x[3]
Engineered StrainOverexpression of tHMG1 & ERG20176.8~76.5x[3]
Further EngineeredAdditional regulation of ERG9, fusion of Bts1p & Erg20p, truncation of CfTPS2/3328.15~142x[3]
Fed-Batch FermentationOptimized fed-batch fermentation of the highly engineered strain3001.46~1300x[3]

Experimental Protocols

Protocol 1: Heterologous Expression in Saccharomyces cerevisiae
  • Gene Preparation:

    • Synthesize codon-optimized sequences for this compound synthase genes (e.g., CfTPS2 and CfTPS3 from C. forskohlii) for expression in S. cerevisiae.

    • If the native enzymes contain N-terminal plastid transit peptides, design truncated versions (tCfTPS2, tCfTPS3) for cytosolic expression.[3]

  • Vector Construction:

    • Clone the synthase genes into a yeast expression vector. A high-copy 2μ plasmid can be used for initial screening, while genomic integration is recommended for stable, high-titer production.

    • Use strong constitutive promoters (e.g., PTEF1, PGPD) or inducible promoters (e.g., PGAL1) to drive expression.

  • Yeast Transformation:

    • Transform the expression cassettes into a suitable S. cerevisiae strain (e.g., CEN.PK or W303-1a) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

    • Select transformants on appropriate selective media (e.g., synthetic complete medium lacking a specific nutrient corresponding to the plasmid's auxotrophic marker).

  • Cultivation and Induction:

    • Grow a pre-culture of the recombinant yeast in selective medium overnight at 30°C with shaking.

    • Inoculate the main culture in production medium (e.g., YPD) and grow at 30°C. If using an inducible promoter, add the inducer (e.g., galactose) when the culture reaches the mid-log phase (OD600 ≈ 0.8-1.0).

  • Product Extraction and Analysis:

    • After 48-72 hours of cultivation, harvest the culture.

    • Extract this compound from the culture broth and/or cell pellet using an equal volume of a non-polar solvent like hexane (B92381) or ethyl acetate.

    • Analyze the organic extract using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: GC-MS Quantification of this compound
  • Sample Preparation:

    • Prepare a calibration curve using a pure standard of this compound dissolved in hexane at known concentrations (e.g., 1, 5, 10, 25, 50 mg/L).

    • Add a known concentration of an internal standard (e.g., 1-eicosene) to both the standards and the extracted samples to correct for injection volume variability.

  • GC-MS Instrument Settings (Example):

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[21]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[21]

    • Inlet Temperature: 280-300°C.[21][22]

    • Oven Program: Initial temperature of 50-70°C for 1-3 min, ramp up to 300-320°C at 10°C/min, and hold for 2-5 min.[21][22]

    • MS Parameters: Electron ionization (EI) at 70 eV. Scan mode (m/z 40-600) for initial identification. For quantification, use selected ion monitoring (SIM) mode targeting characteristic ions of this compound.[21]

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum to the pure standard.

    • Quantify the amount of this compound by integrating the peak area and comparing it to the calibration curve, normalized against the internal standard.

Visualizations

Manoyl_Oxide_Biosynthesis_Pathway cluster_host_metabolism Host Cell Metabolism (MVA Pathway) cluster_heterologous_pathway Heterologous Pathway Acetyl-CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl-CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP FPP FPP IPP->FPP + DMAPP GGPP GGPP FPP->GGPP + IPP CfTPS2 This compound synthase (Class II) (e.g., CfTPS2) GGPP->CfTPS2 Substrate CDP Copal-8-ol diphosphate CfTPS2->CDP Product CfTPS3 This compound synthase (Class I) (e.g., CfTPS3) CDP->CfTPS3 Substrate ManoylOxide This compound CfTPS3->ManoylOxide Final Product

Caption: Biosynthetic pathway for this compound production in a host organism.

Troubleshooting_Workflow Start Start: Low/No this compound Yield CheckProtein Is the synthase protein expressed? Start->CheckProtein CheckSolubility Is the protein soluble? CheckProtein->CheckSolubility Yes OptimizeCodons Action: - Optimize codons - Use stronger promoter CheckProtein->OptimizeCodons No CheckPrecursor Is precursor supply sufficient? CheckSolubility->CheckPrecursor Yes OptimizeFolding Action: - Lower temperature - Co-express chaperones - Switch to yeast host CheckSolubility->OptimizeFolding No (Inclusion Bodies) EngineerMetabolism Action: - Overexpress MVA/MEP  pathway genes - Down-regulate  competing pathways CheckPrecursor->EngineerMetabolism No Success Success: Improved Yield CheckPrecursor->Success Yes OptimizeCodons->CheckProtein OptimizeFolding->CheckSolubility EngineerMetabolism->CheckPrecursor

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Optimization of Culture Conditions for Manoyl Oxide Producing Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the optimization of culture conditions for microorganisms producing manoyl oxide.

Section 1: Frequently Asked Questions (FAQs)

What is this compound and why is it important?

This compound, specifically the (13R)-manoyl oxide isomer, is a labdane-type diterpenoid that serves as a key biosynthetic precursor to forskolin (B1673556).[1][2] Forskolin is a pharmacologically significant compound used in the treatment of glaucoma and heart failure due to its ability to activate adenylyl cyclase and raise intracellular cyclic AMP (cAMP) levels. The microbial production of this compound is a critical step towards developing a sustainable and scalable source of forskolin and other valuable diterpenoids.[2][3]

Which microorganisms can produce this compound?

While naturally produced in the plant Coleus forskohlii, the biosynthesis of this compound has been successfully reconstituted in several microbial hosts.[1][2] The most commonly used and well-documented microorganisms are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae.[3][4] These organisms are favored due to their well-characterized genetics, rapid growth, and established fermentation processes.

What is the basic principle of producing this compound in microorganisms?

The production of this compound in microbes is achieved through metabolic engineering. This involves introducing the genes for the necessary biosynthetic enzymes into the host organism. The core pathway involves the conversion of the ubiquitous precursor geranylgeranyl diphosphate (B83284) (GGPP) into (13R)-manoyl oxide. This is a two-step process catalyzed by two diterpene synthases, a class II diTPS (CfTPS2) and a class I diTPS (CfTPS3), originally identified from Coleus forskohlii.[1][2]

What are the key genes involved in this compound biosynthesis?

The essential genes for this compound production from GGPP are:

  • CfTPS2 : A class II diterpene synthase that catalyzes the cyclization of GGPP to form 8-hydroxy-copalyl diphosphate (8OH-CPP).

  • CfTPS3 : A class I diterpene synthase that converts 8OH-CPP to (13R)-manoyl oxide.

To enhance the production of the precursor GGPP, other genes in the native metabolic pathways of the host organism, such as the mevalonate (B85504) (MVA) pathway in yeast or the methylerythritol 4-phosphate (MEP) pathway in bacteria, are often overexpressed.[2][5]

What are the typical yields of this compound in microbial systems?

Yields of this compound can vary significantly depending on the microbial host, the genetic engineering strategies employed, and the fermentation conditions. Reported yields in E. coli have reached up to 10 mg/L in small-scale cultures.[1][3] In S. cerevisiae, through extensive metabolic engineering and optimized fed-batch fermentation, titers as high as 3 g/L have been achieved.[2]

How can I quantify the amount of this compound produced?

Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable method for the quantification of this compound.[6][7] This technique allows for the separation of this compound from other cellular metabolites and its accurate measurement. The process typically involves extracting the this compound from the culture with a solvent like hexane (B92381), followed by analysis of the extract using GC-MS.[1][7]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the optimization of this compound production.

Problem 1: Low or no this compound production.

  • Question: I have transformed my E. coli/S. cerevisiae with the necessary plasmids, but I am not seeing any this compound production. What could be the issue?

    • Potential Causes and Solutions:

      • Inefficient Gene Expression:

        • Verify plasmid integrity: Sequence your plasmids to ensure the genes of interest are correct and in the proper reading frame.

        • Codon optimization: Ensure the codon usage of your plant-derived genes (CfTPS2, CfTPS3) is optimized for your microbial host (E. coli or S. cerevisiae).

        • Promoter strength: Use strong, inducible promoters to drive the expression of your biosynthetic genes.

        • Protein expression analysis: Perform SDS-PAGE or Western blotting to confirm that the enzymes are being produced.

      • Insufficient Precursor Supply (GGPP):

        • Overexpress upstream pathway genes: In E. coli, enhance the MEP pathway. In S. cerevisiae, overexpress key enzymes of the MVA pathway, such as tHMG1 and ERG20.[2]

        • Downregulate competing pathways: Reduce the flux of precursors to other pathways, for example, by regulating the expression of ERG9 in yeast.[2]

      • Suboptimal Culture Conditions:

        • Temperature: Ensure the post-induction temperature is optimal. For E. coli, lower temperatures (e.g., 16°C) can be beneficial.[1]

        • Inducer Concentration: Optimize the concentration of the inducer (e.g., IPTG for E. coli, galactose for yeast).

        • Media Composition: Use a rich, defined medium to support robust growth and enzyme activity.

      • Product Degradation or Toxicity:

        • In situ extraction: Consider adding an organic solvent overlay (e.g., dodecane) to the culture to capture the this compound as it is produced, which can reduce potential toxicity and degradation.

Problem 2: High proportion of the undesired (13S)-manoyl oxide epimer.

  • Question: My microbial culture is producing this compound, but a significant portion is the (13S) isomer. How can I increase the production of the desired (13R)-manoyl oxide?

    • Potential Causes and Solutions:

      • Non-enzymatic conversion: The intermediate 8OH-CPP can non-enzymatically convert to a mixture of (13R)- and (13S)-manoyl oxide.

      • Suboptimal enzyme coupling: Inefficient channeling of the intermediate from CfTPS2 to CfTPS3 can lead to the accumulation of 8OH-CPP and subsequent non-enzymatic conversion.

      • Solutions:

        • Optimize relative expression of CfTPS2 and CfTPS3: Fine-tune the expression levels of the two enzymes to ensure a balanced flux through the pathway. This can be achieved by using promoters of different strengths or by varying gene copy numbers.

        • Enzyme fusion: Creating a fusion protein of CfTPS2 and CfTPS3 can promote substrate channeling and reduce the formation of the undesired isomer.

        • Lower cultivation temperature: For E. coli, cultivating at a lower temperature (e.g., 16°C) after induction has been shown to significantly improve the stereospecificity towards (13R)-manoyl oxide.[1]

Problem 3: Poor cell growth.

  • Question: My microbial culture is not growing well, leading to low overall product yield. What are the possible reasons and how can I improve cell density?

    • Potential Causes and Solutions:

      • Metabolic Burden: High-level expression of multiple heterologous genes can impose a significant metabolic load on the host cells, slowing down their growth.

        • Optimize induction conditions: Induce protein expression at a higher cell density (e.g., mid- to late-log phase) and use the minimum effective inducer concentration.

        • Use weaker promoters: If the metabolic burden is too high, consider using weaker promoters for some of the pathway genes.

      • Toxicity of Intermediates or Product: Accumulation of pathway intermediates or the final product, this compound, may be toxic to the cells.

        • In situ extraction: As mentioned previously, an organic overlay can sequester the toxic product.

      • Suboptimal Culture Medium: The medium may be lacking essential nutrients or have an improper pH.

        • Media optimization: Test different media formulations, ensuring an adequate supply of carbon, nitrogen, phosphate, and trace elements.

        • pH control: Monitor and control the pH of the culture, as microbial metabolism can cause significant pH shifts. Most bacteria grow best at a near-neutral pH, while yeast can tolerate more acidic conditions.[8][9]

Problem 4: Inconsistent production between batches.

  • Question: I am observing significant variability in this compound yield from one fermentation batch to another. What factors could be causing this inconsistency?

    • Potential Causes and Solutions:

      • Inoculum variability: The age and physiological state of the inoculum can significantly impact fermentation performance.

        • Standardize inoculum preparation: Use a consistent protocol for preparing your seed cultures, ensuring they are in the same growth phase and at a similar cell density for each fermentation.

      • Plasmid instability: In plasmid-based expression systems, plasmids can be lost during cell division, especially without consistent antibiotic selection.

        • Maintain antibiotic selection: Always include the appropriate antibiotics in your culture medium.

        • Genomic integration: For more stable production, consider integrating the biosynthetic pathway genes into the host chromosome.

      • Variations in culture conditions: Small differences in temperature, pH, aeration, or media preparation can lead to large differences in product yield.

        • Precise control of parameters: Use well-calibrated bioreactors to maintain tight control over fermentation parameters.

        • Consistent media preparation: Prepare media from high-quality reagents and ensure consistent sterilization procedures.

Section 3: Experimental Protocols

Protocol 1: General Culture Protocol for this compound Production in E. coli

  • Strain and Plasmids: Use an appropriate E. coli expression strain (e.g., BL21(DE3) or KRX). Co-transform with plasmids carrying the genes for GGPP synthesis and for the conversion of GGPP to this compound (containing CfTPS2 and CfTPS3).

  • Preculture: Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics. Incubate overnight at 37°C with shaking (250 rpm).

  • Main Culture: Inoculate a larger volume of a suitable production medium (e.g., Terrific Broth or a defined medium) with the overnight preculture to an initial OD600 of ~0.1.

  • Growth: Incubate at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to the desired induction temperature (e.g., 16°C). Add the inducer (e.g., IPTG to a final concentration of 0.4 mM).

  • Production Phase: Continue incubation at the lower temperature (e.g., 16°C) for an extended period (e.g., 112 hours).[1][6]

  • Harvesting: After the production phase, harvest the cells by centrifugation. The supernatant can also be collected if an organic overlay was used.

Protocol 2: Extraction of this compound from Microbial Culture

  • Cell Lysis (optional but recommended for intracellular product): Resuspend the cell pellet in a suitable buffer. Lyse the cells using sonication or a French press.

  • Solvent Extraction: To the cell lysate or the whole culture broth, add an equal volume of n-hexane.

  • Mixing: Vortex vigorously for 5-10 minutes to ensure thorough mixing and extraction of the nonpolar this compound into the hexane phase.

  • Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases.

  • Collection: Carefully collect the upper hexane layer containing the this compound.

  • Drying and Concentration: Dry the hexane extract over anhydrous sodium sulfate (B86663) and concentrate it under a stream of nitrogen or using a rotary evaporator.

  • Storage: Resuspend the dried extract in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis. Store at -20°C.

Protocol 3: Quantification of this compound using GC-MS

  • Instrument Setup: Use a gas chromatograph coupled to a mass spectrometer. Equip the GC with a suitable capillary column (e.g., DB-5MS).

  • GC Method:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 250°C at a rate of 10°C/min.

      • Hold at 250°C for 5 minutes.

    • This program should be optimized for your specific instrument and column.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Quantification:

    • Standard Curve: Prepare a series of standard solutions of pure (13R)-manoyl oxide of known concentrations.

    • Internal Standard: Add a known amount of an internal standard (e.g., 1-eicosene) to both the standards and the samples to correct for variations in injection volume and sample preparation.

    • Analysis: Inject the standards and samples into the GC-MS. Identify the this compound peak based on its retention time and mass spectrum.

    • Calculation: Create a standard curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the this compound standards. Use this curve to determine the concentration of this compound in your samples.

Section 4: Data Presentation

Table 1: Impact of Culture Conditions on this compound Yield in E. coli

Temperature (°C)Post-induction Time (h)Relative Yield of (13R)-Manoyl OxideRelative Yield of (13S)-Manoyl OxideReference
2516~1.0~0.8[1][3]
16112~4.0~0.2[1][3]

Relative yields are normalized to the yield of (13R)-manoyl oxide at 25°C for 16 hours.

Table 2: Key Culture Parameters for this compound Production

ParameterE. coliS. cerevisiaeRationale
Host Strain BL21(DE3), KRXCEN.PK, W303Common expression strains with well-established genetic tools.
Expression System Inducible T7 promoterInducible GAL or constitutive promotersAllows for separation of growth and production phases.
Culture Medium Rich defined media (e.g., PASM-5052)Synthetic complete (SC) or rich media (YPD)Provides necessary nutrients for growth and production.
Induction Temperature 16-25°C20-30°CLower temperatures can improve protein solubility and product stereoselectivity.[1]
pH ~7.0 (controlled in fermenters)4.5-6.0Optimal pH for enzyme activity and cell viability.[8][9]
Aeration High (for aerobic growth)High (for aerobic growth)Essential for cell respiration and energy production.
Fermentation Strategy Batch or Fed-batchFed-batchFed-batch fermentation can achieve higher cell densities and product titers.[2]

Section 5: Visualizations

Manoyl_Oxide_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) OH_CPP 8-hydroxy-copalyl diphosphate (8OH-CPP) GGPP->OH_CPP CfTPS2 MO_13R (13R)-Manoyl Oxide OH_CPP->MO_13R CfTPS3 MO_13S (13S)-Manoyl Oxide OH_CPP->MO_13S Non-enzymatic Forskolin Forskolin MO_13R->Forskolin Downstream Enzymes Troubleshooting_Workflow Start Low/No this compound Production Check_Expression Verify Gene Expression (SDS-PAGE/Western Blot) Start->Check_Expression Expression_OK Expression Confirmed? Check_Expression->Expression_OK Check_Plasmids Sequence Plasmids No_Expression No Expression Check_Plasmids->No_Expression Check_Precursor Assess Precursor Supply (GGPP) Precursor_OK Precursor Pathway Optimized? Check_Precursor->Precursor_OK Check_Conditions Optimize Culture Conditions (Temp, pH, Media) Conditions_OK Conditions Optimized? Check_Conditions->Conditions_OK Expression_OK->Check_Plasmids No Expression_OK->Check_Precursor Yes Precursor_OK->Check_Conditions Yes Low_Precursor Low Precursor Precursor_OK->Low_Precursor No Success This compound Production Improved Conditions_OK->Success Yes Experimental_Workflow Step1 1. Microbial Culture (E. coli / S. cerevisiae) Step2 2. Induction of Gene Expression Step1->Step2 Step3 3. Fermentation/ Production Phase Step2->Step3 Step4 4. Culture Harvest Step3->Step4 Step5 5. Solvent Extraction (Hexane) Step4->Step5 Step6 6. GC-MS Analysis Step5->Step6 Step7 7. Data Quantification Step6->Step7

References

Technical Support Center: Enhancing Manoyl Oxide Secretion from Engineered Microbes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the engineering of microbes for improved manoyl oxide secretion.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments, presented in a question-and-answer format.

Question 1: My engineered yeast strain produces very low titers of this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Low this compound titers are a common issue and can stem from several factors throughout the biosynthetic pathway and cellular metabolism. Here's a step-by-step troubleshooting guide:

1. Verify Expression and Activity of Biosynthetic Enzymes:

  • Problem: The this compound synthase genes, CfTPS2 and CfTPS3, may not be expressed or the enzymes may be inactive.

  • Troubleshooting:

    • Confirm Gene Integration/Plasmid Presence: Use PCR to verify the presence of the gene cassettes in your engineered strain.

    • Check mRNA Transcripts: Perform RT-qPCR to quantify the transcript levels of CfTPS2 and CfTPS3. Low transcript levels may indicate issues with the promoter or gene integration site.

    • Enzyme Activity Assay: If possible, perform in vitro enzyme assays with cell lysates to confirm the activity of the synthases.

2. Assess Precursor Supply (GGPP):

  • Problem: Insufficient supply of the precursor geranylgeranyl diphosphate (B83284) (GGPP) is a major bottleneck.

  • Troubleshooting:

    • Overexpress Key Genes in the Mevalonate (MVA) Pathway: The MVA pathway is the source of isoprenoid precursors in yeast. Overexpressing rate-limiting enzymes can significantly boost GGPP supply. Key targets for overexpression include:

      • tHMG1: A truncated version of HMG-CoA reductase, a key rate-limiting enzyme.

      • ERG20: Farnesyl diphosphate (FPP) synthase.

    • Analyze Intermediate Accumulation: Use GC-MS or LC-MS to check for the accumulation of intermediates in the MVA pathway. An accumulation of FPP, for example, might indicate a bottleneck at the GGPP synthase step.

3. Address Competing Metabolic Pathways:

  • Problem: The precursor FPP is also a substrate for sterol biosynthesis, a pathway essential for yeast viability. This competes with GGPP production.

  • Troubleshooting:

    • Downregulate Squalene Synthase (ERG9): ERG9 converts FPP to squalene, the first committed step in sterol biosynthesis. Downregulating ERG9 can redirect FPP towards GGPP. This can be achieved by replacing the native ERG9 promoter with a weaker or inducible promoter.

    • Balance is Key: Complete knockout of ERG9 is lethal. Fine-tuning its expression is crucial to balance this compound production with cell viability.

4. Optimize Codon Usage:

  • Problem: The codon usage of the heterologous genes (CfTPS2, CfTPS3) may not be optimal for the expression host (S. cerevisiae), leading to poor translation efficiency.

  • Troubleshooting:

    • Codon Optimization: Synthesize codon-optimized versions of your genes for S. cerevisiae. Several online tools and commercial services are available for this purpose.

Question 2: I'm observing poor growth and viability of my engineered yeast strain after inducing this compound production. What could be the cause and how can I mitigate it?

Answer:

Poor cell health upon induction of this compound production is often due to the metabolic burden imposed by the heterologous pathway or the potential toxicity of this compound or its intermediates.

1. Metabolic Burden:

  • Problem: High-level expression of multiple heterologous genes and the redirection of significant metabolic flux can stress the cell, leading to reduced growth and productivity.

  • Troubleshooting:

    • Use Tunable Promoters: Employ inducible or weaker constitutive promoters to control the expression levels of your pathway genes. This allows for a separation of the growth phase from the production phase.

    • Optimize Fermentation Conditions: Ensure optimal growth conditions (temperature, pH, aeration) to maintain a healthy cell population.

2. Product/Intermediate Toxicity:

  • Problem: this compound, being a hydrophobic molecule, can accumulate in the cell membrane and cause toxicity.

  • Troubleshooting:

    • In Situ Product Recovery (ISPR): Implement a two-phase fermentation system to continuously remove this compound from the culture medium. A common method is to add an organic overlay, such as dodecane (B42187), to the fermentation broth. The hydrophobic this compound will partition into the organic phase, reducing its concentration in the aqueous phase and alleviating toxicity.

    • Monitor Cell Viability: Use techniques like flow cytometry with viability stains (e.g., propidium (B1200493) iodide) to quantify the impact of this compound production on cell health.

3. Oxidative Stress:

  • Problem: The activity of cytochrome P450 enzymes, which may be involved in further modifications of this compound or related pathways, can generate reactive oxygen species (ROS), leading to cellular damage.

  • Troubleshooting:

    • Co-express Antioxidant Genes: Overexpressing genes involved in the oxidative stress response, such as superoxide (B77818) dismutase (SOD) or catalase, may help to mitigate ROS-induced damage.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy to increase the secretion of this compound from my engineered yeast?

A1: Improving this compound secretion involves a multi-pronged approach focused on enhancing its production and facilitating its removal from the cell. The core strategies include:

  • Boosting Biosynthesis: Increasing the intracellular concentration of this compound through metabolic engineering of the MVA pathway.

  • Mitigating Toxicity and Facilitating Export: Utilizing in situ product recovery (ISPR) with an organic solvent overlay (e.g., dodecane) to sequester the hydrophobic product and reduce its contact with the cells. While specific this compound transporters are not well-characterized for heterologous expression, this passive extraction method is highly effective.

Q2: What are the key genes in Saccharomyces cerevisiae to manipulate for increased this compound production?

A2: The primary targets for metabolic engineering in S. cerevisiae to enhance the supply of the precursor GGPP are:

  • Overexpression:

    • tHMG1: Increases the overall flux through the MVA pathway.

    • ERG20: Boosts the production of FPP.

    • BTS1: The native GGPP synthase in yeast.

    • Heterologous GGPP synthases can also be considered.

  • Downregulation:

    • ERG9: Redirects FPP from sterol biosynthesis towards GGPP and subsequently this compound.

Q3: How can I quantify the amount of this compound produced and secreted?

A3: Quantification of this compound typically involves extraction from both the cell biomass and the fermentation broth (and the organic overlay if using ISPR), followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). A detailed protocol is provided in the "Experimental Protocols" section.

Q4: Should I use a plasmid-based expression system or integrate the genes into the yeast genome?

A4: Both approaches have their advantages:

  • Plasmid-based expression: Offers high gene copy number, leading to potentially higher enzyme levels. It is also faster for initial strain screening and testing of different gene combinations. However, plasmids can be unstable, especially in the absence of selective pressure, which can be an issue in industrial-scale fermentations.

  • Genomic integration: Provides greater genetic stability, which is crucial for reproducible and scalable production. While it may result in lower gene copy numbers compared to high-copy plasmids, stable and consistent expression is often more desirable for robust processes. For industrial applications, genomic integration is generally preferred.

Quantitative Data Summary

The following table summarizes the impact of various metabolic engineering strategies on this compound production in Saccharomyces cerevisiae, based on published data.

StrainRelevant Genotype ModificationsThis compound Titer (mg/L) in Shake FlaskThis compound Titer (g/L) in Fed-Batch Fermentation
GW-1Expression of CfTPS2 and CfTPS32.31-
GW-2GW-1 + overexpression of tHMG112.54-
GW-3GW-2 + overexpression of ERG2028.73-
LZJ-3GW-3 + downregulation of ERG9156.42-
Final StrainLZJ-3 with further optimizations328.153.0

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for this compound Production in S. cerevisiae

This protocol is a general guideline for fed-batch fermentation of an engineered S. cerevisiae strain producing this compound. Optimization will be required for specific strains and bioreactor setups.

1. Inoculum Preparation: a. Inoculate a single colony of the engineered yeast strain into 5 mL of YPD medium in a 50 mL tube. b. Incubate at 30°C with shaking at 220 rpm for 24 hours. c. Use this seed culture to inoculate 100 mL of YPD in a 500 mL shake flask. d. Incubate at 30°C with shaking at 220 rpm for 16-20 hours until the culture reaches the mid-exponential phase (OD600 ≈ 4-6).

2. Bioreactor Setup and Batch Phase: a. Prepare the batch fermentation medium (e.g., a defined synthetic medium with appropriate nutrients and a starting glucose concentration of 20 g/L). b. Sterilize the bioreactor containing the batch medium. c. Inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.2. d. Set the initial fermentation parameters:

  • Temperature: 30°C
  • pH: 5.0 (controlled with NaOH and HCl)
  • Dissolved Oxygen (DO): Maintained above 30% by controlling agitation and aeration rate. e. Run in batch mode until the initial glucose is nearly depleted (typically 12-16 hours).

3. Fed-Batch Phase: a. Prepare a sterile, concentrated feed solution (e.g., 500 g/L glucose). b. Once the glucose from the batch phase is consumed (indicated by a sharp increase in DO), start the feed. c. Implement a feeding strategy to maintain a low glucose concentration in the bioreactor (e.g., an exponential feed to maintain a constant specific growth rate, followed by a constant feed rate). d. Continue the fed-batch cultivation for 96-120 hours.

4. In Situ Product Recovery (Optional but Recommended): a. After the batch phase and before starting the feed, add a sterile organic solvent, such as dodecane, to the bioreactor at a volume of 10-20% of the initial culture volume. b. The dodecane will form an upper layer and sequester the secreted this compound.

5. Sampling and Analysis: a. Take samples aseptically at regular intervals to monitor cell density (OD600), glucose concentration, and this compound production. b. For this compound analysis, collect samples of both the culture broth and the dodecane layer.

Protocol 2: Quantification of this compound using GC-MS

1. Sample Preparation: a. Dodecane Phase: i. Centrifuge the collected sample to separate the dodecane layer from the aqueous phase and cells. ii. Take a known volume (e.g., 100 µL) of the dodecane phase. iii. Add an internal standard (e.g., a known concentration of a similar but distinct terpene that is not produced by the yeast). iv. Dilute with a suitable solvent like ethyl acetate (B1210297) if necessary. b. Aqueous Phase and Cell Pellet: i. To a known volume of the culture broth (e.g., 1 mL), add an equal volume of a solvent suitable for extraction (e.g., ethyl acetate). ii. Vortex vigorously for 2 minutes to extract this compound from the aqueous phase and lyse the cells to release intracellular product. iii. Centrifuge to separate the phases. iv. Collect the upper organic phase. v. Add an internal standard.

2. GC-MS Analysis: a. Instrument and Column: Use a gas chromatograph equipped with a mass spectrometer and a suitable capillary column (e.g., HP-5ms). b. Injection: Inject 1 µL of the prepared sample. c. GC Conditions (Example):

  • Inlet temperature: 250°C
  • Carrier gas: Helium
  • Oven program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min. d. MS Conditions (Example):
  • Ion source temperature: 230°C
  • Electron ionization: 70 eV
  • Scan mode: Monitor for characteristic ions of this compound. e. Quantification: Create a standard curve using pure this compound standard. Calculate the concentration of this compound in the samples based on the peak area relative to the internal standard and the standard curve.

Visualizations

Manoyl_Oxide_Biosynthesis_Pathway cluster_MVA Mevalonate (MVA) Pathway (Yeast Cytosol) cluster_MO This compound Synthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate tHMG1 (overexpressed) IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP GPP GPP DMAPP->GPP FPP FPP GPP->FPP ERG20 (overexpressed) GGPP GGPP FPP->GGPP BTS1 Squalene Squalene FPP->Squalene ERG9 (downregulated) ManoylOxide This compound GGPP->ManoylOxide CfTPS2 + CfTPS3 (heterologous expression) Ergosterol Ergosterol Squalene->Ergosterol Sterol Biosynthesis

Caption: Metabolic engineering strategy for this compound production in yeast.

Experimental_Workflow cluster_strain Strain Engineering cluster_fermentation Fermentation & Recovery cluster_analysis Analysis Gene_Cloning Gene Cloning (CfTPS2, CfTPS3, tHMG1, etc.) Yeast_Transformation Yeast Transformation Gene_Cloning->Yeast_Transformation Strain_Verification Strain Verification (PCR) Yeast_Transformation->Strain_Verification Inoculum_Prep Inoculum Preparation Strain_Verification->Inoculum_Prep Fed_Batch Fed-Batch Fermentation Inoculum_Prep->Fed_Batch ISPR In Situ Product Recovery (Dodecane Overlay) Fed_Batch->ISPR Extraction Extraction of this compound ISPR->Extraction GCMS GC-MS Quantification Extraction->GCMS Data_Analysis Data Analysis GCMS->Data_Analysis

Caption: Experimental workflow for this compound production and analysis.

Technical Support Center: Chromatographic Resolution of Manoyl Oxide and its Epimers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving manoyl oxide and its epimers in chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and answers to frequently asked questions (FAQs) encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound and its C-13 epimer?

A1: The primary challenge lies in the subtle stereochemical difference between this compound and its C-13 epimer, ent-13-epi-manoyl oxide. These epimers are structurally very similar, possessing identical masses, which makes their differentiation by mass spectrometry alone difficult and often leads to co-elution in non-specialized chromatographic systems.[1] Achieving baseline separation is crucial as the epimeric ratio can be important for their biological activity.[1]

Q2: Which chromatographic technique is more suitable for separating this compound epimers: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

A2: Both GC and HPLC can be employed for the separation of this compound epimers, with the choice depending on the sample matrix, available equipment, and the goals of the analysis. Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully used for the differentiation and quantification of these epimers.[1] Chiral GC columns, particularly those with cyclodextrin-based stationary phases, are effective for separating terpene isomers.[2][3][4][5] For HPLC, chiral stationary phases (CSPs), such as those based on polysaccharides (e.g., cellulose (B213188) or amylose), are often effective for resolving epimers.[6] Reversed-phase HPLC on C18 columns can also be used for diterpene analysis with careful method optimization.[7][8]

Q3: How does temperature programming in GC affect the resolution of this compound epimers?

A3: Temperature programming is a critical parameter in the GC separation of closely related compounds like this compound epimers. A slower temperature ramp rate can increase the interaction time of the analytes with the stationary phase, which can enhance resolution.[9][10] Introducing an isothermal hold at a temperature just below the elution temperature of the epimers can also improve their separation.[11] The initial oven temperature should be set low enough to ensure good trapping of the analytes at the head of the column, which also contributes to better resolution of early-eluting peaks.[9]

Q4: What is the role of the mobile phase in the HPLC separation of this compound epimers?

A4: In HPLC, the mobile phase composition is a key factor in achieving the separation of epimers.[6] For reversed-phase chromatography, systematically varying the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase can significantly impact selectivity and resolution.[6] The pH of the mobile phase is also crucial, especially for compounds with ionizable groups, as it affects their retention and peak shape.[6][8] In normal-phase chromatography, a non-polar mobile phase is used with a polar stationary phase to separate compounds based on their polarity.[12][13]

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting

Issue 1: Poor or no resolution of this compound and its C-13 epimer.

This guide provides a systematic approach to improving the GC separation of this compound epimers.

Troubleshooting Workflow: GC Diastereomer Separation

GC_Troubleshooting cluster_0 Start cluster_1 Optimization Steps cluster_2 Evaluation cluster_3 Outcome start Co-elution of This compound Epimers step1 Step 1: Optimize Temperature Program - Decrease ramp rate - Introduce isothermal holds start->step1 step2 Step 2: Select Appropriate Chiral Column - e.g., Cyclodextrin-based CSP step1->step2 step3 Step 3: Optimize Carrier Gas Flow Rate - Adjust to optimal linear velocity step2->step3 check Resolution Achieved? step3->check end Baseline Separation check->end Yes revisit Re-evaluate All Parameters check->revisit No revisit->step1

Caption: Workflow for resolving co-eluting this compound epimers in GC.

  • Possible Causes & Solutions:

    • Inappropriate Temperature Program: A fast temperature ramp can lead to co-elution.

      • Solution: Decrease the temperature ramp rate (e.g., by 1-2°C/min) to increase the interaction time with the stationary phase.[9] Introduce an isothermal hold for 1-2 minutes at a temperature slightly below the elution temperature of the epimers.[11]

    • Non-chiral Stationary Phase: Standard non-polar columns may not have the selectivity to separate epimers.

      • Solution: Employ a chiral stationary phase (CSP). Cyclodextrin-based columns, such as those with beta-cyclodextrin (B164692) derivatives, are known to be effective for separating terpene stereoisomers.[2][3][4][5]

    • Suboptimal Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency and, consequently, resolution.

      • Solution: Optimize the carrier gas (e.g., Helium or Hydrogen) flow rate to achieve the optimal linear velocity for the column being used. Hydrogen can sometimes provide better resolution at higher linear velocities.[14][15]

Issue 2: Difficulty in distinguishing epimers by mass spectrometry.

  • Possible Cause: this compound and its C-13 epimer have identical mass spectra, making their individual identification based on fragmentation patterns alone challenging.[1]

    • Solution: Utilize the ratio of the intensities of specific mass fragments. For C-13 this compound epimers, the ratio of the intensity of the peak at m/z 275 to that at m/z 257 can be used for differentiation. This ratio is lower for ent-13-epi-manoyl oxide compared to this compound.[1]

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Issue 1: Co-elution of this compound epimers on a reversed-phase column.

This guide provides a systematic approach to developing a successful HPLC separation method for this compound epimers.

Troubleshooting Workflow: HPLC Epimer Separation

HPLC_Troubleshooting start Poor Resolution of This compound Epimers step1 Step 1: Choose a Chiral Stationary Phase (CSP) - Polysaccharide-based (cellulose, amylose) - PYE or NPE columns start->step1 step2 Step 2: Optimize Mobile Phase - Vary organic modifier ratio (ACN/MeOH) - Adjust pH with additives (e.g., formic acid) step1->step2 step3 Step 3: Adjust Column Temperature - Test in 5°C increments step2->step3 step4 Step 4: Optimize Flow Rate - Lower flow rate for better resolution step3->step4 check Baseline Separation Achieved? step4->check end Successful Separation check->end Yes revisit Re-optimize Method check->revisit No revisit->step2

Caption: Logical workflow for optimizing HPLC separation of this compound epimers.

  • Possible Causes & Solutions:

    • Inappropriate Stationary Phase: Standard achiral columns like C18 may not provide sufficient selectivity for epimeric separation without extensive method optimization.[6]

      • Solution: Utilize a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose (B160209) derivatives) are highly effective for separating a wide range of chiral compounds, including epimers.[6] Columns with pyrenylethyl (PYE) or nitrophenylethyl (NPE) groups can also offer unique selectivity for isomers through π-π interactions.[16]

    • Suboptimal Mobile Phase Composition: The polarity and pH of the mobile phase are critical for achieving separation.[6][8]

      • Solution: Systematically vary the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.[6] For these non-polar diterpenes, a high percentage of the organic solvent will be required in reversed-phase HPLC.[8] Adding a small amount of an acid modifier like formic acid can improve peak shape.[8] For normal-phase HPLC, a non-polar mobile phase like hexane (B92381) with a polar modifier like isopropanol (B130326) would be used.[12][17]

    • Incorrect Column Temperature: Temperature affects the thermodynamics of the separation and the viscosity of the mobile phase.[6]

      • Solution: Experiment with different column temperatures, for example, in 5°C increments. While lower temperatures often enhance chiral recognition, this is not always the case, and optimization is necessary.[6]

Data Presentation

Table 1: GC-MS Parameters for Differentiation of this compound C-13 Epimers

ParameterValue/DescriptionReference
Column Type HP-5MS (or equivalent)[1]
Column Dimensions 30 m x 0.25 mm i.d., 0.25 µm film thickness[1]
Carrier Gas Helium[14]
Temperature Program 60°C (1 min) to 280°C at 3°C/min[1]
Injector Temperature 220°C
Detector Mass Spectrometer[1]
Ionization Mode Electron Impact (EI) at 70 eV[1]
Key Differentiating Ions m/z 275 and m/z 257[1]
Quantitative Measure Ratio of intensities of m/z 275 : 257[1]

Table 2: General Starting Conditions for HPLC Separation of Diterpenes

ParameterReversed-Phase HPLCNormal-Phase HPLCReference
Column Type C18 or Chiral (Polysaccharide-based)Silica, Diol, or Chiral[6][8][12][18]
Column Dimensions 250 mm x 4.6 mm, 5 µm150 mm x 4.6 mm, 5 µm[8][18]
Mobile Phase A Water + 0.1% Formic Acidn-Hexane[8][18]
Mobile Phase B Acetonitrile or Methanol (B129727)Isopropanol or Ethanol[8][18]
Elution Type Gradient or IsocraticIsocratic[8][18]
Flow Rate 1.0 mL/min1.0 mL/min[8][18]
Column Temperature 30°C (optimize)Ambient (optimize)[6][8]
Detection UV (e.g., 210 nm) or ELSDUV (e.g., 210 nm) or ELSD[7]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Epimers

This protocol is adapted from the methodology described for the differentiation of C-13 this compound epimers.[1]

  • Sample Preparation: Dissolve the sample containing this compound epimers in a suitable volatile solvent (e.g., hexane or ethyl acetate).

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a mass spectrometer (GC-MS).

    • Column: HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow.

    • Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at a rate of 3°C/min.

    • Injector: Set to 220°C, with an appropriate injection volume (e.g., 1 µL) and split ratio.

    • Mass Spectrometer: Operated in electron impact (EI) mode at 70 eV. Scan a mass range that includes m/z 257 and 275.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and its epimer based on their retention times.

    • For each epimer peak, determine the ion intensities for m/z 275 and m/z 257.

    • Calculate the ratio of the intensities (m/z 275 / m/z 257). A lower ratio is indicative of ent-13-epi-manoyl oxide.[1]

Protocol 2: Chiral HPLC Method Development for this compound Epimers

This protocol provides a starting point for developing a chiral HPLC method for the separation of this compound epimers, based on general principles for separating epimers and diterpenoids.[6][8]

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase, such as a cellulose or amylose-based column, which are known for their broad enantioselectivity.[6]

  • Mobile Phase Screening:

    • Normal Phase:

      • Begin with a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v).

      • Adjust the ratio of isopropanol to optimize retention and resolution.

    • Reversed Phase:

      • Start with a mobile phase of methanol or acetonitrile and water (e.g., 80:20 v/v).

      • Optimize the ratio of the organic solvent to water.

  • Method Optimization:

    • Flow Rate: Begin with a flow rate of 1.0 mL/min and reduce it (e.g., to 0.5 mL/min) to see if resolution improves.

    • Temperature: Analyze the sample at different column temperatures (e.g., 20°C, 25°C, 30°C) to evaluate the effect on selectivity.[6]

    • Detection: Use a UV detector at a low wavelength (e.g., 210 nm) where the analytes may have some absorbance, or an Evaporative Light Scattering Detector (ELSD) if UV absorbance is poor.

  • Sample Preparation: Dissolve the sample in the initial mobile phase to ensure good peak shape.

References

troubleshooting contamination in "Manoyl oxide" microbial cultures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with microbial cultures for Manoyl oxide production.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of contamination in my this compound culture?

A1: Early detection is crucial. Initial signs of contamination often include:

  • Visual Changes: The culture medium may appear cloudy or turbid, and you might observe a thin film on the surface, which can indicate bacterial contamination.[1][2] Fungal contamination may appear as fuzzy or hairy colonies.[3]

  • pH Shift: A sudden drop in the pH of the culture medium, often indicated by a color change from pink/red to yellow in media containing phenol (B47542) red, is a common sign of bacterial growth.[4][5]

  • Odor: Any foul, rotten, or unusual smell can indicate contamination by undesirable bacteria or molds.[6][7]

  • Microscopic Examination: Daily observation under a standard light microscope can reveal bacterial cells or fungal structures before they become visible to the naked eye.[2]

  • Poor Culture Performance: A decline in the growth rate or viability of your production strain or reduced this compound yield may be the only initial clues, especially for cryptic contaminants like mycoplasma or viruses.[5]

Q2: What are the most common sources of microbial contamination?

A2: Contamination can be introduced at multiple stages of the fermentation process. The primary sources include:

  • Air: Airborne particles carrying bacterial and fungal spores (e.g., Bacillus, Penicillium, Aspergillus) are a major source of contamination.[8]

  • Water and Media: Water used for media preparation and other solutions can harbor waterborne microorganisms like Pseudomonas.[8] Improperly sterilized media or heat-labile components added after sterilization are also significant risks.[9]

  • Raw Materials: Chemical additions, such as pH-adjusting acids and bases, can contain resilient microbial spores.[10]

  • Equipment: Inadequate sterilization of the bioreactor, tubing, seals, and sensors can leave behind microbial reservoirs.[4][10][11] Even small cracks or faulty valve seats can allow contaminants to enter.[5]

  • Personnel: Operators can introduce contaminants through improper aseptic technique.[2][8] Microorganisms from human skin are a potential source.[12]

Below is a diagram illustrating the primary contamination vectors in a typical fermentation setup.

ContaminationSources cluster_sources Sources of Contamination cluster_process Fermentation Process Air Air (Spores, Dust) Bioreactor Bioreactor (this compound Culture) Air->Bioreactor Airborne Entry Water Water & Media (Pseudomonas, Spores) Water->Bioreactor Contaminated Fluids Personnel Personnel (Improper Aseptic Technique) Personnel->Bioreactor Handling Errors RawMaterials Raw Materials (Chemical Additives) RawMaterials->Bioreactor Input Impurities

Caption: Common sources of microbial contamination in a bioreactor.

Q3: How does contamination impact this compound production?

A3: Microbial contamination can have severe consequences for your production run, leading to:

  • Reduced Yield: Contaminants compete with your production strain for essential nutrients, which can slow its growth and reduce the final yield of this compound.[13]

  • Product Degradation: Some contaminants produce enzymes that can degrade or modify the target product, this compound.[14][15]

  • Altered Process Conditions: Contaminant metabolism can alter the pH and other critical parameters of the culture medium, creating a suboptimal environment for your production host.[13]

  • Complete Batch Loss: In severe cases, the contamination can completely overtake the culture, leading to the death of the production organism and forcing the entire batch to be discarded.[6][13] This results in significant loss of time, resources, and revenue.[13]

Troubleshooting Guide

Detection and Identification

Q4: My culture looks cloudy and the pH has dropped. How can I identify the contaminant?

A4: A cloudy appearance and a drop in pH are classic signs of a bacterial contamination.[1] A systematic approach is needed to identify the specific type of bacteria.

The following workflow outlines the steps for identifying a suspected microbial contaminant.

IdentificationWorkflow Start Contamination Suspected (e.g., Turbidity, pH drop) Microscopy 1. Microscopic Examination (Phase Contrast / Bright-field) Start->Microscopy GramStain 2. Gram Staining Microscopy->GramStain Observe morphology (cocci, rods) Plating 3. Culture on Agar (B569324) Plates (Nutrient Agar, Selective Media) GramStain->Plating Determine Gram +/- Biochem 4. Biochemical Tests (e.g., Catalase, Oxidase) Plating->Biochem Isolate pure colonies Molecular 5. Molecular Identification (16S rRNA PCR, MALDI-TOF) Biochem->Molecular Characterize metabolism Result Contaminant Identified Molecular->Result

Caption: A stepwise workflow for identifying microbial contaminants.

Key Identification Steps:

  • Microscopy: Use a light microscope to observe the morphology of the contaminating cells (e.g., rods, spheres).[16]

  • Gram Staining: This is a fundamental test to differentiate bacteria into two large groups (Gram-positive or Gram-negative) based on their cell wall properties.[3][16] See the protocol below.

  • Culture Methods: Streak a sample of the contaminated culture onto various agar media to isolate the organism.[17]

  • Advanced Methods: For precise identification, use modern techniques such as PCR-based analysis of the 16S rRNA gene or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.[3][17]

Immediate Actions & Solutions

Q5: I have confirmed a contamination. Is it possible to save the culture?

A5: Attempting to rescue a contaminated culture is generally not recommended and often fails.[18] The best course of action is to discard the contaminated culture to prevent it from spreading to other experiments in the lab.[16][19]

However, if the culture is irreplaceable, you may attempt decontamination, but with caution:

  • Isolate: Immediately move the contaminated flask or bioreactor to an isolated area to prevent cross-contamination.[1]

  • Antibiotic/Antimycotic Treatment: If the contaminant is identified, you can try treating the culture with a specific, high-concentration antibiotic or antifungal agent. It is crucial to first determine the toxicity level of the agent on your production cells. Success is not guaranteed, and the contaminant may develop resistance.[18]

Q6: What are the best practices for sterilizing my bioreactor and media to prevent contamination?

A6: Thorough sterilization is the most critical step in preventing contamination.[11] The two primary methods are heat and filtration.

  • Heat Sterilization (Autoclaving): This is the most common and effective method for sterilizing bioreactors and culture media.[20][21] Saturated steam under high pressure rapidly kills all microorganisms, including highly resistant bacterial endospores.[21][22]

  • Filtration: Heat-labile components of the culture medium (e.g., vitamins, certain amino acids) must be sterilized by passing them through a membrane filter, typically with a pore size of 0.22 µm, into the previously sterilized bulk medium.[9] Air supplied to the bioreactor must also be sterilized, commonly via filtration.[9][11]

Quantitative Data Summary

Table 1: Standard Heat Sterilization Parameters

MethodTemperaturePressureMinimum TimeApplication
Autoclaving (Moist Heat) 121°C (250°F)~15 psi (1.05 kg/cm ²)15-20 minutesCulture media, glassware, steel bioreactors, instruments[21]
High-Temp Steam 132-134°C (270-273°F)~30 psi (2.1 kg/cm ²)10 minutesRapid sterilization cycles for robust equipment[23]
Dry Heat (Hot Air Oven) 160°C (320°F)N/A2 hoursGlassware, metal instruments (not for liquids)[21]
Dry Heat (Hot Air Oven) 170°C (340°F)N/A1 hourGlassware, metal instruments (not for liquids)[21]

Table 2: Common Antimicrobial Agents for Contamination Control in Yeast/Bacterial Cultures Note: These are for emergency use or specific industrial processes and not a substitute for good aseptic technique. Concentrations must be optimized.

AgentTargetTypical Concentration RangeReference
Penicillin G Gram-positive bacteria0.1 - 20 mg/L[24]
Streptomycin Gram-negative bacteria10,000 µg/mL (in combination)[25]
Tetracycline Broad-spectrum bacteria0.1 - 20 mg/L[24]
Virginiamycin Lactic acid bacteria0.1 - 20 mg/L[24]
Amphotericin B (Fungizone) Fungi and yeast25 µg/mL (in combination)[25][26]
Nystatin Fungi and yeastVaries; less toxic than Amphotericin B[26]

Experimental Protocols

Protocol 1: Aseptic Technique for Culture Transfer

Aseptic technique is a set of practices designed to prevent the contamination of sterile cultures and media.[27]

Objective: To transfer a microbial culture from one vessel to another without introducing contaminants.

Materials:

  • Bunsen burner or laminar flow hood

  • 70% ethanol (B145695) solution

  • Sterile inoculating loop, pipettes, or needles

  • Culture vessels (tubes, flasks)

Procedure:

  • Prepare the Work Area: Close all doors and windows to minimize air drafts.[27][28] Disinfect the bench surface thoroughly with 70% ethanol.[28] Arrange all necessary materials so they are within easy reach.[27]

  • Sterilize Inoculation Tools: If using a Bunsen burner, heat the inoculating loop until it glows red-hot to incinerate any contaminants.[29][30] Allow it to cool for a few seconds before touching the culture.

  • Perform the Transfer:

    • Work quickly and efficiently to minimize the time that sterile containers are open.[27][28]

    • Hold the culture tube at an angle.[29]

    • When opening a tube or bottle, pass its neck through the flame immediately after removing the cap and before replacing it. This creates an upward air current that prevents airborne contaminants from entering.[29][30]

    • Never place caps (B75204) or lids face-down on the work surface.[29]

  • Final Sterilization: After the transfer is complete, re-flame the inoculation loop to destroy any remaining microorganisms before setting it down.[29]

Protocol 2: Gram Staining for Bacterial Identification

Objective: To differentiate a bacterial contaminant into Gram-positive or Gram-negative categories.

Materials:

  • Microscope slides

  • Inoculating loop

  • Heat source (Bunsen burner)

  • Staining reagents: Crystal Violet, Gram's Iodine, 95% Ethanol (decolorizer), Safranin

  • Water

Procedure:

  • Prepare a Smear: Place a small drop of sterile water on a clean slide. Aseptically transfer a small amount of the contaminant colony to the water and spread it into a thin film. Allow it to air dry completely.

  • Heat Fix: Quickly pass the slide (smear-side up) through a flame two or three times. This adheres the bacteria to the slide.

  • Staining: a. Flood the smear with Crystal Violet for 1 minute. Rinse with water. b. Flood the smear with Gram's Iodine for 1 minute. Rinse with water. c. Decolorize with 95% Ethanol . Add the ethanol drop by drop until the runoff is clear (typically 10-15 seconds). Immediately rinse with water to stop the decolorization process. d. Counterstain by flooding the smear with Safranin for 1 minute. Rinse with water.

  • Dry and Observe: Blot the slide dry gently. Observe under a microscope using an oil immersion lens.

    • Gram-positive bacteria will appear purple/blue.

    • Gram-negative bacteria will appear pink/red.

References

Validation & Comparative

A Comparative Guide to the Biosynthetic Pathways of Manoyl Oxide and Sclareol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biosynthetic pathways of two commercially significant diterpenoids: manoyl oxide and sclareol (B1681606). This compound is a key precursor to the pharmacologically active compound forskolin, while sclareol is a valuable natural product in the fragrance industry, primarily used for the semi-synthesis of Ambrox®. Understanding the nuances of their respective biosynthetic routes is critical for optimizing their production in engineered microbial systems. This document outlines the enzymatic steps, presents quantitative production data from metabolically engineered hosts, details relevant experimental protocols, and provides visual diagrams of the pathways and a typical experimental workflow.

Biosynthetic Pathways: A Tale of Two Diterpenes

Both this compound and sclareol are labdane-type diterpenoids derived from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). Their biosynthesis follows a conserved two-step mechanism in angiosperms, requiring the sequential action of a class II and a class I diterpene synthase (diTPS).

This compound Biosynthesis

The biosynthesis of (13R)-manoyl oxide, the precursor to forskolin, is catalyzed by two distinct diTPSs originally identified in Coleus forskohlii.[1][2]

  • Step 1: Cyclization of GGPP. A class II diTPS, CfTPS2, initiates the process by protonating the terminal double bond of GGPP, leading to the formation of a bicyclic intermediate, (+)-copal-8-ol diphosphate.[1][2][3]

  • Step 2: Conversion to (13R)-Manoyl Oxide. A class I diTPS, CfTPS3, then catalyzes the ionization of the diphosphate group from (+)-copal-8-ol diphosphate and a subsequent cyclization to form the stereospecific product, (13R)-manoyl oxide.[1][3][4]

This compound Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) C8OHPP (+)-Copal-8-ol Diphosphate GGPP->C8OHPP CfTPS2 (Class II diTPS) ManoylOxide (13R)-Manoyl Oxide C8OHPP->ManoylOxide CfTPS3 (Class I diTPS)

Biosynthetic pathway of (13R)-Manoyl Oxide.
Sclareol Biosynthesis

The biosynthesis of sclareol, predominantly found in clary sage (Salvia sclarea), also involves a two-enzyme cascade.[5][6][7]

  • Step 1: Cyclization of GGPP. A class II diTPS from S. sclarea, SsLPPS, catalyzes the cyclization of GGPP to form labda-13-en-8-ol diphosphate (LPP) as the major product.[5][6]

  • Step 2: Conversion to Sclareol. A class I diTPS, sclareol synthase (SsSS), then acts on LPP, catalyzing the removal of the diphosphate group and subsequent reaction with water to form the dihydroxylated diterpene, sclareol.[5][6]

Sclareol Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) LPP Labda-13-en-8-ol Diphosphate (LPP) GGPP->LPP SsLPPS (Class II diTPS) Sclareol Sclareol LPP->Sclareol SsSS (Class I diTPS)

Biosynthetic pathway of Sclareol.

Quantitative Production Data in Engineered Microbes

Metabolic engineering of microbial hosts, particularly Saccharomyces cerevisiae and Escherichia coli, has enabled the de novo production of both this compound and sclareol from simple carbon sources. The following table summarizes representative production titers achieved.

CompoundHost OrganismTiterReference
(13R)-Manoyl Oxide Saccharomyces cerevisiae3.0 g/L[8]
Saccharomyces cerevisiae328.15 mg/L[8]
Engineered Microbes10 mg/L[9]
Sclareol Yarrowia lipolytica12.9 g/L[10]
Saccharomyces cerevisiae11.4 g/L[11][12][13]
Escherichia coli~1.5 g/L[14]
Saccharomyces cerevisiae408 mg/L[14]

Experimental Protocols

Successful microbial production and analysis of diterpenoids rely on robust experimental procedures. Below are detailed methodologies for key experiments.

Yeast Cultivation for Diterpenoid Production
  • Strain Inoculation: Inoculate a single colony of the engineered Saccharomyces cerevisiae strain into 5 mL of synthetic complete (SC) medium with appropriate auxotrophic supplements. Grow overnight at 30°C with shaking at 250 rpm.

  • Seed Culture: Use the overnight culture to inoculate 50 mL of production medium in a 250 mL shake flask to an initial optical density at 600 nm (OD₆₀₀) of 0.1.

  • Production Phase: Incubate the culture at 30°C with shaking at 250 rpm for 96-120 hours. To capture volatile products and facilitate extraction, an organic overlay (e.g., 10% v/v dodecane) is often added to the culture medium.

Diterpenoid Extraction from Microbial Culture
  • Sample Collection: Collect a 1 mL aliquot of the culture, including the organic overlay if used.

  • Solvent Extraction: Add an equal volume of a suitable organic solvent, such as ethyl acetate (B1210297) or hexane, to the culture aliquot.

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 5 minutes to ensure thorough extraction. Centrifuge at 13,000 x g for 5 minutes to separate the organic and aqueous phases.

  • Collection of Organic Phase: Carefully transfer the upper organic phase containing the diterpenoids to a new vial for analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Utilize a GC-MS system equipped with a capillary column suitable for terpenoid analysis (e.g., HP-5MS).[15]

  • Sample Injection: Inject 1 µL of the organic extract into the GC inlet.

  • GC Method:

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at an initial temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) at a rate of 10-20°C/min.

  • MS Method:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Detection Mode: Operate in full scan mode to identify products based on their mass spectra and retention times. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and specificity. For sclareol, characteristic m/z values include 177 and 121.[15][16]

  • Quantification: Generate a standard curve using authentic standards of this compound or sclareol of known concentrations to quantify the amount produced in the engineered strains. An internal standard (e.g., 1-eicosene) can be added before extraction for improved accuracy.

General Experimental Workflow

The process of engineering and evaluating microbial hosts for diterpenoid production typically follows a standardized workflow, from initial genetic design to final product analysis.

Experimental Workflow cluster_0 Strain Engineering cluster_1 Production & Analysis GeneSelection Gene Selection & Codon Optimization (e.g., CfTPS2, CfTPS3, SsLPPS, SsSS) PathwayAssembly Pathway Assembly & Vector Construction GeneSelection->PathwayAssembly HostTransformation Host Transformation (e.g., S. cerevisiae) PathwayAssembly->HostTransformation Cultivation Microbial Cultivation (Shake Flask / Bioreactor) HostTransformation->Cultivation Strain Selection Extraction Product Extraction (Solvent Overlay & Extraction) Cultivation->Extraction Analysis Quantification (GC-MS) Extraction->Analysis Analysis->GeneSelection Optimization Feedback

References

A Comparative Analysis of the Biological Activities of Manoyl Oxide and 13-epi-Manoyl Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two closely related labdane-type diterpenes, Manoyl oxide and its epimer, 13-epi-manoyl oxide. While structurally similar, the stereochemistry at the C-13 position influences their biological profiles, particularly concerning their cytotoxic and anti-inflammatory properties. This document summarizes the available experimental data to facilitate a clear comparison and aid in future research and development.

Cytotoxic Activity

Direct comparative studies on the cytotoxic effects of pure this compound and 13-epi-manoyl oxide are limited. However, a key study by Demetzos et al. (2001) provides valuable insights into their relative potency against various human leukemic cell lines. The study evaluated the in vitro cytotoxic activity of ent-13-epi-manoyl oxide and a mixture of this compound isomers.

The results indicated that both ent-13-epi-manoyl oxide and the this compound isomer mixtures exhibited a slight growth-inhibiting activity against nine leukemic cell lines at a concentration of 10⁻⁴ M.[1] The activity was reported as a percentage of the activity of the positive control, vinblastine (B1199706).

Another study has reported significant cytotoxic activity of 13-epi-manoyl oxide against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and MDA-MB-231 (breast adenocarcinoma) cell lines, with IC50 values of 19.37, 15.79, and 22.24 µM, respectively.

Table 1: Comparative Cytotoxic Activity of this compound Isomers and ent-13-epi-Manoyl Oxide

Compound/MixtureConcentrationCell LinesObserved Activity (% of Vinblastine control)
This compound isomer mixture10⁻⁴ M9 Leukemic cell lines11.1 - 32.2%
ent-13-epi-Manoyl oxide10⁻⁴ M9 Leukemic cell lines11.1 - 32.2%

Note: The study by Demetzos et al. (2001) tested a mixture of this compound isomers, which may include other isomers in addition to the primary this compound (13R-epimer). Therefore, a direct comparison of the cytotoxic potency between pure this compound and 13-epi-manoyl oxide cannot be definitively concluded from this data. Both compounds, however, demonstrate a modest level of cytotoxic activity.

Anti-inflammatory Activity

Currently, there is a lack of direct comparative studies evaluating the anti-inflammatory activities of this compound and 13-epi-manoyl oxide in the same experimental setup. However, the anti-inflammatory potential of 13-epi-manoyl oxide has been reported in the literature.[2] The primary mechanism of anti-inflammatory action for many natural compounds involves the inhibition of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.

Further research is required to conduct a head-to-head comparison of the anti-inflammatory effects of these two epimers to determine their relative potency and therapeutic potential in inflammatory conditions.

Experimental Protocols

Cytotoxicity Assay (as per Demetzos et al., 2001)

This protocol outlines the methodology used to assess the cytotoxic activity of the this compound isomers.

  • Cell Culture: Nine different human leukemic cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Compound Preparation: Test compounds (this compound isomer mixture and ent-13-epi-manoyl oxide) were dissolved in DMSO to prepare a stock solution. Further dilutions were made in the culture medium to achieve the final concentration of 10⁻⁴ M.

  • Cell Treatment: Cells were seeded in 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours. Subsequently, the cells were treated with the test compounds or vinblastine (positive control) for 48 hours.

  • Viability Assay: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of growth inhibition was calculated relative to the untreated control cells. The activity was then expressed as a percentage of the activity observed with the vinblastine control.

General Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This is a general protocol to assess the potential anti-inflammatory activity of compounds like this compound and 13-epi-manoyl oxide.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Compound Preparation: Test compounds are dissolved in DMSO and diluted to desired concentrations in the culture medium.

  • Cell Treatment: Cells are seeded in 96-well plates and pre-treated with the test compounds for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

  • Nitrite (B80452) Quantification: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition by the test compound is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells.

Visualizing the Concepts

To better understand the relationship between these compounds and their evaluation, the following diagrams are provided.

experimental_workflow cluster_compounds Test Compounds cluster_assays Biological Assays cluster_evaluation Evaluation Manoyl_Oxide This compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Manoyl_Oxide->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Manoyl_Oxide->Anti_Inflammatory Epi_Manoyl_Oxide 13-epi-Manoyl Oxide Epi_Manoyl_Oxide->Cytotoxicity Epi_Manoyl_Oxide->Anti_Inflammatory Comparative_Analysis Comparative Analysis of Biological Activity Cytotoxicity->Comparative_Analysis Anti_Inflammatory->Comparative_Analysis

Caption: Experimental workflow for comparing the biological activities.

signaling_pathway LPS LPS (Lipopolysaccharide) Macrophage Macrophage LPS->Macrophage iNOS iNOS (Inducible Nitric Oxide Synthase) Macrophage->iNOS NO Nitric Oxide (NO) iNOS->NO Manoyl_Oxides This compound / 13-epi-Manoyl Oxide Manoyl_Oxides->iNOS Inhibition

Caption: Putative anti-inflammatory mechanism of action.

References

Manoyl Oxide: A Validated Direct Precursor in Forskolin Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data confirms (13R)-manoyl oxide as the definitive and direct precursor to the pharmaceutically significant diterpenoid, forskolin (B1673556). This guide provides a comparative overview of the enzymatic conversion of manoyl oxide to forskolin, supported by experimental data from key studies, detailed protocols for the cited experiments, and visualizations of the biosynthetic pathway and experimental workflows.

The biosynthesis of forskolin, a potent activator of adenylyl cyclase with applications in treating glaucoma and heart failure, has been a subject of intense research.[1][2] Early investigations pointed to the labdane (B1241275) diterpene (13R)-manoyl oxide as the likely scaffold upon which the complex functional groups of forskolin are assembled.[3] Subsequent research has not only validated this hypothesis but has also elucidated the precise enzymatic cascade that transforms this precursor into the final bioactive molecule. There is currently no significant scientific evidence to suggest alternative direct precursors to forskolin.

The Forskolin Biosynthetic Pathway: From Precursor to Product

The journey from (13R)-manoyl oxide to forskolin involves a series of oxidation and acetylation reactions catalyzed by specific enzymes. The core of this transformation is orchestrated by a suite of cytochrome P450 enzymes (CYPs) and an acetyltransferase, primarily identified from the plant Coleus forskohlii, the natural source of forskolin.[1][2]

The established biosynthetic pathway is as follows:

  • Geranylgeranyl Diphosphate (GGPP) to (13R)-Manoyl Oxide: The biosynthesis begins with the cyclization of the universal diterpene precursor, GGPP. This two-step process is catalyzed by two diterpene synthases, CfTPS2 and CfTPS3, to stereospecifically form (13R)-manoyl oxide.[3]

  • Oxidation of (13R)-Manoyl Oxide: Following its formation, (13R)-manoyl oxide undergoes a series of six regio- and stereospecific monooxygenations. These reactions are catalyzed by a cascade of cytochrome P450 enzymes. Key players in this process are CYP76AH15, CYP76AH11, and CYP76AH16.[1][2] These enzymes work in a combinatorial fashion to add hydroxyl and keto groups at specific positions on the this compound backbone, leading to the formation of several intermediates, including 11-oxo-13R-manoyl oxide.[1]

  • Acetylation to Forskolin: The final step in the biosynthesis is a regiospecific acetylation at the C-7 hydroxyl group of the deacetylforskolin (B144235) intermediate. This reaction is catalyzed by a specific acetyltransferase, CfACT1-8.[1]

The following diagram illustrates the key steps in the conversion of this compound to forskolin:

Forskolin_Biosynthesis ManoylOxide (13R)-Manoyl Oxide Intermediates Oxidized Intermediates (e.g., 11-oxo-13R-manoyl oxide) ManoylOxide->Intermediates CYP76AH15, CYP76AH11, CYP76AH16 (multiple steps) Deacetylforskolin 7-Deacetylforskolin Intermediates->Deacetylforskolin Forskolin Forskolin Deacetylforskolin->Forskolin CfACT1-8

Caption: Biosynthetic conversion of (13R)-manoyl oxide to forskolin.

Comparative Analysis of Forskolin Production from this compound

The validation of this compound as the direct precursor to forskolin has been unequivocally demonstrated through the heterologous expression of the identified biosynthetic genes in various host organisms. These studies provide a basis for comparing the efficiency of the enzymatic pathway in different biological systems.

Host OrganismBiosynthetic Genes ExpressedPrecursor FedKey ProductsTiterReference
Nicotiana benthamianaCfTPS2, CfTPS3, CYP76AH15, CYP76AH11, CYP76AH16, CfACT1-8Endogenous GGPPForskolin and related diterpenoidsNot Quantified[1]
Saccharomyces cerevisiaeFull pathway from glucose (9 genes)GlucoseForskolin40 mg/L[1]

Note: The yields presented are from initial proof-of-concept studies and are subject to optimization through metabolic engineering.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide summaries of the key experimental protocols used to validate the role of this compound as a direct precursor to forskolin.

Heterologous Expression in Nicotiana benthamiana

This in planta expression system is a rapid method for functional characterization of biosynthetic enzymes.

Experimental Workflow:

Nicotiana_Workflow cluster_0 Gene Construct Preparation cluster_1 Agrobacterium Transformation cluster_2 Plant Infiltration and Analysis GeneCloning Clone Biosynthetic Genes (CfTPSs, CYPs, CfACT) VectorConstruction Insert into Agrobacterium Binary Vectors GeneCloning->VectorConstruction AgroTransformation Transform Agrobacterium tumefaciens VectorConstruction->AgroTransformation Infiltration Infiltrate N. benthamiana Leaves AgroTransformation->Infiltration Incubation Incubate Plants Infiltration->Incubation MetaboliteExtraction Metabolite Extraction from Leaf Tissue Incubation->MetaboliteExtraction Analysis GC-MS or LC-MS Analysis MetaboliteExtraction->Analysis

Caption: Workflow for transient expression in Nicotiana benthamiana.

Protocol Summary:

  • Gene Cloning and Vector Construction: The cDNAs of the candidate genes (CfTPS2, CfTPS3, CYP76AH15, CYP76AH11, CYP76AH16, and CfACT1-8) are cloned into binary vectors suitable for Agrobacterium-mediated plant transformation.

  • Agrobacterium Transformation: The expression vectors are introduced into Agrobacterium tumefaciens.

  • Infiltration: Cultures of Agrobacterium carrying the different gene constructs are mixed and infiltrated into the leaves of Nicotiana benthamiana plants. A strain carrying a viral suppressor of gene silencing (e.g., p19) is often co-infiltrated to enhance expression.

  • Incubation and Metabolite Extraction: The infiltrated plants are incubated for several days to allow for gene expression and metabolite production. The infiltrated leaf patches are then harvested, and metabolites are extracted using an appropriate organic solvent (e.g., ethyl acetate).

  • Analysis: The extracts are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the produced diterpenoids, including forskolin and its intermediates.

Heterologous Production in Saccharomyces cerevisiae

Yeast provides a scalable platform for the production of valuable plant-derived molecules.

Experimental Workflow:

Yeast_Workflow cluster_0 Strain Engineering cluster_1 Fermentation and Production cluster_2 Extraction and Analysis GeneIntegration Integrate Biosynthetic Genes into Yeast Genome MetabolicEngineering Optimize Precursor Supply (e.g., GGPP) GeneIntegration->MetabolicEngineering Fermentation Cultivate Engineered Yeast in Bioreactor MetabolicEngineering->Fermentation Extraction Extract Metabolites from Culture Fermentation->Extraction Analysis LC-MS or GC-MS Analysis Extraction->Analysis

Caption: Workflow for heterologous production in Saccharomyces cerevisiae.

Protocol Summary:

  • Yeast Strain Engineering: The genes for the entire forskolin biosynthetic pathway, starting from a common precursor like glucose, are codon-optimized for yeast and integrated into the genome of S. cerevisiae. This includes genes for the mevalonate (B85504) (MVA) pathway to enhance the supply of GGPP, as well as the forskolin-specific genes (CfTPS2, CfTPS3, CYP76AH15, CYP76AH11, CYP76AH16, and CfACT1-8).

  • Fermentation: The engineered yeast strain is cultivated in a bioreactor under controlled conditions (e.g., temperature, pH, aeration) to achieve high cell density and product formation.

  • Metabolite Extraction: At the end of the fermentation, the yeast cells and the culture medium are harvested. The metabolites, including forskolin, are extracted using organic solvents.

  • Quantification: The concentration of forskolin in the extract is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or LC-MS, with comparison to an authentic forskolin standard.

Conclusion

The body of experimental evidence strongly and exclusively supports (13R)-manoyl oxide as the direct precursor in the biosynthesis of forskolin. The elucidation of the downstream enzymatic pathway, involving a series of cytochrome P450s and an acetyltransferase, has been a significant breakthrough. The successful reconstitution of this pathway in heterologous systems like Nicotiana benthamiana and Saccharomyces cerevisiae not only validates the precursor role of this compound but also opens avenues for the sustainable and scalable production of this valuable pharmaceutical compound. Future research will likely focus on optimizing the efficiency of this biosynthetic pathway through metabolic engineering and enzyme evolution to improve yields and make microbial production of forskolin a commercially viable alternative to extraction from its natural plant source.

References

Comparative Analysis of the Antimicrobial Activity of Manoyl Oxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Novel Hemisynthetic Manoyl Oxide Derivatives

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. This compound, a naturally occurring labdane-type diterpene, and its derivatives have emerged as a promising class of compounds with significant antimicrobial potential. This guide provides a comprehensive comparative analysis of the antimicrobial activity of a series of ten hemisynthetic derivatives of ent-3β-hydroxy-13-epi-manoyl oxide (also known as ribenol). The data presented is primarily based on the findings of Kalpoutzakis et al. in their 2001 study published in the Chemical & Pharmaceutical Bulletin.[1][2]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of the this compound derivatives was evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, using the standardized disc diffusion method. The results, presented as the diameter of the zone of inhibition in millimeters (mm), are summarized in the table below. A larger zone of inhibition indicates greater antimicrobial activity.

DerivativeChemical ModificationStaphylococcus aureusStaphylococcus epidermidisEscherichia coliEnterobacter cloacaeKlebsiella pneumoniaePseudomonas aeruginosaCandida albicansCandida tropicalisTrichophyton rubrum
1 ent-3β-hydroxy-13-epi-manoyl oxide (Ribenol)109-------
2 3-succinoyl ester98-------
3 3-phthaloyl ester88-------
4 3-p-nitrobenzoyl ester1110-------
5 3-cinnamoyl ester99-------
6 3-N-phenylcarbamoyl ester99-------
7 3-N-butylcarbamoyl ester88-------
8 3-N-(2-chloroethyl)carbamoyl ester121198871099
9 3-N-(2-chloroethyl)carbamoyl ester 15 14 12 11 11 10 13 12 12
10 3-dehydro derivative---------
11 3-O-β-D-glucopyranoside ------12 11 11
12 Elimination product---------

(-) indicates no significant activity observed.

Structure-Activity Relationship and Key Findings

The comparative data reveals significant insights into the structure-activity relationships of these this compound derivatives:

  • The Chloroethyl Carbamoyl (B1232498) Ester Shows Broad-Spectrum Activity: Derivative 9 , a chloroethyl carbamidic ester, demonstrated the most potent and broad-spectrum antimicrobial activity, inhibiting the growth of all tested Gram-positive and Gram-negative bacteria, as well as the pathogenic fungi.[1][2] This suggests that the presence of the chloroethyl carbamoyl group at the C-3 position is crucial for enhanced antimicrobial efficacy.

  • Glycosylation Enhances Antifungal Activity: The glycoside derivative 11 exhibited noteworthy activity against the three tested fungi, indicating that the addition of a sugar moiety can selectively enhance antifungal properties.[1][2]

  • Limited Activity of Other Derivatives: The parent compound, ribenol (1 ), and other ester derivatives (2-7 ) showed moderate activity, primarily against Gram-positive bacteria. The dehydro derivative (10 ) and the elimination product (12 ) were largely inactive.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.

Synthesis of this compound Derivatives

The ten derivatives were hemisynthesized from ent-3β-hydroxy-13-epi-manoyl oxide (ribenol), which was isolated from natural sources. The synthesis involved targeted chemical modifications at the C-3 hydroxyl group of the this compound backbone. These modifications included esterification, carbamoylation, oxidation, and glycosylation to yield the diverse set of derivatives evaluated in the study.

Antimicrobial Susceptibility Testing: Disc Diffusion Method

The antimicrobial activity of the synthesized this compound derivatives was determined using the standardized Kirby-Bauer disc diffusion susceptibility test protocol.

  • Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) was prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: The surface of a Mueller-Hinton agar (B569324) plate (for bacteria) or a suitable fungal growth medium was uniformly inoculated with the prepared microbial suspension using a sterile swab.

  • Disc Application: Sterile filter paper discs (6 mm in diameter) were impregnated with a standard concentration of each this compound derivative. These discs were then placed onto the surface of the inoculated agar plates.

  • Incubation: The plates were incubated under appropriate conditions (temperature and duration) for microbial growth.

  • Measurement of Inhibition Zone: Following incubation, the diameter of the clear zone of no microbial growth around each disc was measured in millimeters. This "zone of inhibition" is indicative of the antimicrobial potency of the tested compound.

Visualizing the Experimental Workflow and Potential Mechanism

To further elucidate the experimental process and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis of Derivatives cluster_testing Antimicrobial Testing Ribenol ent-3β-hydroxy-13-epi-manoyl oxide (Ribenol) Modification Chemical Modification (Esterification, Carbamoylation, etc.) Ribenol->Modification Derivatives This compound Derivatives (1-12) Modification->Derivatives Disc Apply Impregnated Discs Derivatives->Disc Inoculum Prepare Microbial Inoculum Inoculate Inoculate Agar Plate Inoculum->Inoculate Inoculate->Disc Incubate Incubate Plates Disc->Incubate Measure Measure Zone of Inhibition Incubate->Measure

Caption: Experimental workflow for the synthesis and antimicrobial evaluation of this compound derivatives.

Proposed_Mechanism This compound Derivative This compound Derivative Bacterial Cell Bacterial Cell This compound Derivative->Bacterial Cell Membrane Disruption Membrane Disruption This compound Derivative->Membrane Disruption Interacts with Cell Membrane Cell Membrane Leakage Leakage of Intracellular Components Membrane Disruption->Leakage Cell Death Cell Death Leakage->Cell Death

Caption: Proposed mechanism of antimicrobial action via cell membrane disruption.

The likely mechanism of action for labdane-type diterpenes, including this compound derivatives, involves the disruption of the bacterial cell membrane. Their lipophilic nature allows them to intercalate into the lipid bilayer, leading to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell death.

Conclusion

The hemisynthetic derivatives of ent-3β-hydroxy-13-epi-manoyl oxide represent a promising avenue for the development of new antimicrobial agents. The chloroethyl carbamoyl ester derivative, in particular, demonstrates significant broad-spectrum activity and warrants further investigation, including determination of its minimum inhibitory concentration (MIC) and in vivo efficacy. The selective antifungal activity of the glycoside derivative also highlights the potential for targeted modifications to achieve desired antimicrobial profiles. This comparative analysis provides a valuable resource for researchers and drug development professionals working to combat the growing challenge of antimicrobial resistance.

References

Confirming the Stereochemistry of Synthesized Manoyl Oxide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, this document provides a comparative analysis of key analytical techniques for confirming the stereochemistry of synthesized Manoyl oxide. This guide details experimental protocols, presents comparative data, and outlines the strengths and limitations of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiroptical methods, offering a comprehensive resource for the stereochemical elucidation of this and similar diterpenoids.

The correct assignment of stereochemistry is a critical step in the synthesis of natural products like this compound, a bicyclic diterpenoid with significant biological activities. The spatial arrangement of atoms defines its interaction with biological targets, making unambiguous stereochemical confirmation essential for drug development and structure-activity relationship (SAR) studies. This guide compares the most powerful analytical techniques employed for this purpose: NMR spectroscopy, single-crystal X-ray crystallography, and chiroptical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A First Line of Inquiry

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of atoms. For stereochemical assignment of this compound, 1H and 13C NMR, along with advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy, are indispensable.

Comparison with Alternatives:

While standard 1D NMR can provide initial structural information, it often falls short in unambiguously defining relative stereochemistry in complex molecules like diterpenes. Alternative NMR techniques and other analytical methods are therefore crucial. For instance, while ¹H and ¹³C NMR are excellent for determining the carbon skeleton, NOESY experiments are essential for elucidating through-space proton-proton interactions, which are directly related to the stereochemistry.[1][2] In cases where NMR data is ambiguous, chiroptical methods and X-ray crystallography provide definitive assignments.

Data Presentation:

The key to distinguishing between this compound and its common diastereomer, 13-epi-Manoyl oxide, lies in the subtle differences in their NMR spectra. The chemical shifts of the carbons and protons around the C-13 stereocenter are particularly diagnostic.

Atom This compound (δ ppm) 13-epi-Manoyl Oxide (δ ppm)
¹³C NMR
C-12~24.5~24.8
C-13~73.5~73.8
C-14~147.8~147.9
C-15~111.2~111.1
C-16~28.7~25.8
¹H NMR
H-14 (dd)~5.90 (17.4, 10.7 Hz)~5.92 (17.4, 10.7 Hz)
H-15a (dd)~5.18 (17.4, 1.2 Hz)~5.19 (17.4, 1.2 Hz)
H-15b (dd)~5.02 (10.7, 1.2 Hz)~5.03 (10.7, 1.2 Hz)
H₃-16 (s)~1.28~1.31

Note: Chemical shifts are approximate and can vary based on the solvent and instrument used. The data presented is a compilation from various sources and serves as a comparative guide.

Key NOESY correlations are crucial for confirming the relative stereochemistry. For this compound, a correlation between H-9 and H-17α, and between H-5 and H-17β would be expected, confirming the trans-fusion of the decalin rings. The stereochemistry at C-13 can be inferred from NOE correlations between the C-16 methyl protons and protons on the decalin ring system.[3][4]

Experimental Protocols:

1D and 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY):

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to assess purity and obtain initial structural information.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of carbon environments.

  • 2D NMR Acquisition:

    • COSY: To establish ¹H-¹H spin-spin coupling networks.

    • HSQC: To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC: To identify long-range ¹H-¹³C correlations (2-3 bonds), crucial for assigning quaternary carbons and piecing together the carbon skeleton.

    • NOESY/ROESY: To identify through-space correlations between protons that are close in proximity (< 5 Å), which is essential for determining the relative stereochemistry.[5][6] A mixing time of 500-800 ms (B15284909) is typically used for small molecules like this compound.[7]

  • Data Processing and Analysis: Process the acquired data using appropriate software. Analyze the spectra to assign all proton and carbon signals and interpret the NOESY correlations to deduce the stereochemistry.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Stereochemistry Confirmation Sample Synthesized this compound Dissolve Dissolve in CDCl3 Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR C13_NMR 13C NMR H1_NMR->C13_NMR COSY COSY C13_NMR->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC NOESY NOESY/ROESY HMBC->NOESY Assign_Signals Assign 1H & 13C Signals NOESY->Assign_Signals Analyze_Correlations Analyze 2D Correlations (COSY, HSQC, HMBC) Assign_Signals->Analyze_Correlations Interpret_NOE Interpret NOE Data Analyze_Correlations->Interpret_NOE Confirm_Stereochem Confirm Relative Stereochemistry Interpret_NOE->Confirm_Stereochem XRay_Workflow cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_structure_solution Structure Solution & Refinement Purified_Sample Purified this compound Dissolve_Solvent Dissolve in Solvent(s) Purified_Sample->Dissolve_Solvent Crystallization_Technique Apply Crystallization Technique (Slow Evaporation, Vapor Diffusion, etc.) Dissolve_Solvent->Crystallization_Technique Single_Crystal Obtain Single Crystal Crystallization_Technique->Single_Crystal Mount_Crystal Mount Crystal Single_Crystal->Mount_Crystal Data_Collection Collect Diffraction Data Mount_Crystal->Data_Collection Process_Data Process Diffraction Data Data_Collection->Process_Data Solve_Phase Solve Phase Problem Process_Data->Solve_Phase Build_Model Build Molecular Model Solve_Phase->Build_Model Refine_Structure Refine Structure Build_Model->Refine_Structure Absolute_Stereochem Determine Absolute Stereochemistry Refine_Structure->Absolute_Stereochem Chiroptical_Workflow cluster_sample_and_calc Sample Preparation & Computation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Assignment Sample_Solution Prepare Solution of Synthesized this compound Record_Baseline Record Solvent Baseline Sample_Solution->Record_Baseline Computational_Models Generate Computational Models of Possible Stereoisomers Calculate_Spectra Calculate Theoretical CD/VCD Spectra Computational_Models->Calculate_Spectra Compare_Spectra Compare Experimental & Theoretical Spectra Calculate_Spectra->Compare_Spectra Record_Spectrum Record Experimental CD/VCD Spectrum Record_Baseline->Record_Spectrum Process_Spectrum Process Experimental Spectrum Record_Spectrum->Process_Spectrum Process_Spectrum->Compare_Spectra Assign_Configuration Assign Absolute Configuration Compare_Spectra->Assign_Configuration

References

Comparative Analysis of the Cytotoxic Effects of Manoyl Oxide and Sclareol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the cytotoxic properties of Manoyl oxide and its precursor, sclareol (B1681606), reveals significant differences in their potency and mechanisms of action against various cancer cell lines. This guide synthesizes available experimental data to provide a clear comparison for researchers in drug discovery and oncology.

Quantitative Comparison of Cytotoxicity

Sclareol consistently demonstrates greater cytotoxic activity across multiple cancer cell lines when compared to this compound. The transformation of sclareol into this compound, a cyclic ether, results in a notable decrease in its cytotoxic efficacy[1][2]. This suggests that the two tertiary hydroxyl groups present in the sclareol structure are crucial for its anticancer properties[1][2][3].

The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, highlight this disparity. For instance, against the MCF-7 breast cancer cell line, sclareol exhibits an IC50 of 2.0 µM, whereas this compound's IC50 is significantly higher at 50 µM[1][2][3]. Sclareol has also demonstrated potent activity against a range of other cancer cell lines, with IC50 values often below 50 µM[4][5].

CompoundCell LineIC50 Value (µM)Reference
Sclareol MCF-7 (Breast Cancer)2.0[1][2]
MG63 (Osteosarcoma)65.2[4]
H1688 (Lung Cancer)42.14 (at 24h)[4]
H146 (Lung Cancer)69.96 (at 24h)[4]
A549 (Lung Cancer, Hypoxia)~41.6 (18 µg/mL at 24h)[6]
This compound MCF-7 (Breast Cancer)50[1][2]
ent-3β-hydroxy-13-epi-manoyl oxide derivative Various Leukemic Cell LinesActive against 13 cell lines[7]

Mechanisms of Cytotoxic Action

Both compounds induce cell death primarily through apoptosis, but the elucidated signaling pathways for sclareol are more extensively documented.

Sclareol: A Multi-Pathway Approach

Sclareol's cytotoxic effects are mediated through several interconnected signaling pathways, leading to apoptosis and cell cycle arrest.

  • Apoptosis Induction: Sclareol triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

    • Intrinsic Pathway : It causes a loss of mitochondrial membrane potential, leading to the release of cytochrome c. This is associated with an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2[8][9][10].

    • Extrinsic Pathway : Sclareol activates initiator caspases such as caspase-8 and caspase-9[4][11].

    • Execution Phase : Both pathways converge on the activation of executioner caspase-3 and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), a key event in DNA fragmentation and apoptosis[4][11].

  • Cell Cycle Arrest: Sclareol can halt the cell cycle at the G1/G0 or S phase. This is achieved by modulating the levels of cell cycle regulatory proteins, including decreasing levels of CDK4, Cyclin D, and Cyclin E[4][11][12].

  • MAPK/ERK Pathway Modulation: In cervical cancer cells, sclareol has been shown to decrease the phosphorylation of MEK and ERK, key components of the MAPK/ERK signaling pathway which is often hyperactivated in cancers to promote proliferation[10][12].

  • HIF-1α Inhibition: Under hypoxic conditions, a common feature of the tumor microenvironment, sclareol inhibits the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α), a critical protein for tumor cell adaptation to low oxygen[6].

This compound: An Apoptosis Inducer

Research on the specific cytotoxic mechanisms of this compound is less extensive. However, studies on a semi-synthetic derivative of ent-3-beta-hydroxy-13-epi-manoyl oxide indicate that it induces apoptosis in human leukemic cell lines[7]. This derivative also appears to cause a delay in the G0/G1 phase of the cell cycle, suggesting an interference with cell cycle progression[7]. The significantly lower potency compared to sclareol, however, points to a less efficient engagement of these cytotoxic pathways.

Signaling Pathway Diagrams

Sclareol_Apoptosis_Pathway Sclareol Sclareol Bax Bax Sclareol->Bax + Bcl2 Bcl-2 Sclareol->Bcl2 - Casp8 Caspase-8 Sclareol->Casp8 + Mitochondria Mitochondria CytC Cytochrome c (release) Mitochondria->CytC Bax->Mitochondria Bcl2->Mitochondria Casp9 Caspase-9 CytC->Casp9 + Casp3 Caspase-3 Casp9->Casp3 + Casp8->Casp3 + PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis cPARP Cleaved PARP PARP->cPARP

Caption: Sclareol-induced apoptosis signaling cascade.

Sclareol_Other_Pathways Sclareol Sclareol MAPK_pathway MAPK/ERK Pathway (p-MEK, p-ERK) Sclareol->MAPK_pathway HIF1a HIF-1α Sclareol->HIF1a CellCycle Cell Cycle Progression (CDKs, Cyclins) Sclareol->CellCycle Proliferation Cell Proliferation MAPK_pathway->Proliferation Hypoxia_Adaptation Hypoxia Adaptation HIF1a->Hypoxia_Adaptation G1_S_Arrest G1/S Phase Arrest CellCycle->G1_S_Arrest

Caption: Other inhibitory effects of Sclareol.

Experimental Protocols

The cytotoxic effects of this compound and sclareol are typically evaluated using a standard set of in vitro assays.

Cell Viability Assay (MTT or CCK-8 Assay)
  • Objective: To determine the concentration-dependent effect of the compounds on cell proliferation and viability.

  • Methodology:

    • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with a range of concentrations of this compound or sclareol (and a vehicle control, e.g., DMSO) for specific time points (e.g., 24, 48, 72 hours).

    • Reagent Incubation: After treatment, a reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well. Metabolically active cells convert the tetrazolium salt into a colored formazan (B1609692) product.

    • Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is proportional to the number of viable cells.

    • Data Analysis: Cell viability is expressed as a percentage relative to the control. IC50 values are calculated from the resulting dose-response curves.[6]

Apoptosis Assessment by Flow Cytometry (Annexin V/Propidium Iodide Staining)
  • Objective: To quantify the percentage of cells undergoing apoptosis.

  • Methodology:

    • Cell Treatment: Cells are treated with the compounds at concentrations around their IC50 values for a specified time.

    • Cell Harvesting: Both adherent and floating cells are collected and washed.

    • Staining: Cells are resuspended in a binding buffer and stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters late apoptotic and necrotic cells with compromised membranes).

    • Flow Cytometry: The stained cells are analyzed by a flow cytometer.

    • Data Analysis: The cell population is segregated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[7][8][9]

Western Blot Analysis
  • Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Methodology:

    • Protein Extraction: Following treatment with the compounds, cells are lysed to extract total protein.

    • Protein Quantification: The concentration of protein in the lysates is determined (e.g., using a BCA assay).

    • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, Caspase-3, p-ERK) followed by incubation with enzyme-linked secondary antibodies.

    • Detection: The signal is detected using a chemiluminescent substrate and imaged. Protein bands are quantified using densitometry software.[8][10][13]

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat cells with This compound & Sclareol (various concentrations) Start->Treatment Incubate Incubate (24-72h) Treatment->Incubate Assay_Choice Select Assay Incubate->Assay_Choice MTT Cell Viability Assay (MTT/CCK-8) Assay_Choice->MTT Viability Flow Apoptosis Assay (Flow Cytometry) Assay_Choice->Flow Apoptosis WB Protein Analysis (Western Blot) Assay_Choice->WB Mechanism MTT_Result Calculate IC50 Values MTT->MTT_Result Flow_Result Quantify Apoptotic Cells Flow->Flow_Result WB_Result Analyze Protein Expression WB->WB_Result Conclusion Compare Cytotoxic Profiles MTT_Result->Conclusion Flow_Result->Conclusion WB_Result->Conclusion

Caption: General experimental workflow for comparison.

Conclusion

The available data strongly indicate that sclareol is a more potent cytotoxic agent against cancer cells than this compound. The structural integrity of sclareol, particularly its two tertiary hydroxyl groups, is essential for its activity. Sclareol engages multiple signaling pathways to induce apoptosis and cell cycle arrest, making it a compound of significant interest for further anticancer drug development. While this compound also induces apoptosis, its reduced potency suggests it is a less promising candidate in its unmodified form. Future research could explore whether modifications to the this compound structure might restore or enhance its cytotoxic potential.

References

Cross-Validation of HPLC and GC-MS Methods for Manoyl Oxide Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Manoyl oxide, a key labdane-type diterpene and a precursor to the pharmacologically active compound forskolin, is critical for quality control, biosynthetic pathway studies, and drug discovery.[1][2][3] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound, supported by a synthesis of published experimental data for structurally similar compounds.

The choice between HPLC and GC-MS for terpene analysis depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the desired sensitivity and selectivity.[4] this compound, with a boiling point of 338-339°C, is a semi-volatile compound, making it amenable to analysis by both techniques.[5][6]

Experimental Protocols

A critical aspect of method selection and cross-validation is a thorough understanding of the experimental procedures for each technique. Below are detailed model methodologies for the quantification of this compound using HPLC and GC-MS, based on established protocols for similar diterpenoids.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique suitable for non-volatile and thermally labile compounds.[7][8] While less common for this compound itself, HPLC methods for other labdane (B1241275) diterpenes can be adapted. A key challenge for HPLC analysis of this compound is its lack of a strong chromophore, which necessitates detection at low UV wavelengths or the use of more universal detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometry (MS).[8]

Sample Preparation:

  • Extraction: Solid samples (e.g., plant material) are extracted with a suitable organic solvent such as methanol (B129727) or a mixture of methanol and chloroform.

  • Purification: The crude extract may be subjected to solid-phase extraction (SPE) to remove interfering compounds.

  • Final Solution: The purified extract is dissolved in the mobile phase for injection.

Instrumentation and Conditions:

  • System: A standard HPLC system equipped with a photodiode array (PDA) detector or a mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for diterpene separation.[1][9]

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water or methanol and water is typical. For example, a mobile phase of methanol:water (85:15, v/v) can be effective.[10]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 205-210 nm) due to the lack of a strong chromophore.

  • Injection Volume: 10-20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and is the more established method for this compound analysis.[3][11][12][13] Its high separation efficiency and the structural information provided by mass spectrometry make it well-suited for this application.[4]

Sample Preparation:

  • Extraction: Similar to the HPLC protocol, samples are extracted with an organic solvent. Hexane is a common choice for extracting diterpenes for GC-MS analysis.[11][14]

  • Derivatization (Optional): For some terpenes, derivatization may be necessary to improve volatility and thermal stability. However, for this compound, it is often not required.[15]

  • Final Solution: The extract is concentrated and may be exchanged into a solvent suitable for GC injection (e.g., ethyl acetate).

Instrumentation and Conditions:

  • System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is typically used.[11][14]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[11]

  • Injector Temperature: 250°C.

  • Oven Temperature Program: A temperature gradient is used to separate the components of the mixture. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C).[13]

  • Mass Spectrometer: Operated in electron ionization (EI) mode, with data acquired in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

Data Presentation: A Comparative Summary

The following table summarizes the expected quantitative performance of HPLC and GC-MS methods for the analysis of this compound, based on published data for similar diterpenoids. It is important to note that these are representative values and will vary depending on the specific instrumentation, method parameters, and sample matrix.

Parameter HPLC (Hypothetical) GC-MS (Established) References
Linearity (R²) > 0.999> 0.99[8][9][16]
Limit of Detection (LOD) 0.08 – 0.65 µg/mL0.25 µg/mL[6][8][9]
Limit of Quantification (LOQ) 0.24 – 1.78 µg/mL0.75 µg/mL[6][8][9]
Accuracy (% Recovery) 94.70 – 105.81%91.6 – 105.7%[8][11]
Precision (% RSD) < 2%0.28 – 11.18%[8][11]

Mandatory Visualization

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Comparison cluster_validation Method Validation Sample Bulk Sample Extraction Solvent Extraction Sample->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification HPLC HPLC Analysis Purification->HPLC GCMS GC-MS Analysis Purification->GCMS Data_HPLC HPLC Data (Peak Area, Retention Time) HPLC->Data_HPLC Data_GCMS GC-MS Data (Peak Area, Mass Spectrum) GCMS->Data_GCMS Quant_HPLC Quantification (HPLC) Data_HPLC->Quant_HPLC Quant_GCMS Quantification (GC-MS) Data_GCMS->Quant_GCMS Comparison Statistical Comparison (e.g., t-test, Bland-Altman plot) Quant_HPLC->Comparison Quant_GCMS->Comparison Validation Cross-Validation Assessment: - Linearity - Accuracy - Precision - LOD/LOQ Comparison->Validation

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Conclusion

Both HPLC and GC-MS are viable techniques for the quantification of this compound, each with its own advantages and disadvantages.

GC-MS is generally the preferred method due to its high sensitivity, selectivity, and the wealth of structural information it provides, which is particularly useful for unambiguous peak identification in complex matrices.[4] The existing body of literature on this compound analysis is predominantly based on GC-MS, indicating its established reliability for this application.[3][11][12][13]

HPLC , while requiring more method development for this compound due to the compound's weak UV absorbance, offers the advantage of analyzing thermally labile and less volatile compounds that may be present in the same extract.[7][8] Coupling HPLC with a mass spectrometer (HPLC-MS) can overcome the sensitivity limitations of UV detection and provide a powerful alternative to GC-MS.

Ultimately, the choice of method will depend on the specific research question, the available instrumentation, and the desired sample throughput. For routine quality control where high sensitivity and structural confirmation are paramount, a validated GC-MS method is recommended. For research applications that involve the simultaneous analysis of this compound and other non-volatile or thermally sensitive compounds, developing a robust HPLC-MS method would be a valuable endeavor. Cross-validation of the two methods, as outlined in the workflow above, is essential to ensure the consistency and reliability of quantitative data across different analytical platforms.

References

A Comparative Guide to Manoyl Oxide Production in Microbial Hosts: E. coli vs. S. cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diterpenoid manoyl oxide is a key precursor to the pharmacologically significant compound forskolin (B1673556) and other valuable labdane-type diterpenes.[1] As natural extraction from its plant source, Coleus forskohlii, is often low-yielding and unsustainable, microbial fermentation has emerged as a promising alternative for its large-scale production. This guide provides a comparative analysis of the two most prominent microbial hosts for this compound biosynthesis: the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. We present a synthesis of experimental data, detailed methodologies, and visual workflows to assist researchers in selecting and optimizing a suitable production platform.

Performance Comparison: E. coli vs. S. cerevisiae

Both E. coli and S. cerevisiae have been successfully engineered to produce 13R-manoyl oxide, the enantiomerically pure form required for forskolin synthesis. However, the production titers, metabolic engineering strategies, and overall process considerations differ significantly between the two hosts.

Quantitative Data Summary

The following table summarizes the key production metrics for 13R-manoyl oxide in engineered E. coli and S. cerevisiae based on published studies. Direct comparisons should be made with caution due to variations in experimental conditions.

MetricEscherichia coliSaccharomyces cerevisiaeReference
Maximum Titer (mg/L) 103000[1][2]
Precursor Pathway Native MEP or Heterologous MVANative MVA[3]
Cultivation Method Shake flask / BioreactorFed-batch fermentation[1][2]
Productivity (mg/L/h) ~0.09~20.8Calculated from[1][2]
Yield (mg/g glucose) Not Reported~75Calculated from[2][4]

Metabolic Engineering Strategies

The biosynthesis of this compound in a microbial host requires the introduction of a heterologous pathway to convert the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), into the target molecule. This is typically achieved by expressing two key enzymes from C. forskohlii: a class II diterpene synthase (CfTPS2) that converts GGPP to 8-hydroxy-copalyl diphosphate (B83284), and a class I diterpene synthase (CfTPS3) that catalyzes the final conversion to 13R-manoyl oxide.[4]

The primary difference in metabolic engineering strategies between E. coli and S. cerevisiae lies in the upstream pathway for GGPP synthesis.

Saccharomyces cerevisiae utilizes the mevalonate (B85504) (MVA) pathway for isoprenoid precursor synthesis.[3] Key engineering strategies to boost this compound production in yeast include:

  • Overexpression of rate-limiting MVA pathway genes: Increasing the expression of genes such as tHMG1 (truncated 3-hydroxy-3-methylglutaryl-CoA reductase) and ERG20 (farnesyl pyrophosphate synthetase) enhances the overall flux towards isoprenoid biosynthesis.[2]

  • Downregulation of competing pathways: To divert carbon flux from the synthesis of sterols, the expression of squalene (B77637) synthase (ERG9) is often attenuated.[2]

  • Enhancing GGPP synthesis: Overexpression of a GGPP synthase (BTS1) and using mutant versions of ERG20 (e.g., Erg20F96C) can increase the pool of GGPP available for this compound synthesis.[4]

  • Optimization of diterpene synthase expression: Truncating the N-terminal plastid transit peptides of the plant-derived enzymes (CfTPS2 and CfTPS3) can improve their expression and activity in the yeast cytosol.[2]

Escherichia coli naturally produces isoprenoid precursors via the methylerythritol phosphate (B84403) (MEP) pathway.[3] Strategies for enhancing this compound production in E. coli often involve:

  • Enhancement of the native MEP pathway: Overexpressing key MEP pathway genes such as dxs (1-deoxy-D-xylulose-5-phosphate synthase) and idi (isopentenyl diphosphate isomerase) can increase the supply of precursors.

  • Introduction of a heterologous MVA pathway: To bypass the native MEP pathway, a complete MVA pathway from S. cerevisiae can be introduced into E. coli. This has been shown to significantly improve the yields of various terpenoids.[3]

  • Optimization of cultivation conditions: Factors such as temperature, induction time, and the use of defined media with supplements like mevalonolactone (B1676541) (when using the MVA pathway) are crucial for maximizing production.

Experimental Protocols

Key Experiment: Fed-Batch Fermentation of Engineered S. cerevisiae for this compound Production

This protocol is adapted from the high-titer production study by Zhang et al. (2019).[2][4]

  • Seed Culture Preparation: A single colony of the engineered S. cerevisiae strain is inoculated into 100 mL of OYPD medium (1% yeast extract, 2% peptone, 4% glucose) in a 500 mL shake-flask. The culture is incubated at 30°C and 220 rpm for 16 hours.

  • Bioreactor Inoculation: The seed culture is used to inoculate a 5 L bioreactor containing 2 L of OYPD medium at a 10% (v/v) ratio.

  • Fermentation Conditions:

    • Temperature: Maintained at 30°C.

    • pH: Controlled at 5.5 using 5 M H₂SO₄ and ammonia.

    • Aeration: Airflow is set to 2 vvm (vessel volumes per minute).

    • Dissolved Oxygen: Maintained above 20% by controlling the agitation speed.

  • Fed-Batch Strategy: A feeding solution containing 50% glucose and 1% yeast extract is fed into the bioreactor to maintain the glucose concentration at a low level (around 5 g/L).

  • In-situ Extraction: 10% (v/v) dodecane (B42187) is added to the fermentation broth to capture the produced this compound and reduce its potential toxicity to the cells.

  • Sampling and Analysis: Samples are taken periodically to monitor cell growth (OD₆₀₀) and this compound concentration.

Key Experiment: Shake-Flask Cultivation of Engineered E. coli for this compound Production

This protocol is based on the study by Nielsen et al. (2014).[1]

  • Pre-culture Preparation: A single colony of the engineered E. coli strain is inoculated into 500 µL of LB medium and grown for 16 hours at 37°C with shaking at 300 rpm.

  • Main Culture: 40 µL of the pre-culture is inoculated into 2 mL of PASM-5052 defined medium in a 10 mL microtiter plate. The culture is grown at 37°C and 300 rpm until the optical density (OD) reaches 0.3.

  • Induction: The expression of the this compound biosynthesis pathway is induced by adding 1 mM rhamnose and 0.4 mM IPTG.

  • Cultivation for Production: The induced culture is incubated at a lower temperature, for instance, 16°C for an extended period (e.g., 112 hours) to enhance protein expression and product formation.

  • Extraction: An equal volume of hexane (B92381) containing an internal standard (e.g., 1-eicosene) is added to the culture. The mixture is shaken for an extended period (e.g., 16 hours) at room temperature for extraction.

  • Analysis: The hexane phase is collected and analyzed by GC-MS.

Analytical Method: Quantification of this compound by GC-MS
  • Sample Preparation: The hexane extract containing this compound is separated from the aqueous culture broth.

  • GC-MS System: An Agilent 7890A GC system coupled with a 5975C mass spectrometer (or a similar system) is used.

  • GC Column: A suitable column for terpene analysis, such as a DB-5ms column, is employed.

  • GC Program:

    • Injector Temperature: 250°C.

    • Oven Program: Start at a suitable initial temperature (e.g., 150°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C).

    • Carrier Gas: Helium.

  • MS Detection: The mass spectrometer is operated in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and specificity. Characteristic ions for this compound are monitored for quantification.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated with a pure this compound standard.

Visualizations

Manoyl_Oxide_Biosynthesis_Pathway cluster_ecoli Escherichia coli cluster_scerevisiae Saccharomyces cerevisiae cluster_heterologous Heterologous Pathway (from C. forskohlii) G3P Glyceraldehyde-3-Phosphate MEP_pathway MEP Pathway (Native) G3P->MEP_pathway Pyruvate Pyruvate Pyruvate->MEP_pathway IPP_E IPP MEP_pathway->IPP_E DMAPP_E DMAPP MEP_pathway->DMAPP_E GGPP_E GGPP IPP_E->GGPP_E GGPP Synthase DMAPP_E->GGPP_E GGPP_input GGPP_E->GGPP_input Acetyl_CoA Acetyl-CoA MVA_pathway MVA Pathway (Native) Acetyl_CoA->MVA_pathway IPP_S IPP MVA_pathway->IPP_S DMAPP_S DMAPP MVA_pathway->DMAPP_S FPP_S FPP IPP_S->FPP_S Erg20p GGPP_S GGPP IPP_S->GGPP_S DMAPP_S->FPP_S FPP_S->GGPP_S Bts1p GGPP_S->GGPP_input C8OH_CPP 8-hydroxy-copalyl diphosphate GGPP_input->C8OH_CPP CfTPS2 Manoyl_Oxide 13R-Manoyl Oxide C8OH_CPP->Manoyl_Oxide CfTPS3

Caption: this compound biosynthesis pathways in E. coli and S. cerevisiae.

Experimental_Workflow_Comparison cluster_ecoli E. coli Workflow cluster_scerevisiae S. cerevisiae Workflow E_strain Strain Engineering (MEP/MVA pathway) E_culture Shake-flask/Bioreactor Cultivation E_strain->E_culture E_induction Chemical Induction (IPTG/Rhamnose) E_culture->E_induction E_extraction Solvent Extraction (Hexane) E_induction->E_extraction E_analysis GC-MS Analysis E_extraction->E_analysis end End E_analysis->end S_strain Strain Engineering (MVA pathway) S_culture Fed-batch Fermentation S_strain->S_culture S_extraction In-situ Extraction (Dodecane) S_culture->S_extraction S_analysis GC-MS Analysis S_extraction->S_analysis S_analysis->end start Start start->E_strain start->S_strain

Caption: Comparative experimental workflow for this compound production.

Concluding Remarks: Host Selection Considerations

The choice between E. coli and S. cerevisiae for this compound production depends on the specific goals of the research or development project.

FeatureEscherichia coliSaccharomyces cerevisiae
Growth Rate FastSlower
Genetic Tools Extensive and well-establishedExtensive and well-established
Precursor Pathway MEP (lower theoretical carbon efficiency for some precursors) or heterologous MVAMVA (higher carbon efficiency for some precursors)
Post-Translational Modifications LimitedEukaryotic machinery, better for complex enzymes
Tolerance to Hydrophobic Compounds LowerHigher
Reported Titers for this compound Lower (mg/L range)Significantly higher (g/L range)
Process Scalability Well-established for industrial fermentationWell-established, often considered more robust for industrial fermentation
Regulatory Status Some strains are GRAS (Generally Recognized as Safe)Generally Recognized as Safe (GRAS)

References

A Comparative Guide to the Validation of a New Analytical Method for Manoyl Oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a newly proposed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the detection and quantification of Manoyl oxide against established analytical techniques. The information is intended for researchers, scientists, and drug development professionals working on the analysis of diterpenoids and related natural products.

This compound, a labdane (B1241275) diterpene, is a key intermediate in the biosynthesis of pharmacologically active compounds such as Forskolin.[1][2][3] Accurate and precise quantification of this compound is crucial for understanding its biological role, for quality control of natural products, and for various research applications. This document outlines the validation of a novel HPLC-MS method and compares its performance with existing Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the performance characteristics of the new HPLC-MS method in comparison to traditional GC-MS and HPLC-UV techniques.

Table 1: Performance Comparison of Analytical Methods for this compound Detection

ParameterNew HPLC-MS MethodGC-MS MethodHPLC-UV Method
Principle Chromatographic separation followed by mass-to-charge ratio detection.Chromatographic separation of volatile compounds followed by mass-to-charge ratio detection.Chromatographic separation followed by UV absorbance detection.
Primary Use Quantification, Identification, Structural Elucidation.Quantification, Identification of volatile and semi-volatile compounds.Quantification, Purity Assessment.
Sensitivity HighHighModerate
Selectivity HighHighModerate
Sample Throughput ModerateModerateHigh

Table 2: Quantitative Validation Parameters for this compound Analysis

Validation ParameterNew HPLC-MS MethodGC-MS MethodHPLC-UV Method
Linearity (R²) ≥ 0.999≥ 0.998≥ 0.995
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.3 µg/mL1.5 µg/mL
Precision (RSD%) < 2%< 5%< 5%
Accuracy (Recovery %) 98 - 102%95 - 105%90 - 110%
Robustness HighModerateHigh

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of analytical results. Below are the experimental protocols for the new HPLC-MS method, followed by general protocols for GC-MS and HPLC-UV analysis of this compound.

New HPLC-MS Method: Detailed Protocol

Objective: To develop and validate a sensitive and selective HPLC-MS method for the quantification of this compound in plant extracts.

1. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of certified this compound reference standard in methanol (B129727) at a concentration of 1 mg/mL.

  • Calibration Standards: Perform serial dilutions of the stock solution with methanol to prepare calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • Accurately weigh 1.0 g of the dried and powdered plant material.

    • Extract with 20 mL of methanol using sonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter prior to injection.

2. HPLC-MS Conditions:

  • Instrument: Agilent 1290 Infinity II LC System coupled to an Agilent 6545XT AdvanceBio Q-TOF.

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

  • Gradient Elution:

    • 0-2 min: 60% B

    • 2-10 min: 60% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 60% B

    • 12.1-15 min: 60% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Gas Temperature: 325°C.

    • Gas Flow: 8 L/min.

    • Nebulizer: 35 psi.

    • Sheath Gas Temperature: 350°C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

    • Fragmentor: 175 V.

    • MS Scan Range: m/z 100-1000.

    • Targeted MS/MS: Precursor ion for this compound (e.g., [M+H]⁺).

3. Method Validation: The method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, LOD, and LOQ.[4][5]

General GC-MS Protocol for this compound Analysis

1. Sample Preparation:

  • Extract the plant material with a non-polar solvent such as hexane (B92381) or dichloromethane.

  • Concentrate the extract and, if necessary, perform a cleanup step using solid-phase extraction (SPE).

  • Derivatization is typically not required for this compound due to its volatility.

2. GC-MS Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

General HPLC-UV Protocol for this compound Analysis

1. Sample Preparation:

  • Similar to the HPLC-MS method, extract the sample with methanol or acetonitrile.

  • Filter the extract before injection.

2. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a low wavelength (e.g., 205-210 nm), as this compound lacks a strong chromophore.

Visualizations

The following diagrams illustrate the workflow for the validation of the new analytical method and the biosynthetic pathway of this compound.

validation_workflow start Start: Method Development Objective lit_review Literature Review & Method Optimization start->lit_review protocol Define Experimental Protocol lit_review->protocol linearity Linearity & Range protocol->linearity lod_loq LOD & LOQ protocol->lod_loq precision Precision (Repeatability & Intermediate) protocol->precision accuracy Accuracy (Recovery Studies) protocol->accuracy selectivity Selectivity/Specificity protocol->selectivity robustness Robustness protocol->robustness validation_report Validation Report linearity->validation_report lod_loq->validation_report precision->validation_report accuracy->validation_report selectivity->validation_report robustness->validation_report end Method Implementation validation_report->end

Caption: Workflow for the validation of a new analytical method.

manoyl_oxide_biosynthesis ggpp Geranylgeranyl Diphosphate (GGPP) cftps2 CfTPS2 ggpp->cftps2 cpp Copal-8-ol Diphosphate cftps3 CfTPS3 cpp->cftps3 manoyl_oxide This compound p450s Cytochrome P450s & Other Enzymes manoyl_oxide->p450s forskolin Forskolin cftps2->cpp cftps3->manoyl_oxide p450s->forskolin

Caption: Biosynthetic pathway of Forskolin from GGPP via this compound.[1][2][3]

References

comparing the insecticidal activity of different "Manoyl oxide" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Insecticidal Potential of Manoyl Oxide Derivatives

Manoyl oxides, a class of labdane (B1241275) diterpenoids, have garnered interest for their diverse biological activities. This guide provides a comparative analysis of the insecticidal properties of various this compound derivatives, with a focus on their activity against significant agricultural pests. Due to the limited availability of direct comparative studies, this document synthesizes the available data and outlines the standard methodologies for assessing insecticidal efficacy.

Data Summary of Insecticidal Activity

Currently, detailed quantitative comparative data on the insecticidal activity of a wide range of this compound derivatives is scarce in publicly available literature. However, a key study by Ybarra et al. (2005) on diterpenoids from Grindelia scorzonerifolia provides a starting point for comparison. The study identified several this compound derivatives and tested one for its effects on the polyphagous pest Spodoptera frugiperda (fall armyworm).

This compound DerivativeTarget InsectConcentrationObserved EffectQuantitative Data (LC50/Mortality Rate)
18-O-α-L-arabinopyranosylthis compoundSpodoptera frugiperda100 ppm (in larval diet)Pupal and adult malformations leading to death.[1][2]Not Provided
4β-hydroxy-19-northis compoundNot Tested in Study--Not Available
4α-hydroxy-18-northis compoundNot Tested in Study--Not Available
JhanolNot Tested in Study--Not Available
18-hydroxy-13-epi-manoyl oxideNot Tested in Study--Not Available

Note: The lack of quantitative data, such as LC50 (median lethal concentration) or specific mortality rates, for 18-O-α-L-arabinopyranosylthis compound and the absence of insecticidal testing for the other isolated derivatives highlight a significant gap in the current research landscape. Further studies are crucial to establish a comprehensive structure-activity relationship for this class of compounds.

Experimental Protocols

The following is a generalized experimental protocol for assessing the insecticidal activity of compounds against Spodoptera frugiperda through a diet incorporation bioassay, based on common practices in entomological research. This protocol reflects the methodology likely employed in the study by Ybarra et al. (2005).

Larval Diet Incorporation Bioassay

1. Insect Rearing:

  • Spodoptera frugiperda larvae are reared on an artificial diet under controlled laboratory conditions (typically 25 ± 2°C, 60-70% relative humidity, and a 14:10 hour light:dark photoperiod). A healthy, uniform population of larvae (e.g., third-instar) is selected for the bioassay.

2. Preparation of Test Diet:

  • The this compound derivative to be tested is dissolved in a suitable solvent (e.g., acetone, ethanol).

  • The solution is then incorporated into the artificial larval diet at various concentrations (e.g., a serial dilution from 1 to 500 ppm). The solvent is allowed to evaporate completely.

  • A control diet is prepared by incorporating only the solvent into the diet.

3. Bioassay Procedure:

  • A specific number of pre-weighed, third-instar S. frugiperda larvae (e.g., 10-20 larvae per replicate) are placed in individual containers or wells of a multi-well plate.

  • A known amount of the treated or control diet is provided to each larva.

  • The containers are maintained under the same controlled conditions as the insect rearing.

  • Larval mortality is recorded at regular intervals (e.g., 24, 48, 72, and 96 hours). Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Sub-lethal effects, such as developmental abnormalities in pupae and adults, are also monitored and recorded.

4. Data Analysis:

  • Mortality data is corrected for any control mortality using Abbott's formula.

  • The corrected mortality data is then subjected to probit analysis to determine the LC50 and LC90 values, which represent the concentrations required to kill 50% and 90% of the test population, respectively.

Logical Workflow for Comparing Insecticidal Activity

The following diagram illustrates the logical workflow for a comprehensive comparison of the insecticidal activity of different this compound derivatives.

Insecticidal_Activity_Comparison cluster_derivatives This compound Derivatives cluster_bioassay Insecticidal Bioassay cluster_analysis Data Analysis & Comparison D1 Derivative A Target Select Target Insect (e.g., Spodoptera frugiperda) D1->Target D2 Derivative B D2->Target D3 Derivative C D3->Target D_etc ... D_etc->Target Protocol Standardized Protocol (e.g., Diet Incorporation) Target->Protocol Concentrations Determine Test Concentrations Protocol->Concentrations Replicates Perform Replicates Concentrations->Replicates Data_Collection Collect Mortality & Sub-lethal Data Replicates->Data_Collection LC50 Calculate LC50 / LC90 Data_Collection->LC50 Mortality Compare Mortality Rates Data_Collection->Mortality SAR Structure-Activity Relationship (SAR) Analysis LC50->SAR Mortality->SAR

Caption: Workflow for comparing insecticidal activity of this compound derivatives.

References

assessment of different extraction solvents for "Manoyl oxide" from Coleus forskohlii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of different extraction solvents for Manoyl oxide, a key biosynthetic precursor to the pharmacologically significant diterpenoid, forskolin (B1673556), from the roots of Coleus forskohlii. Due to a lack of direct comparative studies on this compound extraction, this guide leverages extensive data on forskolin extraction as a proxy, supplemented with an analysis of this compound's chemical properties to infer optimal extraction conditions.

Executive Summary

The selection of an appropriate solvent is critical for the efficient extraction of this compound from Coleus forskohlii. While polar solvents like methanol (B129727) and ethanol (B145695) have demonstrated high efficacy in extracting the more polar forskolin, the nonpolar nature of this compound suggests that nonpolar or moderately polar solvents may yield better results for this specific compound. This guide presents a detailed comparison of solvents based on available data for forskolin and the physicochemical properties of this compound, offering researchers a data-driven approach to solvent selection and process optimization.

Comparative Analysis of Extraction Solvents

Table 1: Efficacy of Different Solvents for Forskolin Extraction

SolventPolarity IndexBoiling Point (°C)Forskolin Content (% w/w in extract)[1]
Methanol5.1652.91 ± 0.026
Ethanol5.2782.59 ± 0.108
Ethyl Acetate (B1210297)4.4771.60 ± 0.092
Hexane (B92381)0.0690.93 ± 0.040
Acetone5.1560.50 ± 0.106
Dichloromethane (B109758)3.1410.41 ± 0.036
Chloroform4.1610.33 ± 0.055
Petroleum Ether0.042-620.28 ± 0.007
Water9.01000.18 ± 0.029

Data is presented as mean ± standard deviation.

Inference for this compound Extraction:

This compound is a nonpolar, lipophilic molecule with a high octanol-water partition coefficient (logP) estimated to be between 5.9 and 6.8. This suggests poor solubility in water and high solubility in nonpolar organic solvents. In contrast, forskolin is a more polar diterpenoid.

Based on these properties, it can be inferred that:

  • Nonpolar solvents such as hexane and petroleum ether are likely to be more efficient for selectively extracting this compound than for forskolin. The use of hexane for extracting this compound for analytical purposes supports this hypothesis.

  • Moderately polar solvents like ethyl acetate and dichloromethane may offer a balance, co-extracting both this compound and forskolin.

  • Highly polar solvents like methanol and ethanol, while excellent for forskolin, may be less effective for this compound. The high yields of forskolin in these solvents could be due to the co-extraction of other compounds that enhance its solubility.

  • Toluene , an aromatic hydrocarbon, has also been used for the extraction of forskolin and could be a viable option for this compound.[2]

Experimental Protocols

Below are detailed methodologies for solvent extraction of diterpenoids from Coleus forskohlii, which can be adapted for this compound extraction.

Soxhlet Extraction Protocol[1]
  • Sample Preparation: Dry the roots of Coleus forskohlii at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried roots into a coarse powder (e.g., 40-60 mesh).

  • Extraction Setup: Place a known quantity (e.g., 5 grams) of the powdered root material into a thimble.

  • Solvent Addition: Add 150 mL of the chosen extraction solvent to the Soxhlet flask.

  • Extraction Process: Assemble the Soxhlet apparatus and heat the solvent to its boiling point. Continue the extraction for a defined period (e.g., 5 hours).

  • Concentration: After extraction, cool the solvent and concentrate it using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Analysis: Dissolve the dried extract in a suitable solvent (e.g., methanol or acetonitrile) for quantitative analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Ultrasound-Assisted Extraction (UAE) Protocol
  • Sample Preparation: Prepare the dried and powdered Coleus forskohlii root material as described for Soxhlet extraction.

  • Extraction: Place a known amount of the powdered material (e.g., 5 grams) in a flask and add the selected solvent at a specific solid-to-solvent ratio.

  • Sonication: Immerse the flask in an ultrasonic bath and sonicate at a controlled temperature and frequency for a specified duration.

  • Filtration and Concentration: Filter the mixture to separate the extract from the solid residue. Concentrate the filtrate using a rotary evaporator.

  • Analysis: Prepare the extract for analysis as described in the Soxhlet protocol.

Visualizing the Extraction Workflow

The following diagram illustrates a general workflow for the extraction and analysis of this compound from Coleus forskohlii.

ExtractionWorkflow cluster_Preparation 1. Sample Preparation cluster_Extraction 2. Extraction cluster_Processing 3. Post-Extraction Processing cluster_Analysis 4. Analysis Start Coleus forskohlii Roots Drying Drying Start->Drying Grinding Grinding to Powder Drying->Grinding Extraction Solvent Extraction (Soxhlet, UAE, etc.) Grinding->Extraction Filtration Filtration Extraction->Filtration Solvent Select Solvent (e.g., Hexane, Ethanol) Solvent->Extraction Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Analysis Quantitative Analysis (HPLC, GC-MS) CrudeExtract->Analysis ManoylOxide This compound Quantification Analysis->ManoylOxide

Caption: General workflow for this compound extraction and analysis.

Biosynthetic Context

This compound is a crucial intermediate in the biosynthesis of forskolin. Understanding this pathway provides context for the co-extraction of these and other related diterpenoids.

Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Copalyl_DP Copalyl Diphosphate GGPP->Copalyl_DP CfTPS2 ManoylOxide (13R)-Manoyl Oxide Copalyl_DP->ManoylOxide CfTPS3 Intermediates Multiple Enzymatic Steps (Oxidation, Acetylation) ManoylOxide->Intermediates Forskolin Forskolin Intermediates->Forskolin

Caption: Simplified biosynthetic pathway of forskolin from GGPP.

Conclusion and Recommendations

For the specific extraction of This compound , a nonpolar solvent such as hexane is recommended as a starting point for optimization, given the compound's lipophilic nature. For researchers interested in the simultaneous extraction of both This compound and forskolin , a solvent of intermediate polarity like ethyl acetate may be more suitable. The extensive data available for forskolin extraction, particularly the high yields achieved with methanol and ethanol , should be considered, but with the caveat that these polar solvents might not be optimal for the less polar this compound.

Further empirical studies are necessary to definitively determine the most efficient solvent and extraction method for this compound from Coleus forskohlii. The protocols and comparative data presented in this guide provide a solid foundation for such investigations. Researchers are encouraged to perform preliminary small-scale extractions with a range of solvents to identify the most promising candidates for their specific research or drug development objectives.

References

Production of Manoyl Oxide: A Comparative Guide to Engineered Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Manoyl oxide, a labdane-type diterpenoid, serves as a crucial precursor for the synthesis of forskolin, a compound with significant therapeutic applications. The low natural abundance of this compound has driven the development of engineered microbial hosts for its sustainable production. This guide provides an objective comparison of the performance of two prominent microbial chassis, Saccharomyces cerevisiae and Escherichia coli, for the production of 13R-manoyl oxide, supported by experimental data and detailed protocols.

Performance Comparison of Engineered Hosts

The production of 13R-manoyl oxide has been successfully demonstrated in both Saccharomyces cerevisiae and Escherichia coli. However, current research indicates that engineered S. cerevisiae surpasses E. coli in terms of achievable titers. Stepwise metabolic engineering strategies targeting the native mevalonate (B85504) (MVA) pathway in yeast have proven highly effective. In contrast, engineering of E. coli has also yielded promising results, though at a lower production scale.

Host OrganismStrain BackgroundKey Metabolic Engineering StrategiesProduction Titer (mg/L)Cultivation Method
Saccharomyces cerevisiaeW303-1a- Overexpression of MVA pathway genes (tHMG1, ERG20)- Downregulation of competing pathway (ERG9)- Fusion of key enzymes (Bts1p-Erg20p)- Expression of C. forskohlii diterpene synthases (CfTPS2, CfTPS3)2.31 (Initial Strain)Shake Flask
Saccharomyces cerevisiaeW303-1aStepwise optimization of the above strategies328.15 Shake Flask
Saccharomyces cerevisiaeW303-1aOptimized fed-batch fermentation3000 5 L Bioreactor
Escherichia coli-- Expression of GGPP synthase- Expression of C. forskohlii diterpene synthases (CfTPS2, CfTPS3)- Optimization of the MEP pathway10 Shake Flask

Metabolic Pathway and Engineering Strategy

The heterologous production of 13R-manoyl oxide in microbial hosts relies on the introduction of two key enzymes from Coleus forskohlii: a class II diterpene synthase (CfTPS2) that converts geranylgeranyl pyrophosphate (GGPP) to copal-8-ol diphosphate, and a class I diterpene synthase (CfTPS3) which then cyclizes this intermediate to 13R-manoyl oxide. The primary metabolic engineering goal is to maximize the intracellular pool of the GGPP precursor.

Manoyl_Oxide_Pathway cluster_upstream Upstream Pathway (MVA or MEP) cluster_heterologous Heterologous Pathway cluster_competing Competing Pathway Acetyl-CoA Acetyl-CoA MVA_Pathway Mevalonate (MVA) Pathway or MEP Pathway Acetyl-CoA->MVA_Pathway Multiple Steps GGPP Geranylgeranyl Pyrophosphate (GGPP) MVA_Pathway->GGPP Copal-8-ol-PP Copal-8-ol Diphosphate GGPP->Copal-8-ol-PP CfTPS2 Squalene Squalene -> Ergosterol GGPP->Squalene e.g., ERG9 in yeast CfTPS2 CfTPS2 CfTPS3 CfTPS3 Manoyl_Oxide 13R-Manoyl Oxide Copal-8-ol-PP->Manoyl_Oxide CfTPS3

Engineered biosynthetic pathway for 13R-manoyl oxide production.

Experimental Protocols

Cultivation and Induction

Saccharomyces cerevisiae (High-Titer Strain)

  • Inoculum Preparation: A single colony of the engineered S. cerevisiae strain is inoculated into 10 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L dextrose) and grown for 24 hours at 30°C with shaking at 250 rpm. This seed culture is then used to inoculate a larger volume of YPD medium for the main culture.

  • Batch Fermentation (5 L Bioreactor): The bioreactor containing YPD medium with 40 g/L glucose is inoculated with the seed culture. Fermentation is carried out at 30°C with an airflow rate of 2 vvm. The pH is maintained at 5.5 through the automated addition of a base solution.[1]

  • Fed-Batch Fermentation: The fed-batch phase is initiated after the initial glucose in the batch phase is nearly depleted (typically after 18-24 hours). A concentrated feed solution containing glucose and other necessary nutrients is then added at a controlled rate to maintain a low glucose concentration, preventing the formation of inhibitory byproducts like ethanol (B145695) and maximizing biomass and product formation.

Escherichia coli

  • Medium: E. coli strains are typically grown in LB (Luria-Bertani) medium supplemented with appropriate antibiotics for plasmid maintenance.

  • Cultivation and Induction: Cultures are grown at 37°C with shaking to an OD600 of 0.6-0.8. The expression of the this compound pathway genes is then induced by adding an appropriate inducer (e.g., IPTG for lac-based promoters) to a final concentration of 0.1-1 mM. Post-induction, the temperature is often lowered to 16-25°C and the culture is incubated for an additional 48-72 hours to allow for protein expression and product accumulation.

This compound Extraction

This protocol is a general procedure adaptable for both yeast and E. coli cultures.

  • Cell Harvesting: An equal volume of a non-polar solvent, such as hexane (B92381), is added to the culture broth.

  • Cell Lysis: The mixture is vigorously vortexed or sonicated to ensure thorough mixing and to facilitate the release of intracellular this compound. For yeast, mechanical disruption using glass beads is often employed to break the robust cell wall.

  • Phase Separation: The mixture is centrifuged to separate the organic phase (containing this compound) from the aqueous phase and cell debris.

  • Extraction: The organic supernatant is carefully collected. The extraction process can be repeated on the remaining aqueous phase to maximize recovery.

  • Sample Preparation: The collected organic phases are pooled and may be dried over anhydrous sodium sulfate (B86663) to remove any residual water. The solvent is then evaporated under a stream of nitrogen or using a rotary evaporator. The dried residue is redissolved in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

Quantification by GC-MS
  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is used for the quantification of this compound. A non-polar capillary column (e.g., HP-5MS) is typically used for separation.

  • Internal Standard: An internal standard (IS), such as 1-eicosene (B165122) or tridecane, is added to both the calibration standards and the extracted samples at a known concentration. The IS is used to correct for variations in injection volume and sample workup.[2]

  • Calibration Curve: A series of standard solutions of purified 13R-manoyl oxide of known concentrations are prepared, and the internal standard is added to each. These standards are analyzed by GC-MS to generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • GC-MS Conditions (Typical):

    • Injector Temperature: 250°C

    • Oven Program: Start at a lower temperature (e.g., 150°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 300°C) at a rate of 10-20°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operated in Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity, monitoring characteristic ions of this compound and the internal standard.

  • Quantification: The extracted samples with the added internal standard are injected into the GC-MS. The concentration of this compound in the samples is determined by calculating the peak area ratio and interpolating from the calibration curve.

Experimental Workflow

Experimental_Workflow cluster_cultivation 1. Cultivation & Production cluster_extraction 2. Product Extraction cluster_quantification 3. Quantification A1 Inoculum Preparation A2 Bioreactor Cultivation (Batch/Fed-Batch) A1->A2 A3 Induction of Gene Expression A2->A3 B1 Harvest Culture & Add Solvent A3->B1 B2 Cell Lysis (Mechanical/Sonication) B1->B2 B3 Centrifugation & Phase Separation B2->B3 B4 Collect & Concentrate Organic Phase B3->B4 C1 Add Internal Standard B4->C1 C2 GC-MS Analysis C1->C2 C3 Data Analysis & Quantification C2->C3

General workflow for this compound production and analysis.

References

A Comparative Analysis of the Anti-Inflammatory Properties of Manoyl Oxide and its Epimers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of manoyl oxide and its epimers, supported by available experimental data. Due to a lack of direct comparative studies, this analysis synthesizes findings from individual studies on related compounds to draw inferences about their potential anti-inflammatory mechanisms.

While direct comparative data on the anti-inflammatory effects of this compound and its epimers are limited in the current body of scientific literature, an examination of related labdane (B1241275) diterpenes provides insights into their potential activities. This guide consolidates available information to facilitate a comparative understanding and guide future research.

Summary of Anti-Inflammatory Activity

At present, specific quantitative data directly comparing the anti-inflammatory potency of this compound and its epimers, such as 13-epi-manoyl oxide, is not available in published research. However, studies on various labdane-type diterpenoids, the class of compounds to which this compound belongs, have demonstrated significant anti-inflammatory potential. This activity is often attributed to the inhibition of key inflammatory mediators and pathways. One study noted that 13-epi-manoyl oxide possesses cytotoxic, antibacterial, and antifungal properties, though its anti-inflammatory capacity was not detailed.

CompoundTargetMetricResultReference
This compoundNot ReportedNot ReportedData Not AvailableN/A
13-epi-Manoyl OxideNot ReportedNot ReportedData Not Available[1]

Note: The table above reflects the current lack of specific comparative data. Further research is required to populate this table with quantitative metrics such as IC50 values for the inhibition of nitric oxide, TNF-α, IL-6, and other inflammatory markers.

Experimental Protocols

To facilitate future comparative studies, this section outlines standard experimental protocols for assessing the anti-inflammatory properties of compounds like this compound and its epimers.

Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay is fundamental in screening for anti-inflammatory activity, as nitric oxide is a key inflammatory mediator.

Cell Culture and Treatment:

  • RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Cells are seeded in 96-well plates at a density of 5 x 10^5 cells/well and allowed to adhere for 12 hours.

  • The culture medium is then replaced with fresh serum-free DMEM.

  • Cells are pre-treated with various concentrations of the test compounds (this compound or its epimers) for 1 hour.

  • Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL to the wells and incubating for 24 hours.[2]

Measurement of Nitric Oxide:

  • After incubation, the cell culture supernatant is collected.

  • Nitrite (B80452) concentration, a stable product of NO, is measured using the Griess reagent.

  • 100 µL of the supernatant is mixed with an equal volume of Griess reagent in a 96-well plate and incubated at room temperature for 10 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The amount of nitrite is determined from a sodium nitrite standard curve.[2]

Cytokine Measurement by ELISA

Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Sample Collection and Preparation:

  • Cell culture supernatants from the nitric oxide inhibition assay can be used.

  • Samples should be centrifuged to remove any cellular debris and stored at -80°C if not used immediately.

ELISA Protocol (Sandwich ELISA):

  • A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubated overnight at 4°C.[3]

  • The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

  • Standards of known cytokine concentrations and the experimental samples are added to the wells and incubated.

  • After washing, a biotinylated detection antibody specific for the cytokine is added.

  • Following another incubation and washing step, a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) is added.

  • A substrate solution (e.g., TMB) is added, which reacts with the enzyme to produce a measurable color change.

  • The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read at the appropriate wavelength (e.g., 450 nm).

  • The concentration of the cytokine in the samples is determined by comparison to the standard curve.[4][5][6]

Key Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of many natural products, including diterpenes, are often mediated through the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammation.

NF-κB Signaling Pathway

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates NFkappaB_inactive NF-κB (p50/p65) IkappaB->IkappaB IkappaB->NFkappaB_inactive Sequesters NFkappaB_active NF-κB (p50/p65) NFkappaB_inactive->NFkappaB_active Releases Nucleus Nucleus NFkappaB_active->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces Transcription Manoyl_Oxide This compound / Epimers (Potential Inhibition) Manoyl_Oxide->IKK_complex Potential Target Manoyl_Oxide->NFkappaB_active Potential Target Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., RAW 264.7 Macrophages) Compound_Treatment 2. Pre-treatment (this compound / Epimers) Cell_Culture->Compound_Treatment LPS_Stimulation 3. Inflammatory Stimulus (LPS) Compound_Treatment->LPS_Stimulation Incubation 4. Incubation (24 hours) LPS_Stimulation->Incubation Supernatant_Collection 5. Collect Supernatant Incubation->Supernatant_Collection NO_Assay 6a. Nitric Oxide Assay (Griess Reagent) Supernatant_Collection->NO_Assay ELISA_Assay 6b. Cytokine ELISA (TNF-α, IL-6, IL-1β) Supernatant_Collection->ELISA_Assay Data_Analysis 7. Data Analysis (IC50 Calculation) NO_Assay->Data_Analysis ELISA_Assay->Data_Analysis

References

A Comparative Analysis of Impurities in Synthetic vs. Naturally Sourced Manoyl Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the impurity profiles of synthetically produced versus naturally sourced Manoyl oxide, a key intermediate in the biosynthesis of pharmacologically significant diterpenoids like forskolin. Understanding the nature and quantity of impurities is critical for ensuring the quality, safety, and efficacy of final drug products. This document presents supporting experimental data, detailed analytical methodologies, and visual representations of relevant pathways and workflows to aid researchers in making informed decisions about the sourcing of this compound for their applications.

Introduction to this compound

This compound (C₂₀H₃₄O) is a bicyclic diterpene ether that exists as two main epimers, this compound and 13-epi-Manoyl oxide. It is a valuable chiral building block in organic synthesis and a direct precursor to a variety of bioactive natural products. The source of this compound, whether through chemical synthesis or extraction from natural sources, significantly influences its impurity profile, which can have implications for downstream applications, particularly in drug development where purity is paramount.

Comparison of Impurity Profiles

The following table summarizes the typical impurities found in this compound from different sources. The quantitative data is representative of typical findings in published literature and may vary based on the specific synthetic or extraction/purification methods employed.

ImpurityChemical ClassTypical Concentration in Synthetic this compound (%)Typical Concentration in Naturally Sourced this compound (%)Analytical Method
13-epi-Manoyl oxide Diterpene Epimer10 - 50 (before purification)< 1GC-MS, NMR
Sclareol (B1681606) Diterpene Alcohol1 - 5 (unreacted starting material)Not typically presentGC-MS, NMR
Dehydration Byproducts Hydrocarbon Diterpenes1 - 10Not typically presentGC-MS
Indole Heterocyclic AromaticPresent in microbial synthesis (variable)Not typically presentGC-MS
Monoterpenes & Sesquiterpenes TerpenoidsNot typically present5 - 30 (co-extracted)GC-MS
Other Diterpenoids TerpenoidsNot typically present1 - 10 (co-extracted)GC-MS, LC-MS
Linalool Monoterpenoid AlcoholNot typically present10 - 20 (in Salvia sclarea)[1][2][3]GC-MS
Linalyl acetate Monoterpenoid EsterNot typically present40 - 75 (in Salvia sclarea)[1][2]GC-MS

Synthetic this compound: The primary route to synthetic this compound is the acid-catalyzed cyclization of sclareol.[4] This process can lead to the formation of the undesired 13-epi-Manoyl oxide as a major byproduct.[4] Incomplete reaction can result in residual sclareol, while side reactions can produce various hydrocarbon byproducts through dehydration.[5] In microbial synthesis using engineered E. coli, impurities such as indole, a metabolite of the host organism, have been identified.[6]

Naturally Sourced this compound: this compound is a constituent of various plant essential oils, notably from species like Salvia sclarea (Clary Sage).[1][2][3][5][7][8] When extracted from these natural sources, the primary "impurities" are other co-occurring volatile compounds, mainly monoterpenes and sesquiterpenes, which constitute a significant portion of the essential oil.[1][2][3][7][8] The specific composition of these co-extractants is highly dependent on the plant species, geographical location, and extraction method.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Objective: To identify and quantify volatile impurities in this compound samples.

Methodology:

  • Sample Preparation:

    • Synthetic this compound: Dissolve 10 mg of the sample in 1 mL of a suitable volatile solvent such as hexane (B92381) or ethyl acetate.

    • Naturally Sourced this compound (Essential Oil): Prepare a 1% (v/v) solution of the essential oil in hexane.

  • GC-MS Instrumentation:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 280 °C.

      • Hold: 10 minutes at 280 °C.

    • Injection Volume: 1 µL (split ratio 50:1).

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley).

    • Quantify the relative percentage of each compound by peak area normalization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Objective: To confirm the structure of this compound and its epimeric impurities, and to assess the overall purity of the sample.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry 5 mm NMR tube.

  • NMR Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • ¹H NMR Spectroscopy:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 12 ppm

    • Acquisition Time: 3.4 s

    • Relaxation Delay: 1.0 s

  • ¹³C NMR Spectroscopy:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.1 s

    • Relaxation Delay: 2.0 s

  • 2D NMR (COSY, HSQC, HMBC): Acquire standard 2D correlation spectra to aid in the complete structural assignment and identification of impurities.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Assign signals based on chemical shifts, coupling constants, and 2D correlations, and compare with literature data for this compound and its known impurities.[9][10][11]

    • Determine the relative ratio of epimers and other major impurities by integrating characteristic signals in the ¹H NMR spectrum.

Mandatory Visualizations

experimental_workflow cluster_source Sample Source cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis synthetic Synthetic this compound prep_gc Dilution in Hexane synthetic->prep_gc prep_nmr Dissolution in CDCl3 synthetic->prep_nmr natural Natural this compound (Essential Oil) natural->prep_gc natural->prep_nmr gc_ms GC-MS Analysis prep_gc->gc_ms nmr NMR Spectroscopy (1H, 13C, 2D) prep_nmr->nmr data_gc Impurity Identification (Mass Spectra Library) & Quantification gc_ms->data_gc data_nmr Structural Elucidation & Purity Assessment nmr->data_nmr biosynthesis_pathway GGPP Geranylgeranyl Diphosphate (GGPP) CPP Copalyl Diphosphate (CPP) GGPP->CPP Class II Diterpene Synthase ManoylOxide This compound CPP->ManoylOxide Class I Diterpene Synthase Forskolin Forskolin ManoylOxide->Forskolin CYP450s & Other Enzymes

References

Safety Operating Guide

Proper Disposal of Manoyl Oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat manoyl oxide as a hazardous chemical waste. Consult your institution's specific hazardous waste management guidelines and the manufacturer's Safety Data Sheet (SDS) for detailed instructions.

The proper disposal of this compound, a labdane (B1241275) diterpenoid, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to its biological activity, including potential cytotoxic and antimicrobial properties, it should be handled as a hazardous substance.[1][2][3][4] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound waste generated in a research setting.

Hazardous Waste Characterization

Before disposal, it is essential to characterize the waste stream containing this compound. While a specific Safety Data Sheet (SDS) for this compound should be the primary source of information, the following table summarizes general hazardous waste characteristics that may apply, based on guidelines from the Environmental Protection Agency (EPA) and laboratory safety protocols.[5][6]

Hazard Characteristic Description Potential Applicability to this compound Waste
Ignitability Liquids with a flash point less than 140°F, solids capable of spontaneous combustion, or oxidizers.[6]This compound itself is not highly flammable, but solutions in flammable organic solvents would be classified as ignitable.
Corrosivity Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[6]Unlikely to apply to pure this compound, but may be relevant if it is in an acidic or basic solution.
Reactivity Substances that are unstable, react violently with water, or generate toxic gases when mixed with water or under other conditions.[6]Unlikely to apply to this compound under normal laboratory conditions.
Toxicity Waste that is harmful or fatal when ingested or absorbed. This is determined by the Toxicity Characteristic Leaching Procedure (TCLP) or if it contains certain listed chemicals.[5][6]As a biologically active compound with potential cytotoxic effects, this compound waste should be managed as toxic.[1][2][3]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the disposal of this compound and materials contaminated with it.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste, including:

    • Safety goggles to protect from splashes.

    • A laboratory coat to protect skin and clothing.

    • Nitrile gloves to prevent skin contact.

    • Closed-toe shoes.[7]

2. Waste Segregation:

  • Do not dispose of this compound down the drain or in the regular trash.[7][8][9]

  • Segregate this compound waste at the point of generation.[5][10]

  • Use designated hazardous waste containers.[7][10]

  • Solid Waste: Collect solid this compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, bench paper), and place them in a clearly labeled, sealable plastic bag or a designated solid waste container.

  • Liquid Waste: Collect this compound solutions in a dedicated, leak-proof, and chemically compatible waste container.[5][11][12]

    • If dissolved in a non-halogenated organic solvent (e.g., ethanol, hexane), collect it in a container for non-halogenated organic waste.

    • If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), use a designated container for halogenated organic waste.[7]

    • Never mix incompatible waste streams.[11][13]

3. Waste Container Management:

  • All waste containers must be in good condition, with no cracks or deterioration, and have a secure, leak-proof closure.[5][13]

  • Containers should not be filled beyond 90% capacity to allow for expansion and prevent spills.[12][13]

  • Keep waste containers closed except when adding waste.[6][9][13]

4. Labeling:

  • All hazardous waste containers must be clearly labeled.[10][12] The label should include:

    • The words "Hazardous Waste".[13]

    • The full chemical name(s) of the contents (e.g., "this compound in Ethanol"). Avoid using chemical formulas or abbreviations.[13]

    • The type of hazard(s) (e.g., "Toxic," "Flammable").[13]

    • The date the waste was first added to the container (accumulation start date).[10][13]

5. Storage:

  • Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][13]

  • The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[5][12]

  • Ensure secondary containment, such as a spill tray, is used for liquid waste containers.[5][11]

  • Store incompatible waste types separately to prevent accidental mixing.[10][13]

6. Disposal and Pickup:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6][9]

  • Follow your institution's specific procedures for requesting a waste pickup.

Emergency Procedures for Spills

In the event of a this compound spill, follow these steps:

  • Alert personnel in the immediate area.

  • If the spill is large or involves highly volatile solvents, evacuate the area and contact your institution's emergency response team.

  • For small, manageable spills, and if you are trained to do so, clean it up using a chemical spill kit.

  • Wear appropriate PPE, including a lab coat, gloves, and safety goggles.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial sorbent).

  • Collect the contaminated absorbent material and any broken glassware into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent and then soap and water.

  • Dispose of all cleanup materials as hazardous waste.[9]

This compound Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

ManoylOxideDisposal start This compound Waste Generated waste_type Determine Waste Type (Solid, Liquid, Contaminated Material) start->waste_type solid_waste Solid Waste (Pure compound, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid solvent_type Identify Solvent Type liquid_waste->solvent_type halogenated Halogenated Solvent solvent_type->halogenated Halogenated non_halogenated Non-Halogenated Solvent solvent_type->non_halogenated Non-Halogenated collect_halo Collect in Labeled Halogenated Waste Container halogenated->collect_halo collect_non_halo Collect in Labeled Non-Halogenated Waste Container non_halogenated->collect_non_halo storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment collect_solid->storage collect_halo->storage collect_non_halo->storage pickup Arrange for Pickup by EHS or Licensed Disposal Vendor storage->pickup

Caption: Decision workflow for the segregation and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Manoyl Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Given the lack of specific data for Manoyl oxide, the selection of Personal Protective Equipment (PPE) should be based on a conservative approach that assumes the compound may be hazardous upon contact, inhalation, or ingestion. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards should be worn at all times. A face shield should be used in addition to goggles when there is a risk of splashes or aerosols.
Hand Protection Chemically resistant gloves are required. Given the organic nature of this compound, nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.
Body Protection A laboratory coat is mandatory. For procedures with a higher risk of splashes, a chemically resistant apron or coveralls should be worn over the lab coat.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational and Disposal Plans

A clear and concise plan for both the handling and disposal of this compound is essential to maintain a safe laboratory environment.

Handling Protocol:
  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. The designated work area, typically a chemical fume hood, should be clean and uncluttered.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust or vapors. Use appropriate tools (e.g., spatulas, weighing paper) to minimize the generation of airborne particles.

  • Solution Preparation: When dissolving this compound, add the solid to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, and date.

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. Evacuate the area if the spill is large or if you are unsure of the hazards. For small spills, use an absorbent material compatible with organic compounds, and clean the area thoroughly. All materials used for cleanup should be treated as hazardous waste.

Disposal Plan:

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Waste Collection: Collect all this compound waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound."

  • Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood handling_weigh Weigh this compound prep_hood->handling_weigh handling_transfer Transfer to Vessel handling_weigh->handling_transfer handling_dissolve Dissolve in Solvent handling_transfer->handling_dissolve cleanup_decontaminate Decontaminate Work Area handling_dissolve->cleanup_decontaminate emergency_spill Spill Response handling_dissolve->emergency_spill cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff emergency_spill->cleanup_decontaminate

Caption: Workflow for Handling this compound.

Disclaimer: This information is provided as a general guide for handling a chemical with unknown toxicity. It is not a substitute for a formal risk assessment. Always consult with your institution's Environmental Health and Safety (EHS) department before beginning any work with this compound.

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